2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-6-10-8(12-11-6)7-4-2-3-5-9-7/h2-5H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDVHKDTPXZGEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509845 | |
| Record name | 2-(5-Methyl-1H-1,2,4-triazol-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25433-36-7 | |
| Record name | 2-(5-Methyl-1H-1,2,4-triazol-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, strategic considerations, and practical methodologies involved in its synthesis. We will delve into a primary, field-proven synthetic route, detailing the synthesis of key precursors, the core cyclization reaction, and mechanistic insights. The guide emphasizes experimental causality, reproducibility, and is grounded in authoritative scientific literature.
Introduction: The Significance of the Pyridine-Triazole Scaffold
The fusion of pyridine and 1,2,4-triazole rings into a single molecular entity creates a scaffold with remarkable versatility and biological relevance.[1] The pyridine ring, a common motif in pharmaceuticals, often imparts favorable pharmacokinetic properties, while the 1,2,4-triazole moiety is a well-established pharmacophore known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The target molecule, this compound, serves as a crucial building block for more complex drug candidates, making a robust and well-understood synthetic pathway essential for advancing research and development in this area.[4] This guide focuses on the most prevalent and efficient method for its construction: the condensation and cyclization of 2-cyanopyridine and acetohydrazide.
Retrosynthetic Analysis and Strategy
A logical approach to any synthesis begins with a retrosynthetic analysis to identify the most strategic bond disconnections and commercially available or easily accessible starting materials. For this compound, the most logical disconnection is across the 1,2,4-triazole ring. This cleavage reveals two primary synthons: a pyridine-containing electrophile and a nucleophilic hydrazine derivative carrying the methyl group.
This analysis points to a convergent synthesis strategy where the C-N and N-N bonds of the triazole ring are formed in a final cyclization step. The most direct precursors embodying these synthons are 2-cyanopyridine and acetohydrazide.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursors
A comprehensive synthesis plan requires reliable access to the starting materials. While both 2-cyanopyridine and acetohydrazide are commercially available, understanding their synthesis provides greater control and flexibility in a research setting.
Preparation of 2-Cyanopyridine
2-Cyanopyridine is a versatile intermediate in specialty chemical synthesis.[5] It can be prepared through several established methods, with one of the most common being the cyanation of a 2-halopyridine or the direct cyanation of pyridine.
-
From 2-Halopyridines: This method involves the nucleophilic substitution of a halogen (typically bromine or chlorine) with a cyanide source, often using a metal cyanide like cuprous cyanide (CuCN) or sodium cyanide (NaCN) in a polar aprotic solvent like DMF or DMSO.[6] Phase-transfer catalysts can be employed to facilitate the reaction when using alkali metal cyanides.[6][7]
-
Direct Cyanation of Pyridine: More advanced methods allow for the direct conversion of pyridine to 2-cyanopyridine. One such procedure involves activating the pyridine ring with an agent like trifluoroacetic anhydride in the presence of nitric acid, followed by treatment with aqueous potassium cyanide.[8]
Preparation of Acetohydrazide
Acetohydrazide is a fundamental building block in the synthesis of many nitrogen-containing heterocycles.[9] The most straightforward and widely used method for its preparation is the hydrazinolysis of an acetic acid ester.
-
Acetic Ethyl Ester Method: This classic method involves reacting ethyl acetate with hydrazine hydrate, often in an alcohol solvent like ethanol.[9] The reaction proceeds via nucleophilic acyl substitution at the ester carbonyl, displacing ethanol to form the desired hydrazide.
-
Direct Acetic Acid Method: Modern variations aim to avoid the esterification step by directly reacting acetic acid with hydrazine hydrate. These methods often require a catalyst, such as a CuO/Cr₂O₃ composite or a solid acid molecular sieve, and conditions that remove the water byproduct to drive the reaction to completion.[10][11]
Core Synthesis Pathway: Pellizzari-Type Reaction
The most direct and widely cited route to 3,5-disubstituted-1,2,4-triazoles is the reaction between a nitrile and a hydrazide, a transformation related to the Pellizzari reaction. This pathway offers a high degree of convergence and is amenable to various reaction conditions, including thermal heating and microwave irradiation.[12]
The core of the synthesis involves the reaction of 2-cyanopyridine with acetohydrazide. This reaction proceeds through an initial nucleophilic addition to form an N-acylamidrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic 1,2,4-triazole ring.
Caption: Overview of the primary synthesis pathway.
Mechanistic Insights
Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting potential issues.
-
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of acetohydrazide onto the electrophilic carbon of the nitrile group in 2-cyanopyridine.
-
Intermediate Formation: This addition forms a linear N-acylamidrazone intermediate.
-
Intramolecular Cyclization: The amide nitrogen of the intermediate then acts as a nucleophile, attacking the imine carbon. This step forms the five-membered dihydro-1,2,4-triazole ring.
-
Aromatization (Dehydration): The final step is the elimination of a water molecule from the cyclized intermediate, which results in the formation of the stable, aromatic 1,2,4-triazole ring. High temperatures are typically required to drive this dehydration step.
Caption: Key stages of the 1,2,4-triazole formation mechanism.
Experimental Protocols
The following protocols are representative procedures based on established methodologies for the synthesis of 3,5-disubstituted-1,2,4-triazoles from nitriles and hydrazides.[12]
General Experimental Workflow
Caption: General experimental workflow for synthesis and purification.
Protocol 1: Conventional Thermal Synthesis
This protocol utilizes standard laboratory equipment and thermal heating.
Reagents & Equipment:
-
2-Cyanopyridine (1.0 eq)
-
Acetohydrazide (1.0-1.2 eq)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
To a clean, dry round-bottom flask, add 2-cyanopyridine and acetohydrazide. Note: The reaction is often run neat (without solvent), but a high-boiling point solvent like DMSO or NMP can be used.
-
Heat the mixture with stirring to a temperature of 160-180 °C.
-
Maintain the reaction at this temperature for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if a suitable solvent system is developed.
-
After the reaction is complete (as indicated by the consumption of starting materials), turn off the heat and allow the mixture to cool to room temperature. The mixture may solidify upon cooling.
-
Add cold water or an ethanol/water mixture to the flask to precipitate the crude product. Stir or sonicate to break up the solid mass.
-
Collect the crude solid by vacuum filtration and wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove residual impurities.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization from a suitable solvent system, such as ethanol, isopropanol, or an ethanol/water mixture, to afford pure this compound.
Protocol 2: Microwave-Assisted Synthesis
Microwave synthesis can dramatically reduce reaction times and often improves yields.
Reagents & Equipment:
-
2-Cyanopyridine (1.0 eq)
-
Acetohydrazide (1.0-1.2 eq)
-
Microwave-safe reaction vial with a snap cap or crimp seal
-
Scientific microwave reactor
Procedure:
-
Place 2-cyanopyridine and acetohydrazide into a microwave reaction vial.
-
Seal the vial securely.
-
Place the vial in the cavity of the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 180-200 °C) for 20-40 minutes. The reactor will automatically adjust power to maintain the target temperature. Caution: Ensure all safety protocols for microwave synthesis are followed.
-
After the irradiation cycle is complete, allow the vial to cool to a safe handling temperature (<50 °C) using the instrument's cooling system.
-
Open the vial and process the reaction mixture as described in steps 5-8 of the conventional thermal synthesis protocol.
Data Summary
The choice of synthetic method can impact reaction parameters and outcomes. The following table provides a comparative summary.
| Parameter | Conventional Thermal Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | 4 - 8 hours | 20 - 40 minutes |
| Temperature | 160 - 180 °C | 180 - 200 °C |
| Energy Input | Conductive Heating | Dielectric Heating |
| Typical Yields | Moderate to Good | Good to Excellent |
| Key Advantage | Utilizes standard lab equipment | Drastic reduction in reaction time |
| Reference | General Pellizzari Conditions[12] | Microwave-assisted variations |
Conclusion
The synthesis of this compound is most effectively achieved through the condensation and cyclization of 2-cyanopyridine and acetohydrazide. This pathway is robust, high-yielding, and can be performed using either conventional heating or modern microwave-assisted techniques. The choice between methods depends on available equipment and desired throughput, with microwave synthesis offering a significant advantage in speed. A thorough understanding of the underlying reaction mechanism and experimental parameters detailed in this guide empowers researchers to reliably produce this valuable heterocyclic building block for applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 4. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 7. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 9. Page loading... [guidechem.com]
- 10. CN108191706A - The synthetic method of acethydrazide - Google Patents [patents.google.com]
- 11. CN108047084A - A kind of preparation method of acethydrazide - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Critical Role of Physicochemical Properties in Drug Discovery
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics govern a molecule's behavior from the moment of administration, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For the heterocyclic compound 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine, a molecule of interest due to its structural motifs commonly found in pharmacologically active agents, a detailed physicochemical characterization is the foundational step in assessing its potential as a therapeutic candidate. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailing not just the what, but the why and how of their experimental determination. We will delve into the theoretical underpinnings and provide actionable, field-proven protocols for the precise measurement of these critical parameters.
Molecular Identity and Structural Attributes
The initial step in the physicochemical profiling of any compound is to establish its fundamental identity.
Chemical Structure:
Key Identifiers:
| Identifier | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 25433-36-7 | --INVALID-LINK--[1] |
| Molecular Formula | C₈H₈N₄ | --INVALID-LINK--[2] |
| Molecular Weight | 160.18 g/mol | --INVALID-LINK--[2] |
| Canonical SMILES | CC1=NN=C(N1)C2=CC=CC=N2 | --INVALID-LINK-- |
The presence of both a pyridine ring and a 1,2,4-triazole ring suggests that this molecule possesses a rich electronic character and the potential for various intermolecular interactions, including hydrogen bonding and π-π stacking. These structural features are the primary determinants of the physicochemical properties that will be explored in the subsequent sections.
Lipophilicity: A Key Determinant of Pharmacokinetics
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter that influences a drug's absorption, distribution, and ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD) for ionizable compounds.
Theoretical Lipophilicity (XLogP3)
Computational models provide a rapid, initial assessment of lipophilicity. The XLogP3 value is a widely used atomistic method for calculating logP.
| Parameter | Value | Source |
| XLogP3 | 1.0 | --INVALID-LINK--[1] |
While calculated values are useful for preliminary screening, experimental determination is essential for accurate characterization.
Experimental Determination of logD: The Shake-Flask Method
The shake-flask method remains the "gold standard" for the experimental determination of logP and logD due to its direct measurement of partitioning.
The choice of n-octanol and a buffered aqueous phase (typically phosphate-buffered saline, PBS, at pH 7.4) is a biomimetic system. n-octanol serves as a surrogate for the lipid core of biological membranes, while the aqueous buffer mimics physiological pH. This allows for an assessment of the compound's partitioning behavior under conditions relevant to its in vivo journey.
-
Preparation of Pre-Saturated Solvents:
-
Mix equal volumes of n-octanol and PBS (pH 7.4) in a separatory funnel.
-
Shake vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely. Drain and store each phase separately. This step is crucial to prevent volume changes during the experiment.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
-
Partitioning Experiment:
-
In a series of replicate vials, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS. The volume ratio can be adjusted depending on the expected logD. For a logD around 1, a 1:1 ratio is a good starting point.
-
Spike each vial with a small volume of the compound's stock solution, ensuring the final concentration is within the linear range of the analytical method.
-
Cap the vials and shake at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).
-
-
Phase Separation and Analysis:
-
Centrifuge the vials to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Calculation of logD:
-
The distribution coefficient (D) is calculated as: D = [Compound]octanol / [Compound]aqueous
-
The logD is the base-10 logarithm of D.
-
The protocol's integrity is maintained by running a control compound with a known logD in parallel. This validates the experimental setup and analytical methodology. Additionally, performing the experiment with varying phase ratios and confirming the consistency of the calculated logD provides further confidence in the results.
Caption: Workflow for the experimental determination of logD using the shake-flask method.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For a molecule like this compound, which contains basic nitrogen atoms in both the pyridine and triazole rings, determining the pKa is crucial for predicting its charge state, solubility, and receptor interactions at different physiological pH values.
Expected Ionization Behavior
The pyridine nitrogen is expected to be the most basic site, with a pKa typical for pyridines. The triazole ring also contains nitrogen atoms that can be protonated, and it will be important to determine if one or more pKa values can be measured within the physiologically relevant pH range.
Experimental Determination of pKa: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a sensitive method for pKa determination, provided the compound has a chromophore close to the ionizable center, leading to a change in the UV-Vis spectrum upon protonation or deprotonation.
This method leverages the principle that the electronic structure of a molecule, and thus its absorption of UV-Vis light, changes as it gains or loses a proton. By systematically varying the pH of the solution and monitoring the absorbance at specific wavelengths, we can determine the pH at which the transition occurs, which corresponds to the pKa.
-
Preparation of Buffers:
-
Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12) with known ionic strength.
-
-
Sample Preparation:
-
Prepare a concentrated stock solution of the compound in a co-solvent like methanol or DMSO.
-
-
Spectral Acquisition:
-
For each buffer solution, add a small, constant volume of the stock solution to a quartz cuvette and dilute to the final volume with the buffer. The final concentration of the organic co-solvent should be kept low (e.g., <1%) to minimize its effect on the pKa.
-
Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for the compound in each buffer.
-
-
Data Analysis:
-
Identify wavelengths where the absorbance changes significantly with pH.
-
Plot absorbance at these wavelengths against pH.
-
The pKa can be determined from the inflection point of the resulting sigmoidal curve by fitting the data to the Henderson-Hasselbalch equation.
-
A standard compound with a known pKa in the expected range should be run concurrently to validate the buffer solutions and the experimental setup. The goodness of fit of the experimental data to the theoretical sigmoidal curve also serves as an internal validation of the determined pKa.
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
Aqueous Solubility: A Prerequisite for Bioavailability
For oral drug administration, adequate aqueous solubility is essential for the compound to dissolve in the gastrointestinal fluids and be absorbed into the bloodstream.
Experimental Determination of Thermodynamic Solubility
The equilibrium or thermodynamic solubility is the maximum concentration of a compound that can dissolve in a solvent at a given temperature and pressure.
Determining solubility in a physiologically relevant buffer (e.g., PBS at pH 7.4) provides a more accurate prediction of in vivo dissolution than measurements in pure water, as it accounts for the pH and ionic strength of biological fluids.
-
Sample Preparation:
-
Add an excess amount of the solid compound to replicate vials containing the aqueous buffer (e.g., PBS, pH 7.4).
-
-
Equilibration:
-
Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
Filter the resulting suspension through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.
-
-
Quantification:
-
Analyze the clear filtrate using a validated HPLC-UV method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound is used for quantification.
-
The presence of undissolved solid in the vials after the equilibration period is a visual confirmation that an excess of the compound was used, a prerequisite for determining thermodynamic solubility. Consistency of the measured solubility across replicate samples validates the precision of the method.
Solid-State Properties: Impact on Stability and Manufacturing
The solid-state properties of a drug substance, including its crystalline form (polymorphism), melting point, and hygroscopicity, can significantly impact its stability, dissolution rate, and manufacturability.
Melting Point
The melting point is a fundamental property that provides an indication of the purity and crystalline nature of a compound.
| Property | Value | Source |
| Melting Point | 162-165 °C | --INVALID-LINK--[1] |
DSC is a precise method for determining the melting point and assessing the presence of polymorphism.
-
Sample Preparation: A small amount of the sample (1-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.
-
Thermal Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Interpretation: The melting point is determined as the onset or peak of the endothermic event corresponding to the phase transition from solid to liquid. The shape and complexity of the peak can also provide insights into potential polymorphism.
Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. Excessive moisture uptake can lead to chemical degradation, changes in crystal form, and altered dissolution behavior.
GSA is a highly sensitive method for assessing the hygroscopicity of a material.
-
Sample Preparation: A small, accurately weighed sample is placed in the GSA instrument.
-
Moisture Sorption-Desorption Isotherm: The sample is exposed to a series of controlled relative humidity (RH) steps at a constant temperature (e.g., 25 °C). The instrument continuously monitors the sample's weight change as it equilibrates at each RH step.
-
Data Analysis: A sorption-desorption isotherm is generated by plotting the percentage change in mass against the RH. The shape of the isotherm and the magnitude of moisture uptake are used to classify the compound's hygroscopicity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show distinct signals for the methyl protons (a singlet), and the aromatic protons on the pyridine and triazole rings. The chemical shifts and coupling patterns of the pyridine protons will be characteristic of a 2-substituted pyridine.
-
¹³C NMR: The spectrum will show characteristic signals for the methyl carbon, the aromatic carbons of the pyridine and triazole rings, and the quaternary carbons.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=N and C=C stretching vibrations within the heterocyclic rings, and N-H stretching from the triazole ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum will provide the exact mass, confirming the elemental composition. The fragmentation pattern can provide further structural information.
Conclusion and Future Directions
This guide has outlined the critical physicochemical properties of this compound and provided detailed, robust protocols for their experimental determination. While some calculated and preliminary data are available, a comprehensive experimental characterization is necessary to fully assess the drug-like potential of this molecule. The methodologies described herein represent a self-validating framework for generating the high-quality data required by researchers, scientists, and drug development professionals. Future work should focus on the execution of these experimental protocols to obtain precise values for the logD, pKa, aqueous solubility, and solid-state properties of this compound. Such data will be invaluable for guiding further preclinical development and understanding the structure-activity and structure-property relationships of this and related chemical series.
References
An In-Depth Technical Guide to 2-(3-Methyl-1H-1,2,4-triazol-5-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, structural features, synthesis methodologies, and potential applications in drug discovery, with a particular focus on its role as a scaffold for the development of novel therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the fields of chemical synthesis and drug development.
Introduction and Chemical Identity
This compound is a bicyclic aromatic compound featuring a pyridine ring linked to a 3-methyl-substituted 1,2,4-triazole ring. The presence of both the pyridine and triazole moieties imparts unique physicochemical properties to the molecule, making it an attractive building block in the design of compounds with potential biological activity. The 1,2,4-triazole ring, in particular, is a well-established pharmacophore found in numerous clinically approved drugs, known for its ability to participate in hydrogen bonding and other molecular interactions with biological targets.[1]
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 25433-36-7 | [2][3] |
| Molecular Formula | C₈H₈N₄ | [2] |
| Molecular Weight | 160.18 g/mol | Calculated |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine | [4] |
| Physical Form | Solid | [5] |
| Melting Point | 162-165 °C | [5] |
| Boiling Point | 393.5 ± 34.0 °C at 760 mmHg | [5] |
| InChI | 1S/C8H8N4/c1-6-10-8(12-11-6)7-4-2-3-5-9-7/h2-5H,1H3,(H,10,11,12) | [5] |
| InChIKey | BJDVHKDTPXZGEZ-UHFFFAOYSA-N | [5] |
Chemical Structure
The chemical structure of this compound consists of a pyridine ring substituted at the 2-position with a 1,2,4-triazole ring, which in turn is substituted at the 3-position with a methyl group. The tautomeric nature of the 1H-1,2,4-triazole ring allows for the proton to reside on any of the three nitrogen atoms, though the 1H tautomer is commonly depicted.
Figure 1: Chemical structure of this compound.
Synthesis and Methodologies
A general and efficient method for the synthesis of this compound involves the reaction of 2-cyanopyridine with acetylhydrazine.[6] This reaction proceeds via a cyclization mechanism, likely involving the formation of an intermediate bisiminoester.
General Synthesis Protocol
The synthesis can be broadly divided into two key steps: the formation of the bisiminoester intermediate and the subsequent cyclization with acetylhydrazine.
References
- 1. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. arctomsci.com [arctomsci.com]
- 4. rsc.org [rsc.org]
- 5. fr.alfa-chemical.com [fr.alfa-chemical.com]
- 6. 5-Methyl-3-(pyridin-2-yl)-1H-1,2,4-triazole | 25433-36-7 [chemicalbook.com]
Spectroscopic Characterization of 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine: An In-depth Technical Guide
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and materials science, nitrogen-rich heterocyclic compounds are of paramount importance. Among these, molecules integrating pyridine and triazole moieties have garnered significant attention due to their diverse biological activities and applications as ligands in coordination chemistry.[1][2] 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine is a noteworthy example of this structural class. Its unambiguous synthesis and characterization are foundational to any downstream application. This technical guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are indispensable for the structural elucidation and purity assessment of this compound. While direct experimental data for this specific molecule is not widely published, this guide will present predicted spectroscopic data based on analogous structures and detail the robust experimental protocols required to obtain and interpret such data.
Molecular Structure and Predicted Spectroscopic Data
A thorough understanding of the molecular structure is the first step in predicting its spectroscopic behavior. The structure of this compound, with the IUPAC numbering convention, is presented below.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy (Predicted)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit distinct signals for the protons of the pyridine ring, the triazole N-H, and the methyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine H-6 | 8.6 - 8.8 | Doublet (d) | ~4.5 |
| Pyridine H-4 | 7.9 - 8.1 | Triplet of doublets (td) | ~7.7, 1.8 |
| Pyridine H-3 | 7.6 - 7.8 | Doublet (d) | ~7.9 |
| Pyridine H-5 | 7.4 - 7.6 | Triplet (t) | ~6.5 |
| Triazole N-H | 13.5 - 14.5 | Broad singlet (br s) | - |
| Methyl (CH₃) | 2.4 - 2.6 | Singlet (s) | - |
The deshielding of the pyridine protons is due to the electron-withdrawing nature of the nitrogen atom and the aromatic ring current. The triazole N-H proton is expected to be significantly downfield and broad due to proton exchange and hydrogen bonding. The methyl protons, being attached to the triazole ring, will appear as a singlet in the upfield region compared to the aromatic protons.
¹³C NMR Spectroscopy (Predicted)
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the pyridine and triazole rings, as well as the methyl group.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Triazole C-3 | 160 - 165 |
| Triazole C-5 | 150 - 155 |
| Pyridine C-2 | 148 - 152 |
| Pyridine C-6 | 147 - 150 |
| Pyridine C-4 | 136 - 139 |
| Pyridine C-3 | 124 - 127 |
| Pyridine C-5 | 121 - 124 |
| Methyl (CH₃) | 12 - 15 |
The chemical shifts of the triazole carbons are influenced by the electronegative nitrogen atoms. The pyridine carbons show a characteristic pattern of chemical shifts, with C2, C6, and C4 being the most deshielded.
Infrared (IR) Spectroscopy (Predicted)
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Triazole) | 3100 - 3300 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (Methyl) | 2900 - 3000 | Weak |
| C=N Stretch (Ring) | 1580 - 1620 | Strong |
| C=C Stretch (Ring) | 1450 - 1550 | Medium-Strong |
| C-H Bend (Aromatic) | 700 - 900 | Strong |
The broad N-H stretching vibration is a key indicator of the triazole ring. The aromatic C=N and C=C stretching vibrations will appear in the fingerprint region.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural features.
-
Predicted Molecular Ion (M+) : The exact mass of this compound (C₈H₈N₄) is 160.0749. A high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 161.0827.
-
Predicted Fragmentation Pattern : The molecule is expected to fragment in a predictable manner under electron ionization.
Caption: Predicted mass spectrometry fragmentation of the title compound.
Experimental Protocols
To ensure the acquisition of high-quality, reliable spectroscopic data, the following experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 15 ppm).
-
Use a pulse angle of 30-45 degrees to allow for faster relaxation and a shorter experimental time.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay to at least 1-2 seconds.
-
-
¹³C NMR:
-
Use a wider spectral width (e.g., 0 to 200 ppm).
-
Employ proton decoupling to simplify the spectrum to singlets for each carbon.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the internal standard (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.
-
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Collect the sample spectrum over a typical range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Introduction:
-
For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.
-
For less volatile compounds, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended.
-
-
Instrumentation and Parameters (ESI-MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable and strong signal for the molecular ion.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
For fragmentation studies (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition.
-
Analyze the fragmentation pattern from the MS/MS spectrum to deduce the structure of the fragments and confirm the connectivity of the molecule.
-
Integrated Spectroscopic Data Workflow for Structural Elucidation
The confirmation of the structure of this compound is not reliant on a single spectroscopic technique but rather on the convergence of evidence from multiple methods. The logical workflow for this process is illustrated below.
References
An In-depth Technical Guide to the Solubility Profiling of 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine
Abstract
The compound 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine, identified by CAS Number 25433-36-7, is a heterocyclic molecule incorporating both a pyridine and a methyl-substituted triazole ring.[1][2] Such scaffolds are of significant interest in medicinal chemistry and materials science due to their versatile roles in forming biologically active agents and coordination complexes.[3][4][5] A fundamental yet often under-reported characteristic crucial for any application, particularly in drug development, is solubility. Solubility dictates a compound's bioavailability, formulation feasibility, and the reliability of in-vitro biological assays.[6][7] This guide provides a comprehensive framework for the systematic characterization of the solubility of this compound in a range of common and biorelevant solvents. As publicly available experimental data is scarce, this document outlines the theoretical considerations, robust experimental protocols, and data interpretation strategies necessary to generate a complete solubility profile, empowering researchers to advance its development.
Molecular Structure and Predicted Physicochemical Influences on Solubility
The solubility of a compound is intrinsically linked to its molecular structure. The key to predicting and understanding the behavior of this compound lies in analyzing its constituent functional groups.
-
Pyridine Ring: A weakly basic aromatic heterocycle. The nitrogen atom acts as a hydrogen bond acceptor.
-
1,2,4-Triazole Ring: An aromatic heterocycle containing three nitrogen atoms. The N-H group serves as a hydrogen bond donor, while the other two nitrogen atoms are hydrogen bond acceptors. This duality is critical for interactions with both protic and aprotic solvents.
-
Methyl Group (-CH₃): A small, non-polar alkyl group that contributes to the molecule's lipophilicity (fat-solubility).
This combination of polar, hydrogen-bonding moieties (pyridine, triazole) and a non-polar group (methyl) suggests an amphiphilic character. Consequently, its solubility is expected to be highly dependent on the solvent's properties, including polarity, hydrogen bonding capacity, and pH. The molecule's ability to be protonated or deprotonated will significantly influence its solubility in aqueous media.
Caption: Chemical structure of this compound.
Recommended Solvents for Comprehensive Solubility Profiling
To build a comprehensive profile, a diverse set of solvents should be employed. The selection should include aqueous buffers relevant to physiological conditions, as well as common organic solvents used in synthesis, purification, and formulation.
| Solvent Category | Solvent Name | Rationale for Inclusion |
| Aqueous (Biorelevant) | 0.1 N HCl (pH ~1.2) | Simulates stomach acid; evaluates solubility in a highly acidic environment where the molecule is likely protonated. |
| Phosphate Buffer (pH 6.8) | Simulates the environment of the small intestine. | |
| Phosphate-Buffered Saline (pH 7.4) | Simulates physiological pH of blood and other tissues; critical for intravenous formulation and cell-based assays.[8] | |
| Polar Protic | Water (Deionized) | Establishes baseline aqueous solubility. |
| Methanol (MeOH) | Common solvent for synthesis and chromatography; polar and capable of H-bonding. | |
| Ethanol (EtOH) | Widely used in pharmaceutical formulations; slightly less polar than methanol. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Universal solvent for storing and testing compounds in biological assays; high dielectric constant.[9] |
| Acetonitrile (ACN) | Common HPLC mobile phase and reaction solvent; polar with a weaker H-bond accepting ability than DMSO.[9] | |
| Acetone | A common laboratory solvent with moderate polarity.[9] | |
| Less Polar / Non-Polar | Ethyl Acetate (EtOAc) | A moderately polar solvent common in extractions and chromatography. |
| Dichloromethane (DCM) | A common, non-polar solvent for organic synthesis. | |
| Toluene | A non-polar aromatic solvent, useful for assessing lipophilic character. |
Experimental Methodologies for Solubility Determination
Two primary types of solubility are relevant in drug development: thermodynamic and kinetic. Both should be measured to gain a complete understanding.[10]
Thermodynamic Equilibrium Solubility
This measures the true, maximum concentration of a compound that can be dissolved in a solvent at equilibrium. The shake-flask method is the gold standard for this determination.[8]
Causality Behind the Protocol: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation, ensuring a true equilibrium is reached.[11] Using an excess of the solid compound guarantees that the solution becomes saturated. The extended incubation period with agitation (24-48 hours) is necessary to overcome kinetic barriers and achieve this thermodynamic equilibrium. Temperature control is paramount, as solubility is highly temperature-dependent.
Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the selected solvent in a glass vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for 24-48 hours.
-
Phase Separation: After equilibration, remove the vials and allow them to stand for a short period. To separate the undissolved solid from the saturated supernatant, use either:
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes). This is often preferred as it minimizes potential compound loss due to filter adsorption.[11]
-
Filtration: Filter the suspension through a low-binding 0.45 µm filter (e.g., PTFE). A small initial portion of the filtrate should be discarded to saturate any potential binding sites on the filter.
-
-
Quantification: Carefully take an aliquot of the clear supernatant. Dilute it with a suitable mobile phase (e.g., 50:50 Acetonitrile:Water) to a concentration within the linear range of a pre-established calibration curve.
-
Analysis: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC-UV) method. HPLC is superior to simple UV spectroscopy as it can separate the parent compound from any potential impurities or degradants, ensuring accurate quantification.[11]
-
Calculation: Determine the concentration of the compound in the supernatant using the calibration curve and account for the dilution factor to report the final solubility in mg/mL or µM.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 25433-36-7 | ABA43336 [biosynth.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility Test | AxisPharm [axispharm.com]
- 7. rheolution.com [rheolution.com]
- 8. researchgate.net [researchgate.net]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Technical Guide to the Discovery and Synthetic Evolution of Pyridine-Triazole Compounds
Foreword: The Logic of Molecular Hybridization
In the landscape of medicinal chemistry, the strategic combination of known pharmacophores into a single molecular entity, or a "hybrid molecule," represents a powerful and rational approach to drug design. This guide delves into the discovery and history of one such promising class: pyridine-triazole compounds. We will explore the journey from the foundational understanding of the individual pyridine and triazole scaffolds to the development of sophisticated synthetic strategies that have unlocked their combined potential. The narrative is structured not as a rigid review, but as a logical progression of scientific inquiry, experimental validation, and application-driven innovation.
Part 1: The Building Blocks of Bioactivity
Before the first pyridine-triazole hybrid was conceptualized, the parent heterocycles—pyridine and triazole—had already carved out significant niches in the world of therapeutics. Understanding their individual contributions is crucial to appreciating the synergy achieved in their combination.
The Pyridine Scaffold: A Privileged Heterocycle
Pyridine, a six-membered aromatic ring containing one nitrogen atom, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a "privileged scaffold" found in numerous bioactive molecules and approved drugs.[1][2] Its presence is critical to the function of compounds ranging from the anti-tuberculosis agent isoniazid to the proton-pump inhibitor omeprazole.
The Triazole Ring: A Versatile Connector and Pharmacophore
The term "triazole" was first used in 1885 to describe a five-membered ring system with three nitrogen atoms.[3][4] Triazoles exist as two primary isomers: 1,2,3-triazole and 1,2,4-triazole.[3][5] These rings are not merely inert linkers; their nitrogen atoms enhance binding interactions with biological targets and improve pharmacokinetic profiles.[1] The triazole moiety is famously stable to metabolic degradation, resisting hydrolysis, oxidation, or reduction.[6] Derivatives of triazoles have demonstrated a vast spectrum of biological activities, including antifungal (e.g., Fluconazole), anticancer (e.g., Letrozole), and antiviral properties.[5][6][7]
Part 2: The Genesis of Pyridine-Triazole Hybrids: A Synthetic Journey
The deliberate synthesis of molecules containing both a pyridine and a triazole ring stems from the hypothesis that their combined features could lead to novel or enhanced biological activities. The history of these compounds is therefore intrinsically linked to the evolution of synthetic organic chemistry.
Early Methods and the Rise of 1,2,4-Triazoles
Early synthetic routes often focused on the construction of the 1,2,4-triazole ring from pyridine-containing starting materials. A common and robust strategy involves the reaction of a pyridine carbohydrazide (like nicotinohydrazide) with reagents such as carbon disulfide, followed by cyclization.[6][7] This approach provides a reliable pathway to 5-mercapto-1,2,4-triazole-pyridine hybrids, which can then be further functionalized.
Experimental Protocol: Synthesis of 3-(5-(substituted-benzylthio)-4H-1,2,4-triazol-3-yl)pyridine [6][7]
This protocol describes a three-step synthesis starting from nicotinohydrazide, demonstrating a classical approach to 1,2,4-triazole-pyridine hybrids.
Step 1: Synthesis of Potassium-3-pyridyl-dithiocarbazate
-
Prepare a solution of potassium hydroxide (0.15 M) in 200 mL of absolute ethanol.
-
Add pyridyl-3-carbohydrazide (nicotinohydrazide) (0.10 M) to the solution.
-
Cool the mixture in an ice bath and add carbon disulfide (0.15 M) dropwise with constant stirring.
-
Continue stirring the reaction mixture for 8-10 hours at room temperature.
-
Collect the precipitated product by filtration, wash with cold diethyl ether, and dry under vacuum.
Step 2: Synthesis of 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
-
Reflux a suspension of the potassium salt from Step 1 (0.096 M) in 40 mL of water with 20 mL of ammonia solution for 3-4 hours with stirring.
-
The solution will become homogenous and then a precipitate will form.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 5-6.
-
Filter the resulting solid, wash thoroughly with water, and recrystallize from ethanol to yield the triazole-thiol intermediate.
Step 3: Synthesis of Final Thioether Derivatives
-
Dissolve sodium metal (6 M) in dry methanol to prepare sodium methoxide.
-
To this solution, add the triazole-thiol from Step 2 (0.006 M).
-
Separately, dissolve the desired substituted benzyl halide (e.g., 4-bromobenzyl bromide) (6 M) in dry N,N-dimethylformamide (DMF).
-
Add the benzyl halide solution to the triazole solution and stir the mixture for 12-16 hours at room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to obtain the final product.
Causality Insight: The choice of a carbohydrazide as a starting material is strategic. The hydrazine moiety provides the two adjacent nitrogen atoms required for the triazole ring, while the reaction with CS₂ and subsequent cyclization with a base is a well-established and high-yielding method for forming the 5-mercapto-1,2,4-triazole core. The thiol group then serves as a convenient handle for introducing further diversity via S-alkylation.
The "Click Chemistry" Revolution and the Dominance of 1,2,3-Triazoles
While classical methods were effective, they often required harsh conditions. A paradigm shift occurred with the advent of the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne to form a 1,2,3-triazole.[8] The original thermal reaction required high temperatures and often produced a mixture of 1,4- and 1,5-disubstituted regioisomers.[8][9]
The true revolution came in the early 2000s when the research groups of Morten Meldal and K. Barry Sharpless independently discovered the copper(I)-catalyzed version of this reaction.[8][9] Termed the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this reaction is the cornerstone of "click chemistry."[8][10] It is exceptionally efficient, proceeds under mild, often aqueous conditions, and, crucially, yields almost exclusively the 1,4-disubstituted 1,2,3-triazole isomer.[9][10] This breakthrough made the synthesis of complex pyridine-1,2,3-triazole hybrids modular, reliable, and highly efficient.
Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
General Experimental Workflow: Click Synthesis of Pyridine-1,2,3-Triazole Hybrids [11][12]
This workflow outlines the modular "click chemistry" approach, which requires two key precursors: a pyridine derivative with a terminal alkyne and a synthesis partner with an azide group (or vice-versa).
Caption: Modular workflow for synthesizing pyridine-triazole hybrids via CuAAC.
Part 3: Therapeutic Applications and Biological Validation
The development of robust synthetic methodologies has enabled the creation of large libraries of pyridine-triazole compounds, leading to the discovery of a wide array of biological activities. These hybrids are now recognized as potent agents in various therapeutic areas.
Anticancer Activity
A significant focus of research has been on the anticancer potential of pyridine-triazole derivatives.[6][7] The hybrid structure is thought to enable interactions with multiple biological targets involved in cancer progression. For example, certain 1,2,4-triazole-pyridine hybrids have demonstrated moderate to potent cytotoxic activity against cancer cell lines like murine melanoma (B16F10).[6][7] Studies have shown that these compounds can induce apoptosis and arrest the cell cycle in cancer cells.[13]
| Compound Class | Cancer Cell Line | Measured Activity (IC₅₀) | Reference |
| 1,2,4-Triazole-Pyridine Hybrids | Murine Melanoma (B16F10) | 41.12 µM - 61.11 µM | [7],[6] |
| 1,2,4-Triazole-Pyridine Sulfanyl | Colon Adenocarcinoma (HT29) | Statistically significant inhibition | [13] |
| Pyridyl-Triazole Derivatives | Various (MKN-45, H460, HT-29) | In-vitro cytotoxic activity reported | [14],[13] |
Antimicrobial and Antifungal Properties
The fusion of pyridine and triazole moieties has yielded compounds with significant antimicrobial activity, addressing the critical global issue of antimicrobial resistance.[1][11] These compounds are effective against a range of bacterial and fungal strains. For instance, molecular hybrids of pyrazolo[3,4-b]pyridine and 1,2,3-triazole have shown high potential against Staphylococcus aureus and Klebsiella pneumoniae.[11] Similarly, hydrazone derivatives incorporating a pyridine-1,2,4-triazole-3-thione scaffold exhibit potent activity against strains like Mycobacterium luteum and the fungus Candida tenuis.[14]
Neurotropic Activity
More recently, pyridine-triazole hybrids have been investigated for their effects on the central nervous system. Bicyclic pyridine-based hybrids linked to a 1,2,3-triazole unit via a click reaction have been shown to possess significant anticonvulsant and psychotropic properties, highlighting a new avenue for therapeutic development.[12]
Part 4: Future Directions and Conclusion
The history of pyridine-triazole compounds is a testament to the power of synthetic innovation in driving drug discovery. The journey from classical, multi-step syntheses to the modular and efficient "click chemistry" approach has profoundly accelerated the exploration of this chemical space.
Causality and Future Potential: The success of the pyridine-triazole scaffold lies in its inherent "drug-like" properties: metabolic stability, capacity for specific hydrogen bonding, and synthetic accessibility. The triazole ring acts as a rigid, stable linker that correctly orients the pyridine moiety and other substituents for optimal interaction with biological targets.
Future research will likely focus on:
-
Target-Specific Design: Moving beyond broad screening to the rational design of hybrids that inhibit specific enzymes or receptors implicated in disease (e.g., kinases, proteases).
-
Advanced Drug Delivery: Incorporating these hybrids into more complex systems, such as antibody-drug conjugates or targeted nanoparticles.
-
Green Chemistry: Further optimizing synthetic routes, particularly the CuAAC reaction, to use more benign solvents, reduce catalyst loading, and simplify purification.[5]
References
- 1. Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry [organic-chemistry.org]
- 11. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring - Arabian Journal of Chemistry [arabjchem.org]
- 14. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]
The Emergent Potential of 2-(3-Methyl-1H-1,2,4-triazol-5-yl)pyridine in Medicinal Chemistry: A Technical Guide
Introduction: A Scaffold of Promise
In the landscape of contemporary drug discovery, the strategic combination of privileged heterocyclic scaffolds has proven to be a highly effective approach for the development of novel therapeutic agents. The 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine core represents a compelling fusion of two such pharmacologically significant moieties: the pyridine ring, a cornerstone of numerous FDA-approved drugs, and the 1,2,4-triazole system, renowned for its diverse biological activities and metabolic stability.[1][2] This technical guide aims to provide an in-depth exploration of the potential applications of this specific scaffold in medicinal chemistry, offering a roadmap for researchers, scientists, and drug development professionals. While direct biological data on the parent compound is emerging, a wealth of research on its close analogs underscores its significant potential, particularly in the realm of oncology and kinase inhibition.
The inherent properties of the 1,2,4-triazole ring, including its ability to act as a hydrogen bond donor and acceptor, and its resistance to metabolic degradation, make it an attractive component in drug design.[3] When coupled with the versatile pyridine ring, which can engage in a variety of non-covalent interactions and serve as a key pharmacophoric element, the resulting hybrid scaffold offers a unique three-dimensional arrangement of functional groups for molecular recognition at various biological targets.
Physicochemical Properties of the Core Scaffold
| Property | Value | Source |
| Molecular Formula | C₈H₈N₄ | [4] |
| Molecular Weight | 160.18 g/mol | [4] |
| Melting Point | 162-165 °C | [4] |
| XLogP3 | 1 | [4] |
| PSA | 54.5 Ų | [4] |
| Density | 1.2 ± 0.1 g/cm³ | [4] |
Synthetic Strategies: Accessing the Core and its Analogs
The synthesis of this compound and its derivatives is generally achievable through established heterocyclic chemistry protocols. A common and efficient method involves the cyclization of an appropriate acylhydrazide or a related intermediate. The following protocol outlines a representative synthesis.
General Synthetic Protocol
A plausible and adaptable synthetic route to the this compound scaffold involves the reaction of 2-cyanopyridine with a hydrazide in the presence of a base.[4]
Step-by-Step Methodology:
-
Activation of 2-Cyanopyridine: To a solution of 2-cyanopyridine in methanol, a solution of sodium methoxide in methanol is added. The mixture is stirred at room temperature for approximately one hour to facilitate the formation of the corresponding imino ester intermediate.
-
Addition of Hydrazide: Acetylhydrazide is then added to the reaction mixture.
-
Cyclization: The reaction mixture is heated to reflux for several hours to promote the cyclization and formation of the 1,2,4-triazole ring.
-
Work-up and Purification: Upon cooling, the solvent is removed under reduced pressure. The residue is then diluted with water and acidified (e.g., with acetic acid) to precipitate the crude product. The resulting solid is collected by filtration, dried, and can be further purified by recrystallization from a suitable solvent like toluene to yield the desired this compound.[4]
Potential Therapeutic Applications: A Focus on Oncology
The hybridization of the 1,2,4-triazole and pyridine rings has given rise to a plethora of derivatives with potent anticancer activities.[1][5] The this compound scaffold serves as an excellent starting point for the design of novel anticancer agents, particularly kinase inhibitors.
Kinase Inhibition: A Promising Avenue
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Several studies have demonstrated that pyridine-triazole hybrids can effectively inhibit various kinases.
Aurora Kinase Inhibition:
Aurora kinases are essential for cell cycle regulation, and their overexpression is frequently observed in various tumors, making them attractive targets for cancer therapy.[6] Derivatives of the 1,2,3-triazolyl-pyridine scaffold have been synthesized and evaluated as inhibitors of Aurora B kinase.[6] Computational docking studies suggest that these compounds can bind to the ATP-binding pocket of the kinase, thereby inhibiting its activity.[6]
c-Met Inhibition:
The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in various cancers, promoting tumor growth, invasion, and metastasis.[7] Novel[1][3][8]triazolo[4,3-a]pyridine derivatives have been designed and synthesized as potent and selective c-Met inhibitors.[7] These compounds have demonstrated significant in vivo efficacy in tumor xenograft models.[7]
Representative Biological Data for Pyridine-Triazole Analogs
| Compound Class | Target Cell Line / Enzyme | IC₅₀ (µM) | Reference |
| 1,2,4-Triazole-Pyridine Hybrids | Murine Melanoma (B16F10) | 41.12 - 61.11 | [1] |
| 1,2,3-Triazolyl-Pyridine Hybrids | Human Hepatoblastoma (HepG2) | Potent activity reported | [6] |
| [1][3][8]Triazolo[4,3-a]pyridine derivatives | c-Met Kinase | Potent inhibition reported | [7] |
Structure-Activity Relationship (SAR) Insights:
While a comprehensive SAR for the this compound core is yet to be fully elucidated, studies on related analogs provide valuable insights:
-
Substitution on the Pyridine Ring: Modifications to the pyridine ring can significantly impact activity. The position and nature of substituents can influence binding affinity and selectivity for different kinases.
-
Substitution on the Triazole Ring: The methyl group at the 3-position of the triazole ring can be a key interaction point or can be replaced with other functional groups to modulate activity and physicochemical properties.
-
Linker Modifications: For derivatives where the pyridine and triazole rings are not directly fused, the nature and length of the linker can influence the overall conformation and biological activity.
Experimental Protocols: A Practical Guide
To facilitate research into the potential of the this compound scaffold, the following detailed protocol for a common in vitro cytotoxicity assay is provided.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HepG2, B16F10) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1]
-
Compound Treatment: The test compound, this compound or its derivatives, is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 hours).[1]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution and incubated for a further 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an acidic solution of isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting a dose-response curve.
Future Perspectives and Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. While its primary potential appears to lie in the development of anticancer kinase inhibitors, the broad biological activity of both the pyridine and 1,2,4-triazole moieties suggests that its applications could extend to other therapeutic areas, such as infectious diseases and neurodegenerative disorders.[3][8]
Future research should focus on:
-
Systematic Derivatization: A thorough exploration of substitutions on both the pyridine and triazole rings is warranted to build a comprehensive structure-activity relationship profile.
-
Target Identification and Validation: For derivatives showing potent cytotoxic activity, target deconvolution studies will be crucial to identify their specific molecular targets and mechanisms of action.
-
Pharmacokinetic Profiling: Promising lead compounds will require in-depth evaluation of their ADME (absorption, distribution, metabolism, and excretion) properties to assess their drug-likeness and potential for in vivo efficacy.
-
Exploration of Other Therapeutic Areas: Screening of a diverse library of this compound derivatives against a wide range of biological targets could uncover novel applications beyond oncology.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. japer.in [japer.in]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties [ouci.dntb.gov.ua]
The Strategic Utility of 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine in Modern Organic Synthesis: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine, a versatile heterocyclic precursor in organic synthesis. The document elucidates the synthesis, physicochemical properties, and characteristic reactivity of this compound, with a particular focus on its application in medicinal chemistry and materials science. Detailed experimental protocols, mechanistic insights, and illustrative case studies are presented to equip researchers with the practical knowledge required to effectively utilize this valuable building block in their synthetic endeavors.
Introduction: A Heterocyclic Scaffold of Growing Importance
The fusion of pyridine and 1,2,4-triazole rings in a single molecular entity gives rise to a scaffold with a unique combination of chemical properties and biological relevance. This compound (a compound with CAS Number 25433-36-7) has emerged as a significant precursor in the synthesis of a diverse array of complex molecules. Its constituent heterocycles are prevalent in numerous biologically active compounds, and their combination offers multiple points for functionalization and structural elaboration.[1][2] The triazole moiety, with its three nitrogen atoms, can engage in hydrogen bonding and coordination with biological targets, while the pyridine ring provides a modifiable aromatic system. This guide aims to serve as a detailed resource for chemists seeking to leverage the synthetic potential of this compound.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a precursor is fundamental to its successful application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 25433-36-7 | [3] |
| Molecular Formula | C₈H₈N₄ | [4] |
| Molecular Weight | 160.18 g/mol | [4] |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 162-165 °C | [4] |
| Density | 1.2 ± 0.1 g/cm³ | [4] |
| Flash Point | 194.5 ± 18.6 °C | [4] |
| Refractive Index | 1.604 | [4] |
Spectral Data:
-
Mass Spectrometry (MS): The molecular ion peak would be expected at m/z = 160.18 (for the exact mass) or 161.08 [M+H]⁺ in ESI-MS.
Synthesis of this compound: A Detailed Protocol
The most common and efficient synthesis of this compound involves the cyclization of an amidine derivative, which is formed in situ from 2-cyanopyridine and a hydrazide.
Reaction Principle and Mechanism
The synthesis proceeds via a two-step, one-pot reaction. First, 2-cyanopyridine reacts with a catalytic amount of a base, such as sodium methoxide, to form a reactive imidate intermediate. This intermediate is then attacked by the amino group of acetic hydrazide (acetylhydrazine) to form an N-acyl-amidine. Subsequent intramolecular cyclization with the elimination of water yields the desired 1,2,4-triazole ring.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on a general procedure reported for the synthesis of similar compounds.[4]
Materials:
-
2-Cyanopyridine
-
Acetic hydrazide (Acetylhydrazine)
-
Sodium methoxide (catalytic amount)
-
Methanol
-
Toluene for recrystallization
-
Acetic acid
Procedure:
-
To a solution of 2-cyanopyridine in methanol, add a catalytic amount of sodium methoxide.
-
Stir the mixture at room temperature for a designated period to allow for the formation of the imidate intermediate.
-
Add acetic hydrazide to the reaction mixture.
-
Heat the reaction mixture to reflux for several hours to drive the cyclization.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
To the resulting residue, add water and acidify with acetic acid to precipitate the product.
-
Collect the solid product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent, such as toluene, to obtain pure this compound.
Reactivity and Synthetic Applications
This compound offers multiple reactive sites for further synthetic transformations, making it a valuable precursor.
N-Alkylation of the Triazole Ring
The 1,2,4-triazole ring contains two types of nitrogen atoms that can be alkylated: the N1 and N4 positions. The regioselectivity of N-alkylation is a critical aspect to consider and can be influenced by the alkylating agent, base, and reaction conditions.[7][8][9] Generally, a mixture of N1 and N2 (equivalent to N4 in the parent triazole) alkylated products can be expected. The kinetic product is often the less sterically hindered N1-alkylated isomer, while the thermodynamic product can be the N2-alkylated isomer. Careful optimization of reaction conditions is necessary to achieve the desired regioselectivity.[10]
Caption: Regioselectivity in the N-alkylation of this compound.
Coordination Chemistry: A Versatile Ligand
The pyridine nitrogen and the N4 of the triazole ring can act as a bidentate chelating ligand for various transition metals.[11][12][13] This property has been exploited in the development of novel metal complexes with interesting catalytic, magnetic, and photoluminescent properties. The synthesis of these complexes typically involves the reaction of this compound with a metal salt in a suitable solvent.
Precursor in Medicinal Chemistry
The pyridyl-triazole scaffold is a privileged structure in medicinal chemistry. Derivatives of this compound have been investigated for a range of therapeutic applications.
Case Study: Inhibition of Pathogenic Signaling Pathways
While a direct synthesis starting from this compound is not explicitly detailed in the provided search results, related pyridyl-triazole compounds have shown promise as inhibitors of critical cellular signaling pathways implicated in diseases like cancer. For instance, pyridyl inhibitors have been patented for their ability to modulate the Hedgehog signaling pathway, a key regulator of cell growth and differentiation that is often dysregulated in cancer.[11] The general structure of these inhibitors often involves a central pyridyl-triazole core with various substituents to optimize potency and pharmacokinetic properties.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound was not found in the initial searches, general safety precautions for handling heterocyclic aromatic compounds should be followed. For the closely related compound 2-(1H-1,2,4-triazol-3-yl)pyridine, the GHS classification indicates it is harmful if swallowed.
General Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from oxidizing agents.
Conclusion
This compound is a synthetically accessible and highly versatile precursor. Its unique structural features allow for a wide range of chemical transformations, making it an invaluable tool for the synthesis of complex molecules with potential applications in drug discovery and materials science. This guide has provided a foundational understanding of its synthesis, properties, and reactivity, which should empower researchers to explore its full potential in their synthetic campaigns.
References
- 1. asianpubs.org [asianpubs.org]
- 2. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. 2-(1H-imidazol-2-yl)pyridine | C8H7N3 | CID 589313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 6. rsc.org [rsc.org]
- 7. aksci.com [aksci.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Research Portal [ourarchive.otago.ac.nz]
- 11. Bivalent transition metal complexes of triazole pyridine Schiff base with theoretical and biological investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
theoretical calculations on 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine
An In-Depth Technical Guide to the Theoretical Investigation of 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine
Authored by: Gemini, Senior Application Scientist
Abstract
The unique scaffold of this compound, which combines the electron-rich 1,2,4-triazole ring with the pyridine moiety, has garnered significant interest in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive overview of the theoretical and computational methodologies used to elucidate the structural, electronic, and spectroscopic properties of this molecule. By leveraging quantum chemical calculations, particularly Density Functional Theory (DFT), researchers can gain profound insights that accelerate the rational design of novel derivatives for targeted applications, including drug development. This document serves as a practical resource for researchers, scientists, and drug development professionals, detailing not only the computational protocols but also the scientific rationale underpinning these advanced theoretical investigations.
Introduction: The Significance of the Triazole-Pyridine Scaffold
The 1,2,4-triazole ring is a privileged pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, anticancer, and antimicrobial properties.[3][4] When hybridized with a pyridine ring, another critical N-heterocycle in drug discovery, the resulting molecule exhibits unique electronic and coordination properties.[5] Understanding the molecule's three-dimensional geometry, electronic charge distribution, and molecular orbital energies is paramount for predicting its reactivity, stability, and potential interactions with biological targets.[3] Theoretical calculations provide a powerful, non-invasive means to determine these properties, offering a predictive framework that complements and guides experimental synthesis and evaluation.[6]
The Cornerstone of Modern Analysis: Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for studying systems of this nature. It offers a favorable balance between computational cost and accuracy, making it ideal for molecules of medium size.[7] The fundamental principle of DFT is that the energy of a system can be determined from its electron density, which is a simpler quantity to compute than the complex many-electron wavefunction.
The Rationale Behind Method Selection: Functional and Basis Set
The accuracy of any DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: For organic molecules containing nitrogen heterocycles, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely adopted and well-validated choice.[8][9] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in systems like the triazole-pyridine core.
-
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-31G(d,p) , is a common starting point that provides a good description of molecular geometries and properties.[7] The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately modeling the anisotropic electron distribution in bonds and lone pairs. For higher accuracy, especially for electronic properties, larger basis sets like cc-pVDZ can be employed.[6]
The selection of B3LYP/6-31G(d,p) represents a method that is both computationally efficient and scientifically robust, providing reliable data that correlates well with experimental findings for similar heterocyclic systems.[7][8]
Workflow for Theoretical Analysis
The computational investigation of this compound follows a systematic and self-validating workflow. Each step builds upon the last, culminating in a comprehensive electronic and structural profile of the molecule.
References
- 1. Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 25433-36-7 | ABA43336 [biosynth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. unis.kafkas.edu.tr [unis.kafkas.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Theoretical Investigation on Molecular Structure-Chemical Quantum Calculation of 7-Methyl-1,2,3-Triazole[4,5-c]Pyridine (Computer Simulation Program) | Scientific Journal for Faculty of Science-Sirte University [journal.su.edu.ly]
- 9. uomphysics.net [uomphysics.net]
An In-depth Technical Guide on the Isomeric Forms and Stability of Methyl-Triazolyl-Pyridines
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
The methyl-triazolyl-pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous therapeutic agents due to its favorable physicochemical properties, including metabolic stability and diverse intermolecular interaction capabilities.[1][2] The linkage of a methyl-triazole moiety to a pyridine ring introduces significant isomeric complexity. The specific arrangement of these rings—the regioisomerism of the triazole (1,2,3- vs. 1,2,4-triazole), the point of attachment to the pyridine ring, and the relative positions of the substituents—profoundly influences the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity and thermodynamic stability. Understanding the factors that govern the formation and relative stability of these isomers is critical for the rational design and synthesis of novel drug candidates. This guide provides a comprehensive analysis of the isomeric landscape of methyl-triazolyl-pyridines, details the theoretical and experimental methodologies used to assess their stability, and offers validated protocols for their synthesis and characterization.
The Isomeric Landscape of Methyl-Triazolyl-Pyridine
The structural diversity of methyl-triazolyl-pyridines arises from several sources of isomerism. Primarily, we must consider:
-
Triazole Regioisomerism: The triazole ring itself can exist as two primary isomers: 1,2,3-triazole and 1,2,4-triazole.[3] The Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne typically yields 1,2,3-triazoles, which can result in a mixture of 1,4- and 1,5-disubstituted regioisomers, whereas other synthetic routes can produce the 1,2,4-triazole core.[3][4]
-
Pyridine Positional Isomerism: The triazole moiety can be attached to the 2-, 3-, or 4-position of the pyridine ring, leading to distinct positional isomers with different electronic and steric environments.
-
Linkage Isomerism: For a 1,2,3-triazole, the pyridine and methyl groups can be attached at the N1/C4, N1/C5, or N2/C4 positions, further expanding the number of possible isomers. For 1,2,4-triazoles, attachments can occur at N1, N4, C3, or C5.
This complexity necessitates precise synthetic control and robust analytical characterization to isolate and identify the desired isomer.
Visualizing the Core Isomeric Possibilities
The following diagram illustrates the fundamental isomeric variations, focusing on the common 1,2,3-triazole core linked to a pyridine ring.
Caption: Key isomeric possibilities for methyl-1,2,3-triazolyl-pyridines.
Factors Governing Isomeric Stability
The relative stability of different methyl-triazolyl-pyridine isomers is a delicate balance of electronic and steric effects. Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for predicting the energetic landscapes of these isomers.[5][6][7]
Electronic Effects and Aromaticity
The aromaticity of both the pyridine and triazole rings is a primary driver of their stability.[8] The position of the nitrogen atoms in the pyridine ring influences the electronic character of the attached triazole. For instance, the electron-withdrawing nature of the pyridine nitrogen can impact the electron density of the triazole ring, affecting its stability and reactivity. DFT studies on related systems have shown that isomerization can significantly alter thermal stability and energetic properties.[5]
Steric Hindrance
Steric repulsion between the substituent groups is a critical factor. For 1,2,3-triazoles, the 1,5-disubstituted isomer is often less stable than the 1,4-isomer due to greater steric clash between the substituents, especially if they are bulky.[7] The dihedral angle between the pyridine and triazole rings, which can be determined by X-ray crystallography, provides a direct measure of this steric strain.[9][10] For example, a larger twist angle often indicates greater steric hindrance and potentially lower stability.[9]
Thermodynamic vs. Kinetic Control in Synthesis
The observed ratio of isomers from a synthesis does not always reflect their thermodynamic stability. Many reactions, particularly the popular copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), are under kinetic control.[11][12] This means the major product is the one that is formed fastest (i.e., via the lowest activation energy pathway), not necessarily the most stable one.[11][13]
-
Kinetic Product: Favored at lower temperatures and shorter reaction times. It is formed via the transition state with the lowest Gibbs free energy of activation.[12]
-
Thermodynamic Product: Favored at higher temperatures and longer reaction times, where an equilibrium can be established. This allows the initial kinetic product to revert to reactants and subsequently form the more stable thermodynamic product.[11][13]
The uncatalyzed Huisgen cycloaddition often gives a mixture of 1,4- and 1,5-regioisomers, while the CuAAC reaction is highly regioselective for the 1,4-isomer.[3][14] This highlights the power of catalysis in directing reaction outcomes.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Density Function Theory Study on the Energy and Circular Dichroism Spectrum for Methylene-Linked Triazole Diads Depending on the Substitution Position and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
The 1,2,4-Triazole Core: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the 1,2,4-Triazole Heterocycle
The 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms, stands as a cornerstone in medicinal chemistry. Its unique physicochemical properties, including its aromaticity, ability to participate in hydrogen bonding, and metabolic stability, have established it as a "privileged scaffold" in drug design.[1][2][3] This guide provides a comprehensive technical overview of the biological significance of the 1,2,4-triazole core, delving into its diverse pharmacological activities, underlying mechanisms of action, synthetic strategies, and key experimental evaluation protocols. For drug development professionals, understanding the versatility of this core structure is paramount for the rational design of novel therapeutics with enhanced efficacy and safety profiles.
A Spectrum of Biological Activities: The Versatility of the 1,2,4-Triazole Moiety
The incorporation of the 1,2,4-triazole nucleus into molecular frameworks has yielded a remarkable array of therapeutic agents with a broad spectrum of biological activities. This structural motif is a key component in numerous clinically successful drugs.[4]
Antifungal Activity: A Cornerstone of Antimycotic Therapy
Perhaps the most well-established therapeutic application of the 1,2,4-triazole core is in the development of antifungal agents.[5] Triazole antifungals, such as fluconazole and itraconazole, are widely used to treat a variety of fungal infections.
Mechanism of Action: The primary mechanism of action of triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[6] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, 1,2,4-triazole-containing drugs disrupt the integrity of the fungal cell membrane, leading to cell death.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
A standardized method for determining the minimum inhibitory concentration (MIC) of an antifungal agent is crucial for evaluating its efficacy.
Workflow for Antifungal Susceptibility Testing
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Table 1: Antifungal Activity of Representative 1,2,4-Triazole-Containing Drugs
| Compound | Target Organism | MIC/IC50 | Reference |
| Fluconazole | Candida albicans | MIC: 0.25-4 µg/mL | [4] |
| Itraconazole | Aspergillus fumigatus | MIC: 0.25-2 µg/mL | [4] |
| Voriconazole | Candida krusei | MIC: 0.03-1 µg/mL | [4] |
Anticancer Activity: Targeting Key Pathways in Oncology
The 1,2,4-triazole scaffold is a key feature in several successful anticancer drugs, most notably the non-steroidal aromatase inhibitors.
Mechanism of Action: Aromatase is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis. In postmenopausal women, aromatase in peripheral tissues is the primary source of estrogen. Drugs like anastrozole and letrozole, which contain a 1,2,4-triazole ring, act as competitive inhibitors of aromatase.[7] The triazole nitrogen atom (N4) coordinates to the heme iron atom of the cytochrome P450 enzyme, thereby blocking its catalytic activity and suppressing estrogen production. This is a critical therapeutic strategy for hormone receptor-positive breast cancer.
Signaling Pathway: Aromatase Inhibition in Breast Cancer Therapy
Caption: Mechanism of action of 1,2,4-triazole aromatase inhibitors in hormone-receptor-positive breast cancer.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazole-containing compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Table 2: Anticancer Activity of Representative 1,2,4-Triazole-Containing Drugs
| Compound | Cell Line | IC50 | Reference |
| Letrozole | Hormone-dependent breast cancer cells | Varies by cell line | [11] |
| Anastrozole | Hormone-dependent breast cancer cells | Varies by cell line | [11] |
| Ribavirin | MCF-7 (Breast Cancer) | ~200 µM | [12] |
Antiviral Activity: A Broad-Spectrum Approach
The 1,2,4-triazole nucleoside analogue, ribavirin, is a broad-spectrum antiviral agent effective against a range of RNA and DNA viruses.[13]
Mechanism of Action: The antiviral mechanism of ribavirin is multifaceted and not fully elucidated, but several key actions have been identified:[2][6][14][15][16]
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate inhibits IMPDH, leading to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral nucleic acid synthesis.
-
Direct Inhibition of Viral Polymerases: Ribavirin triphosphate can act as a competitive inhibitor of viral RNA-dependent RNA polymerases.
-
Lethal Mutagenesis: Incorporation of ribavirin triphosphate into the viral genome can induce mutations, leading to non-viable viral progeny.
-
Immunomodulation: Ribavirin can modulate the host immune response, enhancing antiviral activity.
Anticonvulsant Activity: Modulating Neuronal Excitability
Several 1,2,4-triazole derivatives have demonstrated significant anticonvulsant activity in preclinical models.[17][18][19][20]
Mechanism of Action: The exact mechanisms can vary, but many anticonvulsant 1,2,4-triazoles are thought to act on the central nervous system. For instance, alprazolam, a triazolobenzodiazepine, enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in a calming effect on the brain.[1][8][21][22][23] Other derivatives may act by modulating voltage-gated sodium channels.[20]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[7][15][18][20][24]
Step-by-Step Protocol:
-
Animal Preparation: Use rodents (mice or rats) and administer the test compound intraperitoneally or orally.
-
Anesthesia and Electrode Placement: Apply a local anesthetic to the corneas and place corneal electrodes.
-
Electrical Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) to induce a seizure.
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating anticonvulsant activity.
-
Data Analysis: Determine the median effective dose (ED50) that protects 50% of the animals from the tonic hindlimb extension.
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test
The PTZ test is used to identify compounds that can raise the seizure threshold and is considered a model for absence seizures.[11][25][26][27][28]
Step-by-Step Protocol:
-
Animal Preparation: Administer the test compound to rodents.
-
PTZ Administration: After a predetermined time, administer a subcutaneous injection of pentylenetetrazole (PTZ), a GABA-A receptor antagonist.
-
Observation: Observe the animals for a set period (e.g., 30 minutes) for the onset of clonic seizures.
-
Endpoint: The absence of clonic seizures lasting for at least 5 seconds indicates protection.
-
Data Analysis: Calculate the ED50 of the test compound.
Table 3: Anticonvulsant Activity of a Representative 1,2,4-Triazole-Containing Drug
| Compound | Animal Model | ED50 | Reference |
| Alprazolam | Mouse (MES test) | Varies by study | [18] |
Synthetic Strategies for the 1,2,4-Triazole Core
The facile synthesis of the 1,2,4-triazole ring has contributed significantly to its widespread use in medicinal chemistry. Several named reactions are commonly employed for its construction.[19][29][30]
Classical Synthetic Methods
-
Pellizzari Reaction: This reaction involves the condensation of an amide with an acylhydrazide at high temperatures to form a 1,2,4-triazole.[1][16][31]
-
Einhorn-Brunner Reaction: This method utilizes the acid-catalyzed condensation of a diacylamine (imide) with a hydrazine to yield a 1,2,4-triazole.[2][6][32][22][33]
Synthetic Scheme: Pellizzari Reaction
Caption: General representation of the Pellizzari reaction for 1,2,4-triazole synthesis.
Synthetic Scheme: Einhorn-Brunner Reaction
Caption: General representation of the Einhorn-Brunner reaction for 1,2,4-triazole synthesis.
Synthesis of Key 1,2,4-Triazole-Containing Drugs
-
Letrozole and Anastrozole: The synthesis of these aromatase inhibitors typically involves the construction of a functionalized central aromatic ring followed by the introduction of the 1,2,4-triazole moiety via nucleophilic substitution.[13][17][23][34][35][36][37][38][39][40]
-
Ribavirin: The synthesis of this nucleoside analogue can be achieved through both chemical and enzymatic approaches, often involving the coupling of a protected ribose derivative with a triazole precursor.[5][12][14][41][42]
-
Alprazolam: The synthesis of this triazolobenzodiazepine can be accomplished through various routes, often starting from a substituted benzophenone.[21][43][44][45][46]
Conclusion: The Future of 1,2,4-Triazole in Drug Discovery
The 1,2,4-triazole core continues to be a highly valuable and versatile scaffold in the field of drug discovery and development. Its proven success in a wide range of therapeutic areas, coupled with well-established synthetic methodologies, ensures its continued prominence. Future research will likely focus on the design of novel 1,2,4-triazole derivatives with improved potency, selectivity, and pharmacokinetic properties. The exploration of this privileged structure holds immense promise for the development of next-generation therapeutics to address unmet medical needs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. news-medical.net [news-medical.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 16. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 20. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 21. Alprazolam - Wikipedia [en.wikipedia.org]
- 22. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 23. Anastrozole synthesis - chemicalbook [chemicalbook.com]
- 24. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 26. meliordiscovery.com [meliordiscovery.com]
- 27. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 28. archepilepsy.org [archepilepsy.org]
- 29. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 30. discovery.researcher.life [discovery.researcher.life]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. Einhorn-Brunner Reaction [drugfuture.com]
- 34. US7705159B2 - Process for the preparation of letrozole - Google Patents [patents.google.com]
- 35. vjs.ac.vn [vjs.ac.vn]
- 36. "Improved Process For The Preparation Of Letrozole" [quickcompany.in]
- 37. US7538230B2 - Letrozole production process - Google Patents [patents.google.com]
- 38. US20100099887A1 - Process for the Preparation of Pure Anastrozole - Google Patents [patents.google.com]
- 39. pdf.benchchem.com [pdf.benchchem.com]
- 40. researchgate.net [researchgate.net]
- 41. Synthesis of ribavirin 2’-Me-C-nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 42. WO2003011884A1 - Process for the preparation of ribavirin - Google Patents [patents.google.com]
- 43. research.abo.fi [research.abo.fi]
- 44. CN104130201B - The preparation method of a kind of alprazolam intermediate benzodiazepine thioketones - Google Patents [patents.google.com]
- 45. ALPRAZOLAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 46. studylib.net [studylib.net]
Methodological & Application
Application Note: A Step-by-Step Guide to the Synthesis of 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The described synthetic route is a robust and efficient two-step process commencing from readily available 2-cyanopyridine. The methodology is designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and practical guidance for successful synthesis and purification.
Introduction
The 1,2,4-triazole moiety is a privileged scaffold in pharmaceutical and agrochemical research, known for its diverse biological activities.[1][2] When coupled with a pyridine ring, the resulting hybrid molecule, this compound, presents a versatile building block for the development of novel therapeutic agents and functional materials.[3][4] This guide offers a reliable and reproducible protocol for the laboratory-scale synthesis of this target compound, emphasizing scientific integrity and practical applicability.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step sequence. The first step involves the formation of picolinimidohydrazide from 2-cyanopyridine and hydrazine. The subsequent and final step is the cyclization of the intermediate with acetic anhydride to yield the desired 1,2,4-triazole derivative.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of Picolinimidohydrazide (Intermediate)
This initial step involves the conversion of the nitrile group of 2-cyanopyridine into an imidohydrazide functionality through reaction with hydrazine.[5][6]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 2-Cyanopyridine | C₆H₄N₂ | 104.11 | 10.4 g (100 mmol) | 1.0 |
| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | 6.0 g (120 mmol) | 1.2 |
| Ethanol (95%) | C₂H₅OH | 46.07 | 200 mL | - |
Step-by-Step Protocol:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyanopyridine (10.4 g, 100 mmol) and ethanol (200 mL). Stir the mixture until the 2-cyanopyridine is completely dissolved.
-
Addition of Hydrazine: Carefully add hydrazine hydrate (6.0 g, 120 mmol) to the solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Cooling and Crystallization: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 1-2 hours to facilitate the crystallization of the product.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the collected white crystalline solid in a vacuum oven at 50 °C to a constant weight to yield picolinimidohydrazide.
Expected Yield: 85-95% Appearance: White crystalline solid
Part 2: Synthesis of this compound (Final Product)
The final step involves the cyclization of the picolinimidohydrazide intermediate with acetic anhydride. The acetic anhydride serves as both the source of the methyl group and the cyclizing agent.[7]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Picolinimidohydrazide | C₆H₈N₄ | 136.15 | 13.6 g (100 mmol) | 1.0 |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 30.6 g (300 mmol) | 3.0 |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, place picolinimidohydrazide (13.6 g, 100 mmol).
-
Addition of Acetic Anhydride: Carefully add acetic anhydride (30.6 g, 300 mmol) to the flask.
-
Reflux: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by TLC (ethyl acetate/methanol, 9:1).
-
Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into 200 mL of ice-cold water to quench the excess acetic anhydride.
-
Neutralization and Precipitation: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate as a solid.
-
Isolation and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallization: For further purification, recrystallize the crude product from an appropriate solvent system, such as ethanol/water.
-
Drying: Dry the purified product in a vacuum oven at 60 °C to obtain this compound.
Expected Yield: 70-85% Appearance: Off-white to pale yellow solid
Mechanistic Insights
The synthesis proceeds through two well-established reaction mechanisms.
Formation of Picolinimidohydrazide
The first step is a nucleophilic addition of hydrazine to the carbon atom of the nitrile group in 2-cyanopyridine. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic nitrile carbon, leading to the formation of a C=N double bond and subsequent proton transfers to yield the stable picolinimidohydrazide.
Caption: Mechanism for the formation of picolinimidohydrazide.
Cyclization to the 1,2,4-Triazole Ring
The second step is a condensation and cyclization reaction. The picolinimidohydrazide reacts with acetic anhydride. One of the amino groups of the hydrazide acts as a nucleophile, attacking one of the carbonyl carbons of the acetic anhydride. This is followed by an intramolecular cyclization via nucleophilic attack of the other amino group onto the newly formed amide carbonyl, and subsequent dehydration to form the aromatic 1,2,4-triazole ring.
Caption: Mechanism for the cyclization to the 1,2,4-triazole.
Conclusion
This application note details a reliable and efficient two-step synthesis of this compound. The described protocols are well-established and utilize readily available starting materials, making this a practical approach for laboratory synthesis. The provided mechanistic insights offer a deeper understanding of the chemical transformations involved. This guide is intended to empower researchers in the fields of medicinal chemistry and materials science to access this valuable heterocyclic building block for their research endeavors.
References
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 5. Hydrazine - Wikipedia [en.wikipedia.org]
- 6. [On the reaction of 2-cyanopyridine with hydrazine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Microwave-Assisted Synthesis of 1,2,4-Triazolo[1,5-a]pyridines: A Modern, Efficient Protocol
An Application Guide for Researchers
Introduction: The Significance of the 1,2,4-Triazolo[1,5-a]pyridine Scaffold
The 1,2,4-triazolo[1,5-a]pyridine core is a privileged heterocyclic structure in medicinal and pharmaceutical chemistry.[1] As a N-bridged 5,6-bicyclic compound, it is a key pharmacophore found in numerous biologically active molecules.[1][2] These compounds have demonstrated a wide range of pharmaceutical applications, including acting as modulators for mGlu receptors, inhibitors of PHD-1 and PDE10, and as potential treatments for type-II diabetes and cardiovascular disorders.[2] The structural similarity of this scaffold to natural purines also makes it a valuable candidate for bio-isosteric replacement strategies in drug design.[3]
Traditionally, the synthesis of this framework involved methods requiring transition metal catalysts (like copper), stoichiometric external oxidants (such as Pb(OAc)₄ or MnO₂), or harsh reaction conditions.[1][4] These approaches often present challenges related to cost, environmental impact, and tedious purification processes, limiting their utility for large-scale production.[2] This guide details a modern, microwave-assisted protocol that is catalyst-free, additive-free, and environmentally benign, offering a significant improvement over conventional methods.[1][5]
The Microwave Advantage: Rationale for a Modern Approach
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles.[6][7] Unlike conventional heating which relies on conduction and convection, microwave irradiation directly heats the reaction mixture through dielectric heating. This results in rapid, uniform, and efficient energy transfer.
The primary advantages of employing microwave irradiation for the synthesis of 1,2,4-triazolo[1,5-a]pyridines include:
-
Drastic Reduction in Reaction Time: Reactions that take several hours or even days using conventional reflux can often be completed in minutes under microwave conditions.[2][6][7] For instance, certain syntheses of 1,2,4-triazolo[1,5-a]pyridines are complete in 40-90 minutes with microwave heating, compared to much longer periods with traditional methods.[1]
-
Increased Yields and Purity: The rapid and uniform heating often minimizes the formation of side products, leading to higher isolated yields of the desired compound.[8]
-
Enhanced Sustainability: This "green chemistry" approach often allows for the use of less hazardous solvents and eliminates the need for metal catalysts or strong oxidants, reducing chemical waste.[1][8]
-
Improved Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, ensuring high reproducibility of experimental results.
Reaction Mechanism: A Catalyst-Free Tandem Reaction
The protocol detailed below follows a catalyst-free tandem reaction pathway involving enaminonitriles and benzohydrazides.[1][9] The proposed mechanism proceeds through several key steps, which are efficiently driven by microwave irradiation.
A plausible reaction pathway is as follows:
-
Transamidation: The initial step involves a transamidation reaction between the enaminonitrile (1) and the benzohydrazide (2) . This forms intermediate A with the elimination of dimethylamine.
-
Intramolecular Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the hydrazide moiety in intermediate A performs a nucleophilic attack on the adjacent nitrile group, leading to the formation of cyclic intermediate B .
-
Condensation: Intermediate B then undergoes an intramolecular condensation reaction with the carbonyl group.
-
Dehydration: The final step is the elimination of a water molecule from intermediate C to yield the final aromatic 1,2,4-triazolo[1,5-a]pyridine product (3) .[1]
Caption: Plausible reaction mechanism for the synthesis of 1,2,4-triazolo[1,5-a]pyridine.
Application Note & Protocol: A Reproducible Microwave-Assisted Synthesis
This section provides a detailed protocol for the synthesis of 1,2,4-triazolo[1,5-a]pyridines based on the work published by Lee et al. (2024).[1][9] This method is notable for being free of catalysts and additives.
Materials and Equipment
-
Reactants: Substituted enaminonitriles, substituted benzohydrazides.
-
Solvent: Dry toluene.
-
Equipment:
-
Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator).
-
Oven-dried microwave reaction vials (0.5–2.0 mL) with caps.
-
Magnetic stirrer and stir bars.
-
Standard laboratory glassware.
-
Thin Layer Chromatography (TLC) plates (silica gel).
-
Silica gel for column chromatography.
-
Rotary evaporator.
-
Experimental Workflow
The overall workflow is straightforward, involving reaction setup, microwave irradiation, and product purification.
Caption: General experimental workflow for microwave-assisted synthesis.
Step-by-Step Protocol
-
Preparation: In an oven-dried 0.5–2.0 mL microwave vial, add the enaminonitrile (1.0 equiv., e.g., 0.175 mmol) and the benzohydrazide (2.0 equiv., e.g., 0.35 mmol).[9]
-
Scientist's Note: Using a 2:1 molar ratio of benzohydrazide to enaminonitrile ensures the complete consumption of the limiting reagent, driving the reaction to completion.
-
-
Inert Atmosphere: Evacuate the vial and backfill with dry nitrogen gas. Repeat this process three times to ensure an inert atmosphere, which is crucial for preventing potential side reactions.
-
Solvent Addition: Add dry toluene (e.g., 1.5 mL) to the vial using a syringe.[9]
-
Scientist's Note: Toluene is an excellent solvent for this reaction due to its high boiling point and good microwave absorption properties, allowing for efficient heating to the target temperature.
-
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature to 140 °C and begin irradiation. The reaction is typically complete within 3 hours.[1][9]
-
Scientist's Note: The temperature is a critical parameter. While 140 °C provides an excellent yield in a reasonable time, higher temperatures (e.g., 180 °C) can shorten the reaction time to as little as 40 minutes, though this may slightly decrease the yield.[1]
-
-
Monitoring: Monitor the reaction's progress by TLC.
-
Purification: Once the reaction is complete, cool the vial to room temperature. The reaction mixture can then be directly purified by silica gel column chromatography using an appropriate eluent system (e.g., chloroform/ethyl acetate 10:1) to yield the pure 1,2,4-triazolo[1,5-a]pyridine product.[9]
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the optimization data for the reaction between an enaminonitrile and a benzohydrazide, demonstrating the impact of temperature and time on product yield under microwave irradiation.
| Entry | Temperature (°C) | Time | Yield (%) | Citation |
| 1 | 100 | 3 h | Lower | [1] |
| 2 | 120 | 3 h | Lower | [1] |
| 3 | 140 | 3 h | 89% | [1] |
| 4 | 160 | 90 min | 81% | [1] |
| 5 | 180 | 40 min | 76% | [1] |
Table adapted from Lee, K. et al., Molecules, 2024.[1] The data clearly indicates that 140 °C for 3 hours provides the optimal balance of reaction time and yield for this specific transformation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Insufficient temperature or reaction time. | Increase the temperature or extend the reaction time as per the optimization data. Ensure the microwave is functioning correctly. |
| Reagents or solvent not anhydrous. | Use oven-dried glassware and anhydrous solvents. Ensure reagents are pure. | |
| Multiple Products | Temperature too high, causing decomposition. | Lower the reaction temperature. A temperature of 140°C is found to be optimal.[1] |
| Impure starting materials. | Purify starting materials before use. | |
| Reaction Stalls | Poor microwave absorption by the solvent/reagents. | Ensure the reaction volume is sufficient for the microwave vial size. Consider a different high-boiling point solvent. |
Conclusion
The microwave-assisted synthesis of 1,2,4-triazolo[1,5-a]pyridines represents a significant advancement over classical synthetic methodologies. This approach is fast, efficient, and aligns with the principles of green chemistry by eliminating the need for metal catalysts and harsh additives.[1][5] The protocols are highly reproducible and scalable, making them exceptionally valuable for researchers in drug discovery and development who require rapid access to libraries of these important heterocyclic compounds.
References
- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 2. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5- a ]pyridines synthesis utilizing 1-amino-2-imino ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02256J [pubs.rsc.org]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsisinternational.org [rsisinternational.org]
- 7. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine as a Versatile N,N-Donor Ligand in Coordination Chemistry
Introduction and Scientific Context
In the landscape of coordination chemistry, the design of versatile ligands is paramount for the development of novel metal complexes with tailored properties. The ligand 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine, hereafter referred to as 'L', has emerged as a significant player. It is a bidentate, N,N-donor ligand that masterfully combines the π-accepting properties of a pyridine ring with the σ-donating and bridging capabilities of a 1,2,4-triazole moiety. This unique electronic and structural profile makes it an excellent chelator for a wide array of transition metal ions.
The presence of the pyridine and triazole rings allows for the formation of stable five-membered chelate rings upon coordination, a thermodynamically favorable arrangement. The 1,2,4-triazole unit, in particular, offers multiple coordination sites, although chelation typically involves the pyridyl nitrogen and the adjacent N4 of the triazole ring. Complexes derived from this ligand and its analogs are actively being explored for their fascinating magnetic properties, such as spin crossover (SCO) in Fe(II) systems, as well as for applications in catalysis, luminescent materials, and medicinal chemistry.[1][2][3] This guide provides a comprehensive overview of the synthesis, coordination chemistry, and application of 'L', complete with detailed experimental protocols for researchers in the field.
Ligand Synthesis and Characterization
The synthesis of this compound can be achieved through a reliable multi-step process starting from readily available commercial reagents. The most common approach involves the condensation of a pyridine-containing precursor with a hydrazine derivative, followed by cyclization.
Protocol 1: Synthesis of this compound (L)
This protocol is adapted from established methods for the synthesis of similar 1,2,4-triazole-pyridine hybrids.[4]
Objective: To synthesize the title ligand via the formation and subsequent cyclization of an N'-acyl-2-pyridinecarbohydrazonamide intermediate.
Materials:
-
2-cyanopyridine
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Acetic hydrazide (Acetohydrazide)
-
Glacial acetic acid
-
Diethyl ether
-
Standard reflux and stirring apparatus
-
Rotary evaporator
Procedure:
-
Step 1: Formation of Methyl 2-pyridinecarboximidate.
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-cyanopyridine (1.0 eq) in anhydrous methanol (approx. 3 M solution).
-
Add a catalytic amount of sodium methoxide (0.05 eq).
-
Stir the reaction mixture at room temperature for 24 hours. The progress can be monitored by TLC or GC-MS.
-
Causality: Sodium methoxide acts as a catalyst to facilitate the nucleophilic attack of methanol on the nitrile carbon, forming the imidate intermediate. Anhydrous conditions are crucial to prevent hydrolysis back to the amide.
-
-
Step 2: Condensation with Acetic Hydrazide.
-
To the solution from Step 1, add acetic hydrazide (1.1 eq).
-
Stir the mixture at room temperature for an additional 12-18 hours. A precipitate may form during this time.
-
Causality: The acetic hydrazide displaces the methoxy group from the imidate to form N'-acetyl-2-pyridinecarbohydrazonamide. This reaction is a standard condensation to build the backbone required for cyclization.
-
-
Step 3: Cyclization to the 1,2,4-Triazole Ring.
-
Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
To the resulting residue, add glacial acetic acid.
-
Heat the mixture to reflux (approx. 120 °C) for 4-6 hours.
-
Causality: The acidic conditions and high temperature promote an intramolecular cyclization-dehydration reaction, eliminating a molecule of water to form the stable aromatic 1,2,4-triazole ring.
-
-
Step 4: Isolation and Purification.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~7-8).
-
The crude product should precipitate. If not, extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Collect the solid by vacuum filtration and wash with cold water and then a small amount of cold diethyl ether. If extracted, combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure this compound as a white or off-white solid.
-
Characterization:
-
¹H NMR: Expect characteristic signals for the pyridine and methyl protons, as well as a broad singlet for the triazole N-H proton.
-
¹³C NMR: Will show distinct signals for the carbons of both heterocyclic rings and the methyl group.
-
FT-IR (cm⁻¹): Look for a broad N-H stretch (~3100-3000), C=N stretches (~1600-1550), and aromatic C-H stretches.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight (C₈H₈N₄, MW = 160.18 g/mol ).
Coordination Chemistry and Synthesis of Metal Complexes
The 'L' ligand typically acts as a bidentate chelating agent, coordinating to a metal center through the nitrogen atom of the pyridine ring and the N4 atom of the triazole ring. This forms a stable, planar five-membered chelate ring, which is a common and favorable coordination mode for this class of ligands.
Caption: Bidentate coordination of the ligand to a metal center (M).
Protocol 2: Synthesis of a Representative Fe(II) Complex, Fe(L)₃₂
This protocol describes the synthesis of a homoleptic iron(II) complex, a class of compounds often investigated for spin crossover properties.[1][5]
Objective: To synthesize a tris-chelate complex of Iron(II) with the ligand 'L'.
Materials:
-
This compound (L)
-
Iron(II) tetrafluoroborate hexahydrate (Fe(BF₄)₂·6H₂O)
-
Acetonitrile (CH₃CN), spectroscopic grade
-
Diethyl ether
-
Schlenk line and glassware for inert atmosphere synthesis
Procedure:
-
Preparation of Solutions:
-
In a Schlenk flask, dissolve the ligand 'L' (3.0 eq) in a minimal amount of deoxygenated acetonitrile.
-
In a separate Schlenk flask, dissolve Fe(BF₄)₂·6H₂O (1.0 eq) in deoxygenated acetonitrile.
-
Causality: Iron(II) is susceptible to oxidation to Iron(III) by atmospheric oxygen, especially in solution. Performing the synthesis under an inert atmosphere (N₂ or Ar) and using deoxygenated solvents is critical to maintain the Fe(II) oxidation state.
-
-
Complex Formation:
-
Using a cannula or dropping funnel, slowly add the iron(II) salt solution to the stirred ligand solution at room temperature.
-
An immediate color change (often to a deep red, purple, or yellow, characteristic of Fe(II) polypyridyl complexes) should be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours to ensure complete complexation.
-
Causality: The ligand readily displaces the weakly coordinated water or solvent molecules from the iron(II) coordination sphere to form the thermodynamically stable tris-chelate complex, [Fe(L)₃]²⁺.
-
-
Isolation of the Complex:
-
Reduce the volume of the acetonitrile solution in vacuo to about one-third of its original volume.
-
Slowly add diethyl ether to the concentrated solution with vigorous stirring until a precipitate forms. Diethyl ether acts as an anti-solvent.
-
Continue adding diethyl ether until precipitation is complete.
-
Allow the flask to stand, preferably at a low temperature (0-4 °C), for a few hours to maximize crystallization.
-
-
Purification:
-
Collect the crystalline or powdered product by filtration using a Schlenk filter cannula or in a glovebox.
-
Wash the solid product with several small portions of diethyl ether to remove any unreacted starting materials or soluble impurities.
-
Dry the complex under high vacuum for several hours.
-
Characterization:
-
UV-Vis: The complex should exhibit intense metal-to-ligand charge transfer (MLCT) bands in the visible region.[5]
-
FT-IR: Compare the spectrum to the free ligand. Shifts in the pyridine and triazole ring vibrational modes (e.g., C=N stretching) are indicative of coordination. The presence of a strong, broad band around 1050 cm⁻¹ confirms the presence of the BF₄⁻ counter-ion.
-
Magnetic Susceptibility: Measurements at variable temperatures are essential to determine if the complex exhibits spin crossover behavior (a transition between a high-spin and low-spin state).[1]
-
Elemental Analysis: Confirms the bulk purity and stoichiometry of the synthesized complex.
Applications and Properties of Derived Complexes
The versatility of the this compound ligand allows for the creation of complexes with a diverse range of properties and potential applications.
Caption: Experimental workflow from ligand synthesis to applications.
Data Summary of Representative Metal Complexes
The following table summarizes key data for complexes formed with 2-(1H-1,2,4-triazol-3-yl)pyridine, a close structural analog, illustrating the ligand's coordination capabilities.
| Metal Ion | Complex Formula | Coordination Geometry | Key Properties & Potential Applications | Reference |
| Co(II) | [Co(tzp)₂]·1.5H₂O | Tetragonal | Fluorescence quenching; potential for Co(II) sensing in wastewater. | [2] |
| Cd(II) | [Cd(tzp)₂] | Tetragonal | Coordination polymer formation. | [2] |
| Rh(III) | [Rh(tzp)₃]·H₂O | Octahedral | Stable complex, potential for catalysis or photophysics. | [2] |
| Fe(II) | [Fe(L)₂/₃] type | Octahedral | Often exhibit spin crossover (SCO); suitable for molecular switches/sensors. | [1] |
| Re(I) | fac-[Re(L)(CO)₃Cl] | Octahedral | Luminescence; potential for bioimaging and photosensitizers. | [6][7] |
(Note: 'tzp' refers to the deprotonated form of 2-(1H-1,2,4-triazol-3-yl)pyridine. 'L' refers to the title ligand of this note.)
Key Application Areas:
-
Spin Crossover (SCO) Materials: Iron(II) complexes with six-coordinate, pseudo-octahedral geometry formed with N-donor ligands like 'L' are prime candidates for exhibiting spin crossover. This phenomenon, a reversible switching between low-spin (diamagnetic) and high-spin (paramagnetic) states induced by external stimuli like temperature or light, is highly sought after for developing molecular memory devices and sensors.[1]
-
Luminescent Probes and Materials: Rhenium(I) and Ruthenium(II) complexes incorporating pyridyl-triazole ligands often display strong luminescence.[8] These photophysical properties can be harnessed for applications in organic light-emitting diodes (OLEDs), chemical sensors, and as probes in biological imaging.[6][7] The electronic properties can be tuned by modifying substituents on either the pyridine or triazole ring.
-
Homogeneous Catalysis: The stable coordination environment provided by the ligand can support catalytically active metal centers. For instance, Fe(II) complexes with similar pyridine-based ligands have been shown to catalyze oxidation reactions using hydrogen peroxide.[9] The robust nature of the 'L' ligand makes its complexes promising candidates for various catalytic transformations.
-
Drug Development: Both pyridine and 1,2,4-triazole scaffolds are prevalent in medicinal chemistry and are known to be part of molecules with significant biological activity.[4][10] Metal complexes can enhance this activity or introduce new mechanisms of action, making complexes of 'L' interesting for evaluation as potential anticancer or antimicrobial agents.
References
- 1. ub.edu [ub.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 5. Synthesis and characterization of mononuclear Fe(II) complexes based on two new pentadentate N5-donor ligands | LUP Student Papers [lup.lub.lu.se]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rhenium(I) Complexes with 2-(1,2,4-Triazol-5-yl)-β-Carboline-Based Bidentate Luminophores and Neutral Co-Ligands: Towards Tunable Phosphorescence and Efficient Singlet Dioxygen Photoproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fe(ii) complexes of pyridine-substituted thiosemicarbazone ligands as catalysts for oxidations with hydrogen peroxide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Forging New Frontiers in Medicinal Chemistry: A Detailed Protocol for Metal Complex Formation with 2-(3-Methyl-1H-1,2,4-triazol-5-yl)pyridine
Introduction: The Versatile Role of Triazolyl-Pyridine Ligands in Drug Discovery
In the landscape of modern medicinal chemistry and drug development, the design of novel molecular entities with enhanced therapeutic efficacy and reduced off-target effects is a paramount objective. Among the myriad of organic scaffolds, nitrogen-containing heterocycles, particularly those combining pyridine and triazole moieties, have garnered significant attention.[1] These structures act as privileged bidentate chelating agents for a wide array of transition metals. The resulting metal complexes often exhibit unique geometric and electronic properties, leading to diverse and potent biological activities, including antimicrobial, anticancer, and catalytic applications.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the versatile ligand, 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine, and a detailed, field-proven protocol for its subsequent complexation with transition metal ions. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.
Part 1: Synthesis of the Ligand: this compound
The synthesis of this compound can be achieved through a reliable multi-step process. A common and effective route involves the cyclization of an appropriate N-acyl-amidrazone precursor. While various synthetic strategies for substituted 1,2,4-triazoles exist, the following protocol is adapted from established methodologies for similar structures.
Conceptual Workflow for Ligand Synthesis
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol for Ligand Synthesis
Step 1: Synthesis of Methyl Picolinimidate
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous methanol (100 mL).
-
Sodium Methoxide Formation: Carefully add sodium metal (2.3 g, 0.1 mol) portion-wise to the methanol at 0 °C. Allow the mixture to stir until all the sodium has reacted.
-
Addition of Picolinonitrile: To the freshly prepared sodium methoxide solution, add 2-cyanopyridine (picolinonitrile) (10.4 g, 0.1 mol).
-
Reaction: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, neutralize the reaction mixture with glacial acetic acid. Remove the solvent under reduced pressure. The resulting crude methyl picolinimidate is used in the next step without further purification.
Rationale: The Pinner reaction is a classic method for converting nitriles to imidates. The use of anhydrous conditions is crucial to prevent the hydrolysis of the imidate product.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve the crude methyl picolinimidate from the previous step in ethanol (150 mL).
-
Addition of Hydrazide: Add acetohydrazide (7.4 g, 0.1 mol) to the solution.
-
Cyclization: Heat the reaction mixture to reflux for 12-18 hours. The formation of the triazole ring occurs via an initial condensation followed by intramolecular cyclization with the elimination of methanol and water.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under vacuum. The resulting solid is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Characterization Data for this compound:
| Property | Value |
| Molecular Formula | C₈H₈N₄ |
| Molecular Weight | 160.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected in the range of 140-160 °C (literature dependent) |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Expected signals for pyridine protons (δ 7.0-8.5), methyl protons (δ ~2.5), and a broad NH proton signal. |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Expected signals for pyridine and triazole carbons, and the methyl carbon. |
| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ calculated 161.08, found ~161.1 |
Part 2: General Protocol for Metal Complex Formation
The synthesized this compound acts as a bidentate ligand, coordinating to metal centers through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the triazole ring. The following is a general protocol that can be adapted for complexation with various transition metal salts (e.g., chlorides, nitrates, acetates of Cu(II), Co(II), Ni(II), Zn(II), etc.).
Workflow for Metal Complex Synthesis
Caption: General workflow for the synthesis of metal complexes.
Detailed Experimental Protocol for Metal Complexation
-
Ligand Solution Preparation: Dissolve this compound (e.g., 2 mmol, 0.32 g) in a suitable solvent such as methanol or ethanol (20 mL). Gentle heating may be required to achieve complete dissolution.
-
Metal Salt Solution Preparation: In a separate flask, dissolve the chosen metal salt (e.g., 1 mmol of MCl₂·nH₂O) in the same solvent (10 mL).
-
Complexation Reaction: Slowly add the metal salt solution dropwise to the stirred ligand solution at room temperature. The molar ratio of ligand to metal can be varied (commonly 2:1 or 1:1) to obtain complexes with different stoichiometries.
-
Reaction Conditions: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. In some cases, heating the mixture to reflux for 2-4 hours may be necessary to ensure complete complex formation. A change in color or the formation of a precipitate often indicates the formation of the complex.
-
Isolation of the Complex: If a precipitate forms upon cooling, collect it by vacuum filtration. If no precipitate forms, the solvent can be slowly evaporated at room temperature or in a desiccator to induce crystallization.
-
Washing and Drying: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials, followed by a wash with a non-polar solvent like diethyl ether to aid in drying. Dry the complex in a vacuum oven at an appropriate temperature (e.g., 60-80 °C).
Rationale: The choice of solvent is critical; it must dissolve both the ligand and the metal salt. Methanol and ethanol are often good choices. The stoichiometry of the reactants will determine the final structure of the complex (e.g., [ML₂X₂] or [MLX₂]). Heating can overcome kinetic barriers to complexation.
Part 3: Characterization of the Metal Complexes
A thorough characterization of the newly synthesized metal complexes is essential to confirm their structure and purity.
Key Characterization Techniques:
-
Elemental Analysis (CHN): To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.
-
Infrared (IR) Spectroscopy: To observe shifts in the vibrational frequencies of the pyridine and triazole rings upon coordination to the metal ion. A key indicator of coordination is the shift of the C=N stretching vibrations.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands, which provide insights into the electronic structure and coordination geometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR can confirm the structure of the ligand within the complex. Significant shifts in the proton and carbon signals of the pyridine and triazole rings are expected upon coordination.
-
Mass Spectrometry (ESI-MS): To determine the molecular weight of the complex and confirm its composition.
-
Molar Conductivity Measurements: To determine whether the complex is an electrolyte or non-electrolyte in solution, which helps in elucidating the nature of the counter-ions.
-
Single-Crystal X-ray Diffraction: To unambiguously determine the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center.
Expected Characterization Data for a [M(L)₂Cl₂] type complex:
| Technique | Expected Observation |
| IR Spectroscopy | Shift in pyridine and triazole ring breathing modes and C=N stretching frequencies compared to the free ligand. |
| UV-Vis Spectroscopy | Appearance of new absorption bands in the visible region, indicative of d-d transitions or charge transfer bands. |
| Molar Conductivity | Low values in a non-coordinating solvent, suggesting a non-electrolytic nature. |
| Elemental Analysis | Experimental C, H, N values consistent with the calculated values for the proposed formula. |
Conclusion and Future Perspectives
This application note provides a robust and detailed protocol for the synthesis of this compound and its subsequent use in the formation of transition metal complexes. The versatility of this ligand allows for the creation of a diverse library of metal complexes with tunable steric and electronic properties. Researchers can utilize these protocols as a foundation for exploring the vast potential of these compounds in various fields, from the development of novel anticancer and antimicrobial agents to their application in catalysis and materials science. The systematic characterization of these complexes will be crucial in establishing structure-activity relationships and advancing the design of next-generation metal-based therapeutics and functional materials.
References
Application Notes and Protocols: Characterizing the Biological Activity of 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine
Abstract
This document provides a comprehensive, multi-tiered experimental framework for the initial characterization of the biological activity of the novel compound 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine. Given its chemical structure, which incorporates both 1,2,4-triazole and pyridine moieties, the compound possesses a high potential for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][][4] This guide is designed for researchers in drug discovery and pharmacology, offering a logical progression of assays from broad phenotypic screening to specific mechanism of action studies. We detail the scientific rationale behind each experimental phase and provide validated, step-by-step protocols for key assays to ensure robust and reproducible data generation.
Introduction and Scientific Rationale
The compound this compound belongs to a class of nitrogen-containing heterocyclic compounds. Such scaffolds are prevalent in a vast number of FDA-approved drugs, prized for their ability to form hydrogen bonds, improved aqueous solubility, and metabolic stability.[2] The 1,2,4-triazole ring is a well-established pharmacophore associated with a wide spectrum of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[1][4][5][6] Similarly, the pyridine ring is the second most common heterocycle in approved drugs and is a key component in molecules with antimicrobial, antiviral, and antiproliferative effects.[2][7][8][9]
The combination of these two privileged scaffolds suggests that this compound is an excellent candidate for biological screening. However, without prior data, a systematic and logical approach is required to efficiently identify its potential therapeutic value. This guide proposes a screening cascade, a well-established strategy in drug discovery, to systematically evaluate the compound.[10][11][12][13] The cascade is designed to move from broad, high-throughput assays to more complex, resource-intensive mechanistic studies, enabling rapid, data-driven decisions.[11]
The Experimental Screening Cascade
We propose a three-phase screening cascade to comprehensively characterize the compound's activity. This structured approach ensures that foundational data on cytotoxicity and broad-spectrum activity are established before committing resources to more specific and complex mechanistic studies.
Caption: Proposed screening cascade for a novel compound.
Phase I: Foundational Profiling
The initial phase focuses on establishing the compound's basic physicochemical properties, general cytotoxicity, and broad-spectrum antimicrobial activity. This foundational data is crucial for interpreting subsequent biological assays and identifying the most promising therapeutic avenues.
Protocol 1: Physicochemical Property Assessment
Rationale: Understanding properties like solubility, lipophilicity (LogP), and chemical stability is essential for designing valid biological assays and for the early assessment of 'drug-likeness'.[14][15][16][17] Poor solubility, for instance, can lead to false negatives or positives in in vitro screens.
Methodology:
-
Solubility: Determine aqueous solubility using a high-throughput method like nephelometry in phosphate-buffered saline (PBS) at pH 7.4.
-
Lipophilicity (LogP/LogD): Measure the octanol-water partition coefficient using a shake-flask method or a high-performance liquid chromatography (HPLC)-based approach.[14]
-
Chemical Stability: Assess stability in assay buffer and PBS over 24-48 hours at 37°C using HPLC to detect degradation.
-
pKa: Determine the dissociation constant using potentiometric titration or UV-spectroscopy to understand the ionization state at physiological pH.[16][17]
Protocol 2: Broad-Panel Cytotoxicity Screening (MTT Assay)
Rationale: A broad cytotoxicity screen against a diverse panel of human cancer cell lines (analogous to the NCI-60 panel) is a powerful and unbiased first step to identify potential anticancer activity. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[18][19][20]
Step-by-Step Methodology:
-
Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate overnight at 37°C, 5% CO2.[21]
-
Compound Treatment: Prepare a 2-fold serial dilution of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[18][19][21]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. Wrap the plate in foil and leave it overnight in the incubator to ensure complete dissolution of formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm.
-
Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell viability against the compound concentration (log-transformed) and fit a dose-response curve to calculate the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Cell Line | Tissue of Origin | IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | Value |
| A549 | Lung Cancer | Value |
| HCT116 | Colon Cancer | Value |
| HeLa | Cervical Cancer | Value |
| K562 | Leukemia | Value |
Protocol 3: Antimicrobial Screening
Rationale: Given the prevalence of triazole and pyridine motifs in antimicrobial agents, it is prudent to screen for antibacterial and antifungal activity.[6][8] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).[22][23]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of ~5 x 10^5 CFU/mL in appropriate broth medium.
-
Compound Dilution: Perform a 2-fold serial dilution of the compound in a 96-well plate containing the broth medium.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microbes, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates for 18-24 hours (for bacteria) or 48 hours (for fungi) at the appropriate temperature (e.g., 37°C).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[23]
Phase II: Target Class Identification
If Phase I reveals promising and selective cytotoxicity (i.e., potent against some cell lines but not others), the next logical step is to identify the molecular target class. The structure of this compound is suggestive of a kinase inhibitor.
Protocol 4: Broad Kinase Inhibition Panel
Rationale: Many small molecule anticancer drugs function by inhibiting protein kinases. Screening the compound against a large, commercially available panel of diverse kinases can rapidly identify potential targets and provide initial selectivity data. Assays like ADP-Glo™ measure the amount of ADP produced in a kinase reaction, where a decrease in signal indicates inhibition.
Step-by-Step Methodology:
-
Assay Setup: Use a commercial kinase panel service or an in-house platform. The assay is typically performed in 384-well plates.
-
Reaction Mixture: For each kinase, prepare a reaction mixture containing the kinase, its specific substrate, and ATP in kinase buffer.[24]
-
Compound Addition: Add the test compound at one or two fixed concentrations (e.g., 1 µM and 10 µM). Include a known inhibitor as a positive control and a vehicle (DMSO) control.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate for a specified time (e.g., 60 minutes) at room temperature.[25]
-
Detection: Stop the kinase reaction and measure the activity using a suitable detection method (e.g., add ADP-Glo™ reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal).
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control. Hits are typically defined as kinases with >50% inhibition at 1 µM.
Data Presentation:
| Kinase Family | Kinase Target | % Inhibition @ 1 µM |
|---|---|---|
| Tyrosine Kinase | EGFR | Value |
| Tyrosine Kinase | SRC | Value |
| Ser/Thr Kinase | AKT1 | Value |
| Ser/Thr Kinase | BRAF | Value |
Phase III: Mechanism of Action (MoA) Elucidation
Once a primary target is identified (e.g., a specific kinase), this phase aims to validate the target engagement in a cellular context and elucidate the downstream signaling effects.
Protocol 5: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful biophysical assay that confirms direct binding of a compound to its target protein within intact cells.[26][27][28] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[26][29][30]
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells with the compound at a saturating concentration (e.g., 10x IC50) or vehicle control for 1-2 hours.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[26]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction (containing folded, stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g).
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western Blotting.
-
Data Analysis: Plot the band intensity of the soluble protein against the temperature to generate a melting curve. A shift in the curve to a higher temperature in the compound-treated sample confirms target engagement.[29]
Protocol 6: Signaling Pathway Analysis (Western Blot)
Rationale: If a kinase is confirmed as the target, Western blotting can be used to determine if the compound inhibits the phosphorylation of that kinase's known downstream substrates, thereby confirming its mechanism of action.[31][32][33]
Caption: Hypothetical inhibition of an RTK signaling pathway.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Grow cells to 70-80% confluency. Serum-starve them overnight to reduce basal signaling.[32] Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a short period (e.g., 1-2 hours). Stimulate the pathway with an appropriate growth factor if necessary.
-
Lysis and Protein Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by size.[32][34]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[31]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[31][34][35] Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target's substrate (e.g., p-ERK).[31][34][35]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[32] Detect the signal using an enhanced chemiluminescence (ECL) substrate.[32]
-
Stripping and Reprobing: Strip the membrane and reprobe with antibodies for the total protein (e.g., total ERK) and a loading control (e.g., GAPDH) to ensure equal loading and to normalize the data.
Conclusion
This application note provides a systematic, phase-gated strategy for characterizing the biological activity of the novel compound this compound. By following this workflow—from broad phenotypic screening to specific target validation and mechanism of action studies—researchers can efficiently uncover the compound's therapeutic potential. The detailed protocols provided herein are based on established, robust methodologies designed to yield clear, actionable data, thereby accelerating the drug discovery process.
References
- 1. researchgate.net [researchgate.net]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 10. Screening cascade – REVIVE [revive.gardp.org]
- 11. international-biopharma.com [international-biopharma.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Screening Cascade Development Services [conceptlifesciences.com]
- 14. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 15. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Physicochemical Properties Of Drugs [unacademy.com]
- 17. jbino.com [jbino.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. atcc.org [atcc.org]
- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro kinase assay [protocols.io]
- 25. researchgate.net [researchgate.net]
- 26. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. news-medical.net [news-medical.net]
- 28. CETSA [cetsa.org]
- 29. annualreviews.org [annualreviews.org]
- 30. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Western blot protocol | Abcam [abcam.com]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]
- 34. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 35. CST | Cell Signaling Technology [cellsignal.com]
Mastering the Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-5-yl)pyridine and Its Derivatives: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. The unique arrangement of nitrogen atoms in the 1,2,4-triazole ring, coupled with the coordinating properties of the pyridine moiety, imparts a range of valuable physicochemical properties. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including but not limited to antifungal, antibacterial, anticancer, and anti-inflammatory properties. Furthermore, their application as ligands in coordination chemistry and functional materials is an expanding area of research. This guide provides a detailed technical overview and actionable protocols for the synthesis of the core this compound scaffold and its subsequent derivatization.
Synthesis of the Core Scaffold: this compound
The construction of the this compound core is most effectively achieved through a two-step sequence involving the formation of a key amidrazone intermediate followed by cyclization. This approach offers a convergent and reliable route to the target molecule.
Overall Synthetic Workflow
Caption: General workflow for the synthesis of the core scaffold.
Protocol 1: Synthesis of Pyridine-2-carbohydrazonamide (Amidrazone Intermediate)
This protocol details the formation of the key amidrazone intermediate from readily available picolinonitrile and hydrazine hydrate.
Materials:
-
Picolinonitrile
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of picolinonitrile (1.0 eq) in ethanol (5 mL per gram of nitrile), add hydrazine hydrate (1.5 eq).
-
The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pyridine-2-carbohydrazonamide as a crystalline solid.
Causality Behind Experimental Choices:
-
Hydrazine Hydrate in Excess: A slight excess of hydrazine hydrate is used to ensure complete conversion of the nitrile.
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction at reflux temperature.
-
Monitoring the Reaction: Close monitoring is crucial as prolonged heating can lead to the formation of byproducts.
Protocol 2: Cyclization to form this compound
This protocol describes the cyclization of the amidrazone intermediate with triethyl orthoacetate to form the desired methyl-substituted triazole ring.
Materials:
-
Pyridine-2-carbohydrazonamide
-
Triethyl orthoacetate
-
Acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
A mixture of pyridine-2-carbohydrazonamide (1.0 eq) and triethyl orthoacetate (1.2 eq) is suspended in a minimal amount of a high-boiling solvent like xylenes or can be run neat.
-
A catalytic amount of acetic acid (e.g., 0.1 eq) is added to the mixture.
-
The reaction is heated to reflux (typically 120-140 °C) for 4-8 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting material.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Causality Behind Experimental Choices:
-
Triethyl Orthoacetate: This reagent serves as the source of the C-methyl group and facilitates the cyclization through the elimination of ethanol.
-
Acetic Acid Catalyst: The acidic catalyst protonates the orthoester, making it more electrophilic and accelerating the reaction.
-
Aqueous Workup: The basic wash is essential to remove the acid catalyst, which can interfere with purification and product stability.
Derivatization Strategies
The core scaffold offers multiple sites for derivatization, allowing for the generation of a diverse library of compounds. The primary sites for modification are the pyridine ring, the triazole ring, and the methyl group.
Derivatization Workflow
Caption: Key sites for derivatization of the core scaffold.
Modification of the Pyridine Ring
Electrophilic aromatic substitution on the pyridine ring is a common strategy for introducing functional groups. The triazole substituent is generally considered to be electron-withdrawing, which will direct incoming electrophiles to the meta-positions (positions 4 and 6) relative to the C-N bond of the pyridine ring.
This protocol describes the introduction of a nitro group onto the pyridine ring.
Materials:
-
This compound
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice bath
-
Round-bottom flask and magnetic stirrer
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to this compound (1.0 eq) with stirring.
-
Once the substrate is fully dissolved, add fuming nitric acid (1.1 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization or column chromatography to yield the nitrated derivative. The primary product is expected to be 2-(3-methyl-1H-1,2,4-triazol-5-yl)-4-nitropyridine.
Causality Behind Experimental Choices:
-
Mixed Acid Nitration: The combination of nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the deactivated pyridine ring.[1][2]
-
Low Temperature: The reaction is highly exothermic, and maintaining a low temperature during the addition of nitric acid is crucial for safety and to minimize side reactions.
Selective halogenation can be achieved using various reagents. This protocol provides a general method for bromination.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (1.1 eq) to the solution.
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling, remove the solvent under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography to afford the brominated derivative.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a convenient and milder source of electrophilic bromine compared to liquid bromine, making the reaction easier to handle and often more selective.[3]
Modification of the 1,2,4-Triazole Ring
The NH proton of the triazole ring is acidic and can be readily deprotonated to allow for N-alkylation or N-arylation. The alkylation can occur at the N1, N2, or N4 positions, and the regioselectivity is often dependent on the reaction conditions and the nature of the electrophile.[4]
This protocol details a general procedure for the N-alkylation of the triazole ring.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., DMF, acetonitrile)
-
Round-bottom flask and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the suspension.
-
Continue stirring at room temperature or with gentle heating (e.g., 50-60 °C) for 2-6 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting mixture of regioisomers is typically separated by column chromatography to yield the desired N-alkylated derivatives.
Causality Behind Experimental Choices:
-
Base: The base is required to deprotonate the triazole NH, generating the nucleophilic triazolide anion. The choice of base can influence the regioselectivity of the alkylation.
-
Anhydrous Solvent: Anhydrous conditions are important, especially when using a strong base like sodium hydride, to prevent quenching of the base.
Modification of the Methyl Group
The methyl group at the 3-position of the triazole ring can be functionalized, typically after deprotonation with a strong base, to act as a nucleophile.
This protocol describes the condensation of the methyl group with an aromatic aldehyde.
Materials:
-
This compound
-
A strong base (e.g., n-butyllithium, LDA)
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Anhydrous THF
-
Schlenk flask and syringe techniques
-
Ice bath
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add a solution of a strong base like n-butyllithium (1.1 eq) in hexanes.
-
Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Add a solution of the aromatic aldehyde (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain the corresponding styryl derivative.
Causality Behind Experimental Choices:
-
Strong Base and Low Temperature: A strong base is necessary to deprotonate the relatively non-acidic methyl group. The low temperature helps to control the reactivity of the organolithium reagent and prevent side reactions.[5]
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the quenching of the strong base and the lithiated intermediate by atmospheric moisture and oxygen.
Quantitative Data Summary
| Derivatization Strategy | Reagents | Typical Conditions | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 0 °C to rt, 2-4 h | 4-Nitro derivative |
| Bromination | NBS, ACN | Reflux, 4-8 h | 4-Bromo derivative |
| N-Alkylation | Alkyl halide, K₂CO₃, DMF | rt to 60 °C, 2-6 h | Mixture of N1, N2, and N4 isomers |
| Condensation | n-BuLi, Aldehyde, THF | -78 °C to rt, 3-5 h | Styryl derivative |
Conclusion
The synthetic routes and derivatization protocols outlined in this guide provide a robust framework for the exploration of the chemical space around the this compound scaffold. The versatility of this core structure, combined with the straightforward nature of its synthesis and derivatization, makes it an attractive target for the development of novel therapeutic agents and functional materials. Careful optimization of reaction conditions and purification techniques will be essential for achieving high yields and purity of the desired derivatives.
References
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkylations of N(4)-(4-pyridyl)-3,5-di(2-pyridyl)-1,2,4-triazole: first observation of room-temperature rearrangement of an N(4)-substituted triazole to the N(1) analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comprehensive Analytical Characterization of 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine
An Application Note from the Senior Application Scientist
Abstract This application note provides a comprehensive suite of analytical methodologies for the definitive characterization of 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole and pyridine moieties are core scaffolds in numerous pharmacologically active agents, making robust analytical characterization essential for quality control, regulatory submission, and further research.[1][2] This guide details field-proven protocols for structural elucidation via Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, alongside a validated method for purity assessment using High-Performance Liquid Chromatography (HPLC). Each protocol is designed to be self-validating, emphasizing the causality behind experimental choices to ensure accuracy and reproducibility for researchers, scientists, and drug development professionals.
Introduction and Physicochemical Properties
This compound belongs to a class of nitrogen-rich heterocyclic compounds that are extensively explored as precursors for molecules with diverse biological applications, including anticancer and antimicrobial activities.[1][3][4] Accurate and thorough characterization is the bedrock of drug discovery, ensuring the identity, purity, and stability of the active pharmaceutical ingredient (API). This document outlines an integrated analytical workflow to achieve this.
Molecular Structure:

Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₈N₄ |
| Molecular Weight | 160.18 g/mol |
| Appearance | Off-white to pale yellow solid (typical) |
| CAS Registry Number | [Specific CAS# not universally available; dependent on synthesis] |
Spectroscopic Characterization for Structural Elucidation
Spectroscopic analysis provides the foundational evidence for the chemical structure of a molecule. The following techniques, used in concert, offer an unambiguous confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expert Rationale: NMR is the most powerful technique for elucidating the precise molecular structure. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides insight into the carbon skeleton. The choice of solvent, typically DMSO-d₆ or CDCl₃, is critical and should be based on the compound's solubility. DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for visualizing exchangeable protons (like the N-H of the triazole ring).
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (adjust for signal-to-noise).
-
Relaxation Delay (d1): 2 seconds.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: -10 to 180 ppm.
-
Number of Scans: 1024 or more (as ¹³C has low natural abundance).
-
Relaxation Delay (d1): 5 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
Table 2: Predicted NMR Spectral Data (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Protons | Rationale / Notes |
| ¹H NMR | ~14.0 - 15.0 | broad singlet | 1H | Triazole N-H proton; position is concentration-dependent and exchanges with D₂O. |
| ~8.70 | doublet | 1H | Pyridine H6 (α to N); deshielded by the ring nitrogen.[5] | |
| ~8.10 | doublet | 1H | Pyridine H3 (α to substitution); deshielded. | |
| ~7.95 | triplet | 1H | Pyridine H4; coupling to H3 and H5. | |
| ~7.50 | triplet | 1H | Pyridine H5; coupling to H4 and H6. | |
| ~2.45 | singlet | 3H | Methyl (-CH₃) protons on the triazole ring.[5] | |
| ¹³C NMR | ~160.0 | - | - | Triazole C5 (attached to pyridine). |
| ~150.0 | - | - | Triazole C3 (attached to methyl). | |
| ~149.5 | - | - | Pyridine C6. | |
| ~148.0 | - | - | Pyridine C2. | |
| ~137.0 | - | - | Pyridine C4. | |
| ~125.0 | - | - | Pyridine C5. | |
| ~121.0 | - | - | Pyridine C3. | |
| ~12.0 | - | - | Methyl (-CH₃) carbon. |
Mass Spectrometry (MS)
Expert Rationale: High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition by providing a highly accurate mass measurement of the molecular ion. Electrospray Ionization (ESI) is a soft ionization technique ideal for nitrogenous bases, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is crucial for unambiguous molecular weight determination.[6]
Protocol: High-Resolution Mass Spectrometry (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid. The acid aids in protonation.
-
Instrumentation: Use an ESI Time-of-Flight (TOF) mass spectrometer.
-
Infusion Parameters:
-
Ionization Mode: Positive ESI.
-
Flow Rate: 5-10 µL/min (direct infusion).
-
Capillary Voltage: 3500-4500 V.
-
Drying Gas (N₂): Flow rate of 8-10 L/min at 300-350 °C.
-
Scan Range: m/z 50–500.
-
-
Data Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion. Compare the measured mass with the theoretical exact mass to confirm the elemental formula (C₈H₉N₄⁺). The mass accuracy should be within 5 ppm.
Table 3: Expected Ions in High-Resolution Mass Spectrometry
| Ion | Theoretical Exact Mass | Observed m/z |
| [M+H]⁺ | 161.0822 | ~161.082 |
| [M+Na]⁺ | 183.0641 | ~183.064 |
Diagram 1: Predicted ESI-MS Fragmentation Pathway This diagram illustrates the primary fragmentation expected under collision-induced dissociation (CID) conditions, which can be used for structural confirmation in MS/MS experiments.
Caption: Predicted fragmentation of the protonated parent molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expert Rationale: FTIR spectroscopy is a rapid and reliable technique for identifying the key functional groups present in a molecule. For this compound, we expect to see characteristic vibrations for aromatic C-H bonds, C=C and C=N bonds within the pyridine and triazole rings, and the N-H bond of the triazole.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the anvil to ensure good contact.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.
Table 4: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretching (pyridine ring). |
| 2950 - 2800 | Weak-Medium | N-H stretching (broad, from triazole ring). |
| 1620 - 1580 | Strong | C=N stretching (triazole and pyridine rings).[3] |
| 1550 - 1450 | Strong | Aromatic C=C stretching (pyridine ring).[3] |
| 1285 - 1200 | Medium | C-N stretching vibrations.[3] |
| 800 - 700 | Strong | C-H out-of-plane bending (pyridine substitution pattern). |
Chromatographic Purity Analysis
Expert Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard method for determining the purity of small molecule drug candidates. It separates the main compound from impurities based on hydrophobicity. A validated HPLC method must demonstrate specificity, linearity, precision, and accuracy. The inclusion of a System Suitability Test (SST) is non-negotiable; it validates that the chromatographic system is performing adequately for the analysis.[7]
Diagram 2: HPLC Purity Analysis Workflow
Caption: Standard workflow for HPLC purity determination.
Protocol: Validated RP-HPLC Method for Purity Assessment
-
Chromatographic Conditions:
-
See Table 5 for detailed parameters.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Filter both phases through a 0.45 µm membrane filter and degas.
-
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of the compound in the mobile phase at the starting composition to a final concentration of 1.0 mg/mL.
-
Sample Solution Preparation: Prepare the sample to be tested at the same concentration (1.0 mg/mL) in the same diluent.
-
System Suitability Test (SST):
-
Inject the standard solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of the peak area < 2.0%.
-
Tailing factor (Asymmetry) for the main peak ≤ 1.5.
-
Theoretical plates (N) > 2000.
-
-
-
Analysis:
-
Once the SST criteria are met, inject the sample solution in duplicate.
-
-
Data Processing and Purity Calculation:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Table 5: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Primesep 100)[8] |
| Mobile Phase | A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B over 1 min, equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 23 minutes |
References
- 1. Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 4. ripublication.com [ripublication.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
Application Notes & Protocols: Synthesis and Anticancer Evaluation of 1,2,3-Triazolyl-Pyridine Hybrids
Introduction: The Strategic Convergence of Triazoles and Pyridines in Oncology
The pursuit of novel anticancer agents with enhanced efficacy and reduced toxicity remains a paramount challenge in medicinal chemistry.[1][2] Within this landscape, the strategic hybridization of distinct pharmacophores into a single molecular entity has emerged as a powerful approach to drug design. This guide focuses on the synthesis and anticancer evaluation of 1,2,3-triazolyl-pyridine hybrids, a class of compounds that has garnered significant attention for its promising antitumor activities.[3][4]
The 1,2,3-triazole moiety, often synthesized via the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, serves as a rigid and stable linker, contributing to the structural integrity and metabolic stability of the hybrid molecule.[5][][7] More than just a passive linker, the triazole ring itself can engage in hydrogen bonding and dipole-dipole interactions with biological targets. Pyridine, a ubiquitous heterocycle in numerous approved drugs, imparts favorable pharmacokinetic properties and provides a versatile scaffold for structural modification.[8] The combination of these two pharmacophores has led to the discovery of potent anticancer agents targeting various hallmarks of cancer, including cell proliferation, apoptosis, and cell cycle regulation.[8][9]
This document provides a comprehensive overview of the synthetic strategies for preparing 1,2,3-triazolyl-pyridine hybrids, with a detailed protocol for the widely employed CuAAC reaction. Furthermore, it outlines a standardized in-vitro protocol for evaluating the anticancer activity of these novel compounds, using the MTT assay as a primary screening method.[10][11][12][13] Finally, we will delve into the critical aspect of structure-activity relationship (SAR) to guide the rational design of future generations of these promising anticancer candidates.
Part 1: Synthesis of 1,2,3-Triazolyl-Pyridine Hybrids via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone for the synthesis of 1,4-disubstituted 1,2,3-triazoles due to its high efficiency, mild reaction conditions, and exceptional regioselectivity.[5][7] The reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species.
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) is the active catalytic species.[5] While various copper(I) sources can be used, such as CuI, CuBr, or Cu(OAc), the in-situ reduction of a copper(II) salt (e.g., CuSO₄·5H₂O) with a reducing agent like sodium ascorbate is often preferred. This approach avoids the need to handle potentially unstable copper(I) salts and ensures a continuous supply of the active catalyst.
-
Ligands: In some cases, ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) can be employed to stabilize the copper(I) catalyst, prevent its oxidation, and accelerate the reaction.[7]
-
Solvent System: The choice of solvent depends on the solubility of the reactants. A mixture of t-BuOH and water is a common and effective solvent system that accommodates a wide range of organic azides and alkynes. Other solvent systems like THF/H₂O, DMSO, or DMF can also be utilized.
-
Temperature: The CuAAC reaction is typically performed at room temperature, highlighting its efficiency and mildness. In some cases, gentle heating may be required to drive the reaction to completion.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of 1,2,3-triazolyl-pyridine hybrids.
Detailed Protocol for CuAAC Synthesis
Materials:
-
Substituted pyridine-alkyne (1.0 mmol)
-
Appropriate organic azide (1.1 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.1 mmol, 10 mol%)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Procedure:
-
In a round-bottom flask, dissolve the pyridine-alkyne (1.0 mmol) and the organic azide (1.1 mmol) in a 1:1 mixture of t-BuOH and water (10 mL).
-
To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol in 1 mL of water).
-
Add an aqueous solution of CuSO₄·5H₂O (0.05 mmol in 1 mL of water). The color of the solution should change, indicating the formation of the copper(I) species.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Upon completion, quench the reaction by adding 20 mL of water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1,2,3-triazolyl-pyridine hybrid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: In-Vitro Anticancer Evaluation
The initial assessment of the anticancer potential of the newly synthesized 1,2,3-triazolyl-pyridine hybrids is typically performed through in-vitro cytotoxicity assays against a panel of human cancer cell lines.[14][15][16] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[11][12]
Principle of the MTT Assay
The MTT assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[11][12] The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance is measured using a spectrophotometer. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability, and thus, cytotoxicity of the compound.
Anticancer Evaluation Workflow Diagram
Caption: Workflow for the in-vitro anticancer evaluation using the MTT assay.
Detailed Protocol for the MTT Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)[4]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well microtiter plates
-
Synthesized 1,2,3-triazolyl-pyridine hybrids
-
Doxorubicin or another standard anticancer drug (as a positive control)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[10] Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of each test compound and the positive control in DMSO. Make serial dilutions of the stock solutions in the culture medium to achieve the desired final concentrations. Replace the old medium in the wells with 100 µL of fresh medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[11][13]
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.[11] Gently shake the plates for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Part 3: Structure-Activity Relationship (SAR) and Data Interpretation
The data obtained from the in-vitro anticancer evaluation is crucial for establishing a structure-activity relationship (SAR).[9] SAR studies help in identifying the key structural features of the 1,2,3-triazolyl-pyridine hybrids that are responsible for their anticancer activity.
Key Structural Modifications and Their Potential Impact:
-
Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring can significantly influence the electronic properties, lipophilicity, and steric hindrance of the molecule, thereby affecting its interaction with the biological target. Electron-withdrawing or electron-donating groups can modulate the pKa of the pyridine nitrogen, which can be critical for target binding.
-
Substituents on the Phenyl Ring Attached to the Triazole: Similar to the pyridine ring, substituents on the phenyl ring can impact the overall physicochemical properties of the hybrid. Halogens, methoxy groups, and nitro groups are common substituents that have been shown to modulate anticancer activity.[8]
-
The Linker between the Triazole and the Second Pharmacophore: The length and flexibility of the linker connecting the triazole ring to another part of the molecule can influence the overall conformation and the ability of the hybrid to adopt an optimal orientation for binding to its target.
Data Presentation
The results of the anticancer evaluation should be presented in a clear and concise manner, typically in a tabular format, to facilitate comparison between different compounds.
Table 1: In-Vitro Cytotoxicity of Synthesized 1,2,3-Triazolyl-Pyridine Hybrids
| Compound | R¹ on Pyridine | R² on Phenyl | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HepG2 |
| 1a | H | 4-Cl | 15.2 ± 1.3 | 20.5 ± 2.1 | 18.7 ± 1.9 |
| 1b | H | 4-OCH₃ | 10.8 ± 0.9 | 14.3 ± 1.5 | 12.1 ± 1.1 |
| 1c | 4-CH₃ | 4-Cl | 12.5 ± 1.1 | 18.1 ± 1.7 | 15.3 ± 1.4 |
| 1d | 4-CH₃ | 4-OCH₃ | 8.7 ± 0.7 | 11.2 ± 1.0 | 9.5 ± 0.8 |
| Doxorubicin | - | - | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the synthesis and anticancer evaluation of 1,2,3-triazolyl-pyridine hybrids. The detailed protocols for CuAAC synthesis and the MTT assay offer a robust starting point for researchers in the field of drug discovery. The preliminary SAR analysis underscores the importance of systematic structural modifications to optimize the anticancer activity of these promising compounds.
Future research should focus on expanding the library of these hybrids with diverse substituents to further elucidate the SAR. Mechanistic studies, such as cell cycle analysis and apoptosis assays, should be conducted on the most potent compounds to understand their mode of action at the molecular level.[9] Furthermore, in-vivo studies in animal models are warranted for lead compounds to assess their efficacy and safety in a more complex biological system. The continued exploration of 1,2,3-triazolyl-pyridine hybrids holds significant promise for the development of novel and effective anticancer therapeutics.
References
- 1. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel 1,2,3-triazole-pyrimidine hybrids as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. atcc.org [atcc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Flow Synthesis of 1,2,3-Triazoles: An Application and Protocol Guide for Researchers
Introduction: The "Click" Reaction in Continuous Flow
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, materials science, and bioconjugation, largely due to its remarkable stability and ability to act as a rigid linker or a mimic of amide bonds.[1] The advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles by offering high yields, mild reaction conditions, and exceptional regioselectivity.[1][2][3] Complementing this, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the corresponding 1,5-disubstituted isomers, further expanding the synthetic toolbox.[4][5][6]
However, the batch synthesis of these heterocycles, particularly on a larger scale, presents significant safety challenges, primarily due to the use of potentially explosive organic azides.[7][8] Continuous flow chemistry has emerged as a superior alternative, offering a safer, more efficient, and scalable method for the synthesis of 1,2,3-triazoles.[7][9][10] The inherent advantages of flow processing, such as enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates in small, continuous streams, make it an ideal platform for these powerful cycloaddition reactions.[11][12] This guide provides a detailed overview of the experimental setup for the flow synthesis of 1,2,3-triazoles, along with specific protocols for both copper- and ruthenium-catalyzed reactions.
Core Components of a Flow Synthesis Setup
A typical flow chemistry setup for the synthesis of 1,2,3-triazoles is modular and can be adapted to specific reaction requirements. The fundamental components are illustrated below:
Caption: Figure 1: General Experimental Workflow for Flow Synthesis of 1,2,3-Triazoles.
1. Reagent Delivery System:
-
Pumps: High-performance liquid chromatography (HPLC) pumps are typically used to deliver precise and pulseless streams of the reagent solutions. Syringe pumps can also be employed, especially for smaller-scale reactions.
-
Reagent Reservoirs: Inert containers hold the solutions of the azide and alkyne, and in the case of homogeneous catalysis, the catalyst as well.
2. Reaction Zone:
-
Mixer: A T-mixer or a similar static mixer ensures efficient and rapid mixing of the reagent streams before they enter the reactor.
-
Reactor: This is the heart of the flow system. Common reactor types for triazole synthesis include:
-
Packed-Bed Reactors: A column packed with a heterogeneous catalyst, such as copper-on-charcoal or a polymer-supported catalyst.[1][7] This setup simplifies product purification as the catalyst is retained within the reactor.
-
Coiled Tube Reactors: A simple yet effective option where the reaction occurs within a heated capillary or tube. For copper-catalyzed reactions, the tube itself can be made of copper, serving as both the reactor and the catalyst source.[13][14]
-
-
Heating Unit: An oil bath, heating block, or column heater provides precise temperature control for the reactor.
3. Downstream Processing:
-
Back Pressure Regulator (BPR): A BPR is crucial for maintaining a stable pressure within the system, which is particularly important when heating solvents above their boiling points.
-
Product Collection: The product stream is collected at the outlet for analysis and subsequent work-up. In more advanced setups, in-line purification and analysis (e.g., using IR or UV-Vis spectroscopy) can be integrated.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Flow
This protocol describes a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles using a heterogeneous copper catalyst in a packed-bed reactor.
Mechanism Overview: The CuAAC Reaction
The copper(I)-catalyzed reaction proceeds through a distinct mechanism from the thermal Huisgen cycloaddition, leading to the exclusive formation of the 1,4-disubstituted regioisomer.
Caption: Figure 2: Simplified Mechanism of the CuAAC Reaction.
Materials and Reagents
| Reagent/Material | Details |
| Heterogeneous Catalyst | Copper-on-charcoal (Cu/C) or a similar supported copper catalyst. |
| Azide Solution | 0.1 M solution of the desired organic azide in a suitable solvent (e.g., DCM, MeCN, or THF). |
| Alkyne Solution | 0.13 M solution of the terminal alkyne in the same solvent as the azide. A slight excess of the alkyne is often used. |
| Flow Chemistry System | As described in the "Core Components" section, including pumps, a packed-bed reactor, and a BPR. |
| Solvents and Reagents for Work-up | As required for the specific product (e.g., ethyl acetate, hexane, water). |
Experimental Procedure
-
Reactor Preparation:
-
Carefully pack a stainless steel column (e.g., 150 mm length, 4.6 mm internal diameter) with the copper-on-charcoal catalyst (approximately 800-900 mg).
-
Integrate the packed column into the flow chemistry system.
-
-
System Priming:
-
Prime both pumps with the reaction solvent to ensure all lines are filled and free of air bubbles.
-
-
Reaction Initiation:
-
Set the reactor temperature using the heating unit (e.g., 110 °C).[1]
-
Begin pumping the azide and alkyne solutions through their respective lines at the desired flow rates (e.g., a combined flow rate of 0.75 mL/min to achieve a specific residence time).[1]
-
The two streams are mixed in the T-mixer before entering the heated reactor.
-
-
Steady State and Collection:
-
Allow the system to reach a steady state (typically after 3-5 residence times).
-
Collect the reaction output after it passes through the back pressure regulator.
-
-
Work-up and Purification:
-
The collected solution is typically concentrated under reduced pressure.
-
The crude product can then be purified by simple washing or recrystallization, often avoiding the need for column chromatography.[15]
-
Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) in Flow
This protocol provides a general method for the synthesis of 1,5-disubstituted 1,2,3-triazoles using a homogeneous ruthenium catalyst in a coiled tube reactor.
Mechanism Overview: The RuAAC Reaction
The ruthenium-catalyzed reaction proceeds via a different mechanistic pathway involving a ruthenacycle intermediate, which dictates the regioselectivity for the 1,5-isomer.[4][5]
Caption: Figure 3: Simplified Mechanism of the RuAAC Reaction.
Materials and Reagents
| Reagent/Material | Details |
| Homogeneous Catalyst | A ruthenium(II) complex such as CpRuCl(PPh₃)₂ or CpRuCl(COD).[4][16] |
| Reagent Solution | A single solution containing the azide (e.g., 0.1 M), the alkyne (e.g., 0.12 M), and the ruthenium catalyst (e.g., 1-2 mol%) in a non-protic solvent like THF or toluene. |
| Flow Chemistry System | A setup with a single pump and a coiled tube reactor (e.g., PFA or stainless steel tubing). |
| Solvents and Reagents for Work-up | As required for purification, typically involving solvent removal and chromatography. |
Experimental Procedure
-
Reagent Preparation:
-
In an inert atmosphere (e.g., under nitrogen or argon), prepare a stock solution containing the azide, alkyne, and the ruthenium catalyst in the chosen solvent.
-
-
System Setup and Priming:
-
Install a coiled tube reactor of a known volume into the flow system.
-
Prime the pump and the reactor with the reaction solvent.
-
-
Reaction Initiation:
-
Set the reactor to the desired temperature (reactions can often be run at room temperature or with mild heating, e.g., 60-80 °C).[6]
-
Pump the premixed reagent solution into the reactor at a flow rate calculated to achieve the desired residence time.
-
-
Steady State and Collection:
-
Once the system reaches a steady state, begin collecting the product stream.
-
-
Work-up and Purification:
-
Remove the solvent from the collected fractions.
-
The crude product will contain the ruthenium catalyst, which typically requires removal by column chromatography on silica gel.
-
Safety Considerations
While flow chemistry significantly mitigates the risks associated with azide chemistry, adherence to safety protocols is paramount:
-
Azide Handling: Although used in small quantities at any given time in a flow system, organic azides are potentially explosive and should be handled with care. Avoid friction, shock, and high temperatures during storage and preparation.
-
In-situ Azide Generation: For enhanced safety, consider a multi-step flow process where the organic azide is generated in-situ from a corresponding halide and sodium azide and immediately reacted in a subsequent step, thus avoiding the isolation of the hazardous intermediate.[2][14]
-
System Integrity: Ensure all fittings and connections in the flow system are secure to prevent leaks, especially when operating at elevated pressures and temperatures.
-
Solvent Choice: Be mindful of the boiling points of solvents and operate below the pressure rating of the system components.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
Conclusion
The continuous flow synthesis of 1,2,3-triazoles represents a paradigm shift from traditional batch methods, offering enhanced safety, efficiency, and scalability.[9] By leveraging the appropriate catalytic system—copper for 1,4-disubstituted and ruthenium for 1,5-disubstituted products—researchers can access a vast chemical space of these valuable heterocyclic compounds. The protocols and guidelines presented here provide a solid foundation for drug development professionals and scientists to implement this powerful technology in their laboratories.
References
- 1. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Flow chemistry as a versatile tool for the synthesis of triazoles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. real.mtak.hu [real.mtak.hu]
- 12. BJOC - Efficient continuous-flow synthesis of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives with gram-scale production [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. vapourtec.com [vapourtec.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine
Introduction
Welcome to the technical support guide for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine. This document is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. The synthesis, while conceptually straightforward, presents several opportunities for yield loss and side product formation. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles, to help you optimize your reaction outcomes. Our goal is to move beyond a simple recipe and provide you with the causal understanding needed to adapt and perfect this synthesis in your laboratory environment.
The most common and efficient pathway to this compound begins with 2-cyanopyridine and proceeds through two key transformations: the formation of an amidrazone intermediate, followed by a cyclization/dehydration reaction to form the 1,2,4-triazole ring.
Synthetic Workflow Overview
The overall process can be visualized as a two-step sequence. Each step has critical parameters that must be controlled to ensure high yield and purity.
Caption: General two-step synthesis workflow.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the cyclization step with acetic anhydride?
A1: The cyclization of the pyridine-2-carbaldehyde acetohydrazone (amidrazone) intermediate with acetic anhydride is a classic method for forming a 3-methyl-1,2,4-triazole ring. The reaction proceeds via a multi-step mechanism:
-
N-Acylation: The more nucleophilic terminal nitrogen (-NH2) of the amidrazone attacks one of the carbonyl carbons of acetic anhydride.
-
Intramolecular Cyclization: The nitrogen atom of the imine moiety then acts as a nucleophile, attacking the newly formed amide carbonyl. This forms a five-membered heterocyclic intermediate.
-
Dehydration: Under thermal conditions (reflux), this intermediate eliminates a molecule of water to form the stable, aromatic 1,2,4-triazole ring.
Technical Support Center: Purification of Crude 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine
Welcome to the technical support center for the purification of 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this valuable heterocyclic compound. This document will explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Understanding the Molecule and Potential Impurities
This compound is a heterocyclic compound featuring both a basic pyridine ring and a triazole moiety. The purification strategy must account for the physicochemical properties of this structure, particularly its basicity, which can lead to challenges such as streaking during column chromatography.
Common impurities in the crude product often depend on the synthetic route but may include unreacted starting materials, reagents, and side-products from condensation reactions. These can range in polarity, necessitating a multi-step purification approach for achieving high purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Poor Separation or Streaking in Column Chromatography
Underlying Cause: The basic nature of the pyridine nitrogen in your target compound can lead to strong interactions with the acidic silanol groups on the surface of silica gel. This results in peak tailing or "streaking" on a TLC plate and poor separation during column chromatography.[1]
Solutions:
-
Mobile Phase Modification: Add a basic modifier to the eluent to neutralize the acidic sites on the silica gel.[1]
-
Triethylamine (TEA): A common choice is to add 0.1-1% TEA to your solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).[1]
-
Ammonia in Methanol: A solution of 7N ammonia in methanol can also be used as a polar component of the mobile phase.
-
-
Alternative Stationary Phase: If streaking persists, consider switching to a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[1]
-
Reversed-Phase Chromatography (C18): For highly polar compounds, reversed-phase chromatography using a C18 column with a mobile phase like water/acetonitrile or water/methanol (often with a modifier like formic acid or trifluoroacetic acid) can be very effective.[1]
-
Issue 2: Low Recovery After Recrystallization
Underlying Cause: This issue often arises from using an excessive amount of solvent or choosing a solvent in which your compound has significant solubility even at low temperatures.[1]
Solutions:
-
Solvent Screening: The ideal recrystallization solvent will dissolve the compound when hot but not at room temperature.[2] Test a range of solvents on a small scale to find the optimal one. A solvent mixture, such as ethanol and water, can also be effective.[2]
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1][2]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature to encourage the formation of larger, purer crystals.[2] Rapid cooling can trap impurities and lead to the formation of smaller crystals that are harder to filter.
-
Mother Liquor Concentration: If you suspect significant product remains in the filtrate (mother liquor), you can reduce the solvent volume by evaporation and cool it again to obtain a second crop of crystals. This second crop may require re-purification.[1]
Issue 3: Formation of an Emulsion During Acid-Base Extraction
Underlying Cause: Vigorous shaking of the separatory funnel, especially in the presence of surfactant-like impurities, can lead to the formation of a stable emulsion between the aqueous and organic layers, making separation difficult.[1]
Solutions:
-
Gentle Mixing: Instead of shaking vigorously, gently invert the separatory funnel multiple times to allow for extraction without forming a stable emulsion.[1]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase and can help to break the emulsion.[1]
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
-
Centrifugation: If available, centrifuging the mixture is an effective way to separate the layers.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy for crude this compound?
A1: A good starting point is an acid-base extraction. Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane. Wash with a dilute acid (e.g., 1-5% aq. HCl) to protonate the basic pyridine nitrogen, forming a water-soluble pyridinium salt.[3][4] This will pull your target compound into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product re-extracted into an organic solvent. This can then be followed by recrystallization or column chromatography for final polishing.
Q2: How can I effectively remove residual pyridine, a common reagent in similar syntheses?
A2: If pyridine was used as a solvent or reagent and remains as an impurity, it can be removed by several methods:
-
Acid Wash: Similar to the extraction of the product, washing the reaction mixture with a dilute acid solution will convert the pyridine to its water-soluble pyridinium salt, which can be removed in the aqueous layer.[3][4]
-
Copper Sulfate Wash: For compounds that are sensitive to acidic conditions, washing with a saturated aqueous solution of copper sulfate (CuSO₄) is effective. Pyridine forms a complex with CuSO₄ that is extracted into the aqueous layer.[4]
-
Azeotropic Removal: To remove trace amounts of pyridine, co-evaporate the mixture with toluene or cyclohexane under reduced pressure. This process may need to be repeated multiple times.[4]
Q3: My compound is an oil and won't crystallize. What should I do?
A3: Oiling out during recrystallization can be caused by the solution being too supersaturated, cooling too quickly, or the presence of impurities that inhibit crystal formation.[1]
-
Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.[1]
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the solution to induce crystallization.[1]
-
Pre-purification: If impurities are the issue, a quick filtration through a plug of silica gel might be necessary before attempting recrystallization.[1]
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M HCl and shake gently.
-
Allow the layers to separate and collect the aqueous layer (which now contains the protonated product).
-
Repeat the extraction of the organic layer with 1M HCl to ensure complete recovery.
-
Combine the aqueous layers and cool in an ice bath.
-
Slowly add a saturated solution of NaHCO₃ or 1M NaOH with stirring until the solution is basic (check with pH paper).
-
Extract the product back into an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Protocol 2: Flash Column Chromatography with a Basic Modifier
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point for this compound might be a mixture of ethyl acetate and hexanes or dichloromethane and methanol. Add 0.5% triethylamine to the TLC solvent to check for improvement in spot shape.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pack the column, ensuring no air bubbles are trapped.
-
Equilibration: Equilibrate the column by running several column volumes of the initial eluent (e.g., 95:5 hexanes:ethyl acetate with 0.5% TEA) through the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[5]
-
Elution: Begin elution with the determined solvent system. If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase to elute the product.[5]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Recommended Solvent Systems for Chromatography
| Stationary Phase | Mobile Phase System | Modifier | Target Rf on TLC |
| Silica Gel | Hexane / Ethyl Acetate | 0.1-1% Triethylamine | 0.2 - 0.4 |
| Silica Gel | Dichloromethane / Methanol | 0.1-1% Triethylamine | 0.2 - 0.4 |
| Alumina (Neutral) | Hexane / Ethyl Acetate | None | 0.2 - 0.4 |
| C18 (Reversed-Phase) | Water / Acetonitrile | 0.1% Formic Acid | Varies |
Visualizations
Workflow for Purification of this compound
Caption: A typical multi-step purification workflow for this compound.
Troubleshooting Logic for Column Chromatography
Caption: Decision-making process for troubleshooting poor chromatographic separation.
References
Technical Support Center: Navigating the Synthesis of Triazolylpyridines
Welcome to the technical support center for the synthesis of triazolylpyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important heterocyclic compounds. Triazolylpyridines are a significant class of molecules in medicinal chemistry, and their successful synthesis is crucial for the advancement of many research projects.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of both 1,2,3- and 1,2,4-triazolylpyridines. Our goal is to equip you with the knowledge to not only solve common synthetic issues but also to understand the underlying chemical principles to proactively optimize your reaction conditions.
Troubleshooting Guide: Common Side Reactions and Solutions
This section is organized by the type of triazole being synthesized and the common issues that may arise.
Part 1: Synthesis of 1,2,3-Triazolylpyridines via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed variant (CuAAC), is a cornerstone for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1] However, when working with pyridyl-containing substrates, specific side reactions can occur.
Issue 1: Low Yield of the Desired Triazolylpyridine and Formation of a Major Byproduct
-
Problem: You are performing a CuAAC reaction with a pyridyl alkyne and an azide, but you observe a low yield of your target triazolylpyridine. TLC and LC-MS analysis show a significant byproduct with a mass corresponding to a dimer of your starting alkyne.
-
Potential Cause: Alkyne Homo-Coupling (Glaser Coupling) This is one of the most common side reactions in CuAAC.[2] The copper(I) catalyst, essential for the cycloaddition, can also catalyze the oxidative homo-coupling of terminal alkynes to form 1,3-diynes.[3][4] This reaction is often favored at higher temperatures and with certain alkyne substrates.[2] The electronic nature of the pyridine ring can also influence the propensity of the pyridyl alkyne to undergo this side reaction.
-
Proposed Solutions & Scientific Rationale:
Solution Rationale Increase the concentration of the reducing agent. When generating Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄), use a slight excess of a reducing agent like sodium ascorbate. This helps to maintain a high concentration of the active Cu(I) species and minimizes the presence of Cu(II), which can promote oxidative coupling.[1] Use a stabilizing ligand. Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) or bathophenanthroline disulfonate can stabilize the Cu(I) oxidation state and prevent its disproportionation or oxidation, thereby disfavoring the homo-coupling pathway.[5] Pyridine-based ligands have also been explored and can influence reaction rates. Control the reaction temperature. Alkyne dimerization is often more prevalent at elevated temperatures.[2] Whenever possible, run the CuAAC reaction at room temperature. If heating is necessary to achieve a reasonable reaction rate, carefully optimize the temperature to find a balance between the desired cycloaddition and the undesired homo-coupling. Optimize the order of addition of reagents. Pre-forming the copper acetylide by adding the alkyne to the catalyst system before introducing the azide can sometimes favor the cycloaddition pathway.
Visualizing the Competing Pathways:
Caption: Competing pathways in CuAAC of pyridyl alkynes.
Part 2: Synthesis of 1,2,4-Triazolylpyridines
The synthesis of 1,2,4-triazolylpyridines often involves the cyclization of intermediates like thiosemicarbazides or the reaction of imides with hydrazines. These routes can be prone to regioselectivity issues and the formation of isomeric byproducts.
Issue 2: Formation of an Isomeric Mixture of Triazoles
-
Problem: You are synthesizing a 1,2,4-triazolylpyridine using the Einhorn-Brunner reaction with an unsymmetrical diacylamine containing a pyridine moiety, or you are alkylating a pre-formed pyridyl-1,2,4-triazole-3-thione and obtain a mixture of N- and S-alkylated products.
-
Potential Causes & Regioselectivity Control:
-
Einhorn-Brunner Reaction: The regioselectivity of the Einhorn-Brunner reaction is governed by the electronic properties of the two acyl groups of the imide.[6] The incoming hydrazine will preferentially attack the more electrophilic carbonyl carbon. This means the acyl group derived from the stronger carboxylic acid will predominantly be at the 3-position of the resulting 1,2,4-triazole.[7][6]
-
Alkylation of 1,2,4-Triazole-3-thiones: The 1,2,4-triazole-3-thione core has multiple nucleophilic sites: the sulfur atom and the nitrogen atoms of the triazole ring.[8] Alkylation can occur at either the S or N atoms, leading to a mixture of isomers.[9] The regioselectivity is highly dependent on the reaction conditions.[8]
-
-
Proposed Solutions & Scientific Rationale:
Scenario Solution Rationale Einhorn-Brunner Reaction Careful selection of the diacylamine starting material. To favor the formation of a specific isomer, choose the acyl groups on the imide based on their electronic properties. An electron-withdrawing group on one of the acyl moieties will make the corresponding carbonyl carbon more electrophilic and direct the initial attack of the hydrazine.[7][6] Alkylation of Triazole-thiones Control the reaction medium. S-alkylation is generally favored under neutral or slightly acidic conditions, while N-alkylation is more common in a basic medium.[8] The choice of base and solvent is critical. For selective S-alkylation, milder bases like potassium carbonate are often employed.[1] Stronger bases can lead to deprotonation of the ring nitrogens, promoting N-alkylation. Alkylation of Triazole-thiones Consider the nature of the alkylating agent. Hard and soft acid-base (HSAB) theory can be a useful guide. The sulfur atom is a softer nucleophile than the nitrogen atoms. Therefore, softer electrophiles (e.g., alkyl iodides) will tend to react preferentially at the sulfur, while harder electrophiles may favor reaction at the nitrogen.
Issue 3: Formation of a 1,3,4-Thiadiazole or 1,3,4-Oxadiazole Byproduct
-
Problem: During the synthesis of a 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol from a pyridyl thiosemicarbazide, you isolate a significant amount of a 2-amino-5-pyridyl-1,3,4-thiadiazole byproduct. A similar issue can occur with the formation of 1,3,4-oxadiazoles from hydrazide precursors.
-
Potential Cause: Competing Cyclization Pathways The cyclization of acylthiosemicarbazides is a key step in the formation of many 1,2,4-triazoles. However, this intermediate can undergo two different modes of cyclization depending on the reaction conditions.[10]
-
Base-catalyzed cyclization typically leads to the desired 1,2,4-triazole.
-
Acid-catalyzed cyclization often favors the formation of the isomeric 1,3,4-thiadiazole.[10] Similarly, the cyclization of acylhydrazides can lead to either 1,2,4-triazoles or 1,3,4-oxadiazoles, with the latter often being favored under dehydrating conditions.
-
-
Proposed Solutions & Scientific Rationale:
Solution Rationale Maintain basic reaction conditions for triazole formation. When cyclizing a pyridyl thiosemicarbazide to a 1,2,4-triazole, use a base such as sodium hydroxide or potassium carbonate.[9] The basic conditions facilitate the deprotonation of the appropriate nitrogen, leading to the desired intramolecular nucleophilic attack to form the triazole ring. Avoid strongly acidic and dehydrating conditions. To prevent the formation of 1,3,4-thiadiazoles or 1,3,4-oxadiazoles, avoid the use of strong acids (e.g., concentrated sulfuric acid) or dehydrating agents (e.g., phosphorus oxychloride) if your target is the 1,2,4-triazole.[10] Carefully control the reaction temperature. In some cases, lower reaction temperatures can favor the kinetic product (often the triazole) over the thermodynamic product (sometimes the thiadiazole or oxadiazole).
Visualizing Competing Cyclization:
Caption: Influence of reaction conditions on cyclization.
Frequently Asked Questions (FAQs)
Q1: How does the position of the nitrogen in the pyridine ring affect the synthesis of triazolylpyridines?
The position of the nitrogen atom in the pyridine ring has a significant electronic effect that can influence both the reactivity of the starting materials and the regioselectivity of the reaction. The pyridine nitrogen is electron-withdrawing, and its effect is most pronounced at the ortho and para positions. This can impact:
-
Acidity of adjacent protons: For example, in a pyridyl alkyne, the acidity of the acetylenic proton can be influenced by the proximity of the ring nitrogen, which in turn can affect the rate of copper acetylide formation in CuAAC.
-
Nucleophilicity of the pyridine nitrogen: The pyridine nitrogen itself can act as a nucleophile or a ligand for a metal catalyst, potentially leading to side reactions or influencing the catalytic cycle.
-
Regioselectivity: In reactions where the pyridine ring is part of an unsymmetrical reagent, its electron-withdrawing nature can direct the attack of other reagents, influencing the regiochemical outcome.[3]
Q2: I am having difficulty purifying my triazolylpyridine product from the reaction mixture. What are some effective strategies?
Purification of triazolylpyridines can be challenging due to the presence of unreacted starting materials, isomeric byproducts, and other side products. Here are some strategies:
-
Column Chromatography: This is the most common method. The choice of eluent system is critical and may require some optimization. A gradient elution is often effective.
-
Crystallization: If your product is a solid, recrystallization can be a highly effective method for purification, especially for removing small amounts of impurities.
-
Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the basic triazolylpyridine into the aqueous layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent. This is particularly useful for removing non-basic impurities.
Q3: Are there any functional groups that are known to interfere with the synthesis of triazolylpyridines?
Yes, certain functional groups can be problematic. For instance, in the synthesis of 1,2,4-triazole-3-thiones from thiosemicarbazide precursors, terminal acetylene groups have been reported to interfere with the cyclization step.[1][9] In such cases, a protecting group strategy may be necessary. However, the stability of the protecting group under the reaction conditions must be considered. For example, a trimethylsilyl (TMS) group on an acetylene may be labile under the basic conditions required for cyclization.[9]
Example Experimental Protocol: Synthesis of a 1,4-disubstituted 1,2,3-Triazolylpyridine via CuAAC
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Pyridyl alkyne (1.0 eq)
-
Azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
Solvent (e.g., a mixture of t-BuOH and water, or DMF)
Procedure:
-
To a round-bottom flask, add the pyridyl alkyne and the azide.
-
Dissolve the starting materials in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
In a separate vial, prepare a solution of copper(II) sulfate pentahydrate in a small amount of water.
-
In another vial, prepare a solution of sodium ascorbate in a small amount of water.
-
To the stirred solution of the alkyne and azide, add the copper(II) sulfate solution.
-
Immediately after, add the sodium ascorbate solution. The reaction mixture should change color, indicating the formation of the Cu(I) species.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench it by adding a dilute aqueous solution of ammonia or EDTA to complex with the copper catalyst.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting triazolylpyridine synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
optimization of reaction conditions for triazole synthesis (solvent, temperature, catalyst)
Welcome to the Technical Support Center for Triazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of 1,2,3-triazoles, with a primary focus on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. As Senior Application Scientists, we aim to provide not just protocols, but also the underlying scientific principles to empower you to optimize your reactions effectively.
Introduction to Triazole Synthesis via CuAAC
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001.[1][2][3] This reaction is celebrated for its high efficiency, broad functional group tolerance, and exceptional regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles.[1][2][4] Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which often requires high temperatures and produces a mixture of 1,4- and 1,5-regioisomers, the CuAAC reaction typically proceeds smoothly at room temperature.[2][4]
The remarkable rate acceleration of the CuAAC, on the order of 107 to 108 compared to the uncatalyzed reaction, is attributed to a copper-mediated mechanism.[2] While initial proposals suggested a mononuclear copper catalyst, substantial evidence now supports a dinuclear copper intermediate as the kinetically favored pathway.[1][5]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the optimization of CuAAC reactions.
Q1: What is the optimal solvent for my CuAAC reaction?
The choice of solvent can significantly impact the reaction rate and solubility of your reactants. There is no single "best" solvent, as the ideal choice depends on the specific properties of your azide and alkyne.
-
Aqueous Mixtures: Water or aqueous buffer systems are often excellent choices, as the reaction rate can be accelerated in water.[2] Common co-solvents include t-BuOH, DMSO, and DMF to aid in the solubility of organic substrates.[6][7]
-
Polar Aprotic Solvents: Solvents like DMSO, DMF, and N-methylpyrrolidone (NMP) are effective for a wide range of substrates and can help to prevent the formation of inhibitory copper complexes when using certain ligands.[8]
-
Acetonitrile: While a common organic solvent, acetonitrile can be a strongly coordinating solvent and may inhibit the catalytic activity of the copper center.[8][9]
-
Green Solvents: For more environmentally friendly approaches, natural deep eutectic solvents (NADESs) and glycerol have been investigated and shown to be effective media for CuAAC reactions.[10][11][12]
Q2: What is the ideal temperature for the reaction?
Most CuAAC reactions proceed efficiently at room temperature.[2][4] However, temperature can be a useful parameter to optimize:
-
Room Temperature: This is the starting point for most CuAAC reactions and is often sufficient for achieving high yields in a reasonable timeframe.
-
Elevated Temperatures: For sterically hindered substrates or poorly reactive azides/alkynes, heating the reaction (e.g., to 40-80 °C) can increase the reaction rate.[13][14][15] However, be aware that higher temperatures can also lead to catalyst decomposition or the formation of side products.
-
Low Temperatures: In some specific cases, lower temperatures (e.g., 0 °C) have been shown to favor the formation of certain products, such as bis(1,2,3-triazoles), in specific reaction systems.[13][14]
Q3: Which copper catalyst source should I use?
The active catalyst in the CuAAC reaction is the copper(I) ion. However, due to the instability of Cu(I) salts to oxidation, Cu(II) salts are often used in combination with a reducing agent.
-
Cu(II) Salts with a Reducing Agent: The most common approach is to use a Cu(II) salt, such as CuSO4·5H2O, in the presence of a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[6][16][17] This method is convenient and reliable for most applications.
-
Cu(I) Salts: Cu(I) salts like CuI, CuBr, or [Cu(CH3CN)4]PF6 can be used directly. However, these reactions must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Cu(I) to the inactive Cu(II) state.
-
Metallic Copper: Metallic copper sources, such as copper wire or nanoparticles, can also be used.[2] These act as a reservoir of Cu(I) through disproportionation of Cu(II) in the presence of the metal.[2]
-
Ligands: The use of a copper-coordinating ligand is often beneficial. Ligands can stabilize the Cu(I) oxidation state, prevent catalyst aggregation, and accelerate the reaction rate. A commonly used ligand is Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), especially in bioconjugation reactions.[18]
Troubleshooting Guide
Even with a robust reaction like the CuAAC, experimental challenges can arise. This guide provides solutions to common problems.
| Problem | Potential Cause | Troubleshooting Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The Cu(I) catalyst may have been oxidized to Cu(II). | - Ensure you are using a fresh solution of sodium ascorbate. - If using a Cu(I) salt, ensure your reaction is properly deoxygenated and maintained under an inert atmosphere. - Consider adding a ligand, such as THPTA, to stabilize the Cu(I) catalyst.[18] |
| Poor Solubility of Reactants: Your azide or alkyne may not be fully dissolved in the chosen solvent system. | - Try a different solvent or a co-solvent mixture (e.g., DMSO/water, DMF/water).[7][8] - Gentle heating may improve solubility, but monitor for catalyst decomposition. | |
| Inhibited Catalyst: Certain functional groups on your substrates (e.g., thiols) can coordinate to the copper and inhibit catalysis. | - Increase the catalyst loading. - Use a ligand that can outcompete the inhibitory functional group for coordination to the copper. | |
| Formation of a Red/Purple Precipitate | Copper Acetylide Formation: Some terminal alkynes, particularly propiolic acid, can react with Cu(I) to form insoluble copper acetylide precipitates.[9] | - Change the solvent system. Acetonitrile/water mixtures have been reported to mitigate this issue by stabilizing the Cu(I) through coordination.[9] - Add the copper catalyst slowly to the reaction mixture containing the azide and alkyne to minimize the concentration of free copper available to react with the alkyne. |
| Reaction Stalls Before Completion | Insufficient Reducing Agent: The sodium ascorbate may have been consumed before the reaction is complete, leading to catalyst oxidation. | - Add an additional equivalent of sodium ascorbate to the reaction mixture. For reactions in the air, a concentration of at least 2.5 mM ascorbate may be necessary.[17] |
| Inconsistent Results Between Batches | Variations in Reagent Quality or Reaction Setup: The purity of reagents and subtle changes in the experimental procedure can lead to reproducibility issues. | - Use high-purity reagents and solvents. - Prepare fresh solutions of reagents like sodium ascorbate for each experiment. - Standardize the order of reagent addition. A recommended order is to mix the CuSO4 and ligand first, add this to the azide and alkyne solution, and then initiate the reaction with sodium ascorbate.[17] - Ensure consistent and efficient stirring. |
| Difficulty in Product Purification | Copper Contamination: Residual copper in the final product is a common issue. | - Wash the organic extract with an aqueous solution of ammonia or EDTA to chelate and remove the copper ions.[19] - For bioconjugation, size exclusion chromatography is often effective at removing copper and other small molecules. |
| Unreacted Starting Materials: Co-elution of the product with starting materials during chromatography. | - Optimize the stoichiometry of the reactants. Using a slight excess of one reagent can help to drive the reaction to completion.[19] |
Visualizing the CuAAC Workflow
A general workflow for setting up a CuAAC reaction is depicted below. This diagram illustrates the key steps from reagent preparation to reaction initiation.
Experimental Protocols
Standard Protocol for Small Molecule CuAAC
This protocol is a general starting point for the synthesis of 1,4-disubstituted 1,2,3-triazoles from small molecule azides and alkynes.
-
Reagent Preparation:
-
Dissolve the alkyne (1.0 eq) and the azide (1.0-1.2 eq) in a suitable solvent mixture (e.g., 1:1 t-BuOH/H2O or DMSO/H2O) to a final concentration of 0.1-0.5 M.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
Prepare a 10 mM stock solution of CuSO4·5H2O in water.
-
-
Reaction Setup:
-
To the solution of the alkyne and azide, add the sodium ascorbate solution (0.1 eq).
-
Add the CuSO4·5H2O solution (0.01-0.05 eq).
-
Stir the reaction mixture vigorously at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH2Cl2).
-
Wash the organic layer with a saturated aqueous solution of EDTA or ammonia to remove copper salts.
-
Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol for CuAAC in Bioconjugation
This protocol is adapted for labeling biomolecules and is designed to be performed in aqueous buffers at low concentrations.
-
Reagent Preparation:
-
Prepare a solution of the alkyne-modified biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of the azide-containing cargo (e.g., a fluorescent dye) in DMSO.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of a water-soluble ligand (e.g., THPTA) in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
-
Reaction Setup:
-
To the solution of the alkyne-modified biomolecule, add the azide-containing cargo (typically 2-10 equivalents relative to the biomolecule).
-
In a separate tube, premix the CuSO4 and ligand solutions. A 1:5 ratio of Cu:ligand is common.
-
Add the premixed CuSO4/ligand solution to the biomolecule/azide mixture to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
-
Monitoring and Purification:
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
The progress of the reaction can be monitored by methods appropriate for the biomolecule and cargo (e.g., fluorescence, mass spectrometry).
-
Purify the labeled biomolecule from excess reagents and copper using size exclusion chromatography, dialysis, or spin filtration.
-
Visualizing the Catalytic Cycle
The following diagram illustrates the widely accepted dinuclear copper-mediated catalytic cycle for the CuAAC reaction.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media [mdpi.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Base-Free Copper-Catalyzed Azide-Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green and Catalytic Reaction Media [pubblicazioni.unicam.it]
- 13. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 14. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jenabioscience.com [jenabioscience.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
how to remove unreacted starting materials from 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results in your laboratory.
Introduction
The synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science, often results in a crude product contaminated with unreacted starting materials. A common synthetic route involves the condensation of 2-cyanopyridine with acetohydrazide. The successful isolation of the pure target compound is critical for subsequent applications and reliable experimental data. This guide will focus on efficient methods to remove these specific impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude this compound?
The most probable unreacted starting materials are 2-cyanopyridine and acetohydrazide. Understanding the physicochemical properties of these impurities and your target compound is the cornerstone of a successful purification strategy.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Water Solubility |
| This compound | C8H8N4 | 160.18 | 162-165 | Basic (Pyridine & Triazole rings) | Sparingly soluble |
| 2-Cyanopyridine | C6H4N2 | 104.11 | 24-27 | -0.26 (very weak base)[1][2] | Soluble[3] |
| Acetohydrazide | C2H6N2O | 74.08 | 58-68 | ~13.46 (weakly acidic)[4] | Soluble[4][5][6] |
Q2: What is the most effective initial purification step for removing both 2-cyanopyridine and acetohydrazide?
An acid-base extraction is the most efficient initial step. This technique leverages the significant differences in the acid-base properties of your target compound and the starting materials. Your product, containing basic pyridine and triazole moieties, will be protonated and move into the aqueous acidic phase, while the very weakly basic 2-cyanopyridine and weakly acidic acetohydrazide will behave differently, allowing for their separation.
Q3: My compound seems to be "oiling out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This can be due to several factors:
-
High impurity levels: A significant amount of impurities can lower the melting point of the mixture and inhibit crystal lattice formation. It is recommended to perform an acid-base extraction first to remove the bulk of the unreacted starting materials.
-
Inappropriate solvent: The solvent may be too good at dissolving your compound, even at lower temperatures. Try a less polar solvent or a solvent mixture.
-
Cooling too rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation over crystallization.
-
Scratching the flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The imperfections on the glass can provide nucleation sites for crystal growth.
Q4: I am seeing streaks on my TLC plate when I run my column chromatography fractions. What does this mean and how can I fix it?
Streaking on a silica gel TLC plate is a common issue with basic compounds like pyridine derivatives. This occurs due to strong interactions between the basic compound and the acidic silica gel surface. To mitigate this:
-
Add a basic modifier to your eluent: Incorporating a small amount of a base, such as 0.5-2% triethylamine or ammonia, into your mobile phase will neutralize the acidic sites on the silica gel, leading to sharper spots and better separation.
-
Use a different stationary phase: Consider using neutral or basic alumina as your stationary phase for column chromatography, as it is more compatible with basic compounds.
Troubleshooting Guides
This section provides step-by-step protocols for the key purification techniques.
Troubleshooting Workflow: Purification Strategy
Caption: A decision-making workflow for the purification of this compound.
Protocol 1: Acid-Base Extraction
This protocol is designed to separate the basic product from the very weakly basic 2-cyanopyridine and the weakly acidic acetohydrazide.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid, such as 1M hydrochloric acid (HCl).
-
Extraction of the Product: Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. The protonated product will move into the aqueous layer. The unreacted 2-cyanopyridine will remain in the organic layer.
-
Separation: Drain the lower aqueous layer into a clean flask. The acetohydrazide may be present in both layers but will be removed in subsequent steps.
-
Repeat Extraction: To ensure complete extraction of the product, add a fresh portion of 1M HCl to the organic layer, shake, and combine the aqueous layers.
-
Backwash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral or weakly basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), until the solution is basic (pH > 10, check with pH paper). Your product will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the solid under vacuum to obtain the partially purified product.
Protocol 2: Recrystallization
This technique is suitable for further purifying the solid product obtained after acid-base extraction.
Step-by-Step Methodology:
-
Solvent Selection: In a test tube, add a small amount of your product and a few drops of a potential recrystallization solvent. A good solvent will dissolve the compound when hot but not at room temperature. Toluene has been reported as a suitable recrystallization solvent for this compound.
-
Dissolution: Place the solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with gentle swirling until the solid completely dissolves.
-
Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Column Chromatography
If the product remains impure after recrystallization or if it is an oil, column chromatography is an effective final purification step.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). A good system will give your product an Rf value of approximately 0.3-0.4 and show good separation from any remaining impurities. A common starting point for N-heterocycles is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. Remember to add a small percentage of triethylamine to your eluent to prevent streaking.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a column.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Logical Relationships in Purification
Caption: The relationship between compound properties and the choice of purification technique.
References
Technical Support Center: Troubleshooting Low Yield in Copper-Catalyzed Triazole Synthesis
Welcome to the Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields in this powerful bioconjugation technique. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction has a very low or no yield. What are the most common culprits?
Low yields in CuAAC reactions often trace back to a few key areas:
-
Catalyst Inactivation: The active catalyst is Copper(I) (Cu(I)), which is highly susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of oxygen.[1][2] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also diminish your active catalyst concentration.[1][3]
-
Poor Reagent Quality: The purity of your azide and alkyne starting materials is critical. Impurities can interfere with the catalytic cycle.[2] Azides, in particular, can be unstable, so ensure their integrity before starting.
-
Suboptimal Reaction Conditions: Factors like incorrect stoichiometry, inappropriate solvent, non-optimal temperature, or pH can significantly hinder reaction efficiency.[1]
-
Ligand Issues: The choice of ligand and its concentration relative to the copper source are crucial for stabilizing the Cu(I) catalyst and accelerating the reaction.[1][4] An unsuitable ligand or an incorrect ligand-to-copper ratio can be detrimental.[1]
-
Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes your starting material.[1][3] In biological applications, reactive oxygen species (ROS) generated by the catalyst system can also damage sensitive biomolecules.[1][5][6]
Q2: How can I ensure my copper catalyst remains active throughout the reaction?
Maintaining a sufficient concentration of the active Cu(I) species is paramount for a successful CuAAC reaction. Here are several strategies:
-
Use a Reducing Agent: Sodium ascorbate is the most widely used and effective reducing agent to continuously regenerate Cu(I) from any Cu(II) that forms.[3][7] It is typically used in excess. Always prepare your sodium ascorbate solution fresh, as it can degrade over time.[2]
-
Employ a Stabilizing Ligand: Nitrogen-based ligands are essential for protecting the Cu(I) catalyst from oxidation and disproportionation.[4][8] They also enhance the catalyst's solubility and accelerate the reaction rate.[3][4][9] For aqueous bioconjugations, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended.[1][2][7]
-
Degas Your Solvents: Dissolved oxygen is a primary cause of Cu(I) oxidation.[10][11] To minimize this, sparge your solvents with an inert gas like argon or nitrogen before use.[1][7]
-
Work Under an Inert Atmosphere: For particularly sensitive substrates or when maximum yield is critical, performing the entire reaction in a glovebox under an inert atmosphere provides the best protection against oxygen.[1][7][11]
Q3: What is the correct order to add my reagents?
The order of addition is critical to prevent catalyst precipitation and ensure the formation of the active catalytic complex. The generally accepted and most reliable procedure is:
-
Premix Copper and Ligand: In a separate vial, prepare a solution of your Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).[1][7][12] This allows the formation of the stable copper-ligand complex.
-
Combine with Substrates: Add this premixed catalyst solution to your reaction vessel containing the azide and alkyne substrates.[7]
-
Initiate with Reducing Agent: The final step is to add the freshly prepared reducing agent (e.g., sodium ascorbate) to initiate the reaction.[1][7][12][13]
Adding the ascorbate last is crucial because it prevents the premature reduction of Cu(II) before the ligand has coordinated, which can lead to the formation of insoluble copper species.[1][14]
In-Depth Troubleshooting Guide
Issue 1: Catalyst System Inefficiency
If you suspect your catalyst is the root cause of low yield, consider the following points.
The catalytic cycle of the CuAAC reaction hinges on the availability of the Cu(I) oxidation state. Oxygen readily oxidizes Cu(I) to the catalytically inactive Cu(II).[3][10] Even if you start with a Cu(I) salt, exposure to air can quickly deplete the active catalyst. Using a Cu(II) salt with a reducing agent is a common and effective strategy, but the balance between the reducing agent, ligand, and dissolved oxygen is delicate.
Caption: Initial troubleshooting workflow for low CuAAC yield.
Protocol 1: Standard Reaction Setup for Bioconjugation
-
Stock Solutions:
-
Reaction Assembly (for a 500 µL final volume): a. In a microcentrifuge tube, combine your azide and alkyne solutions to the desired final concentrations (e.g., 100 µM azide, 120 µM alkyne). b. In a separate tube, prepare the catalyst premix. Add 2.5 µL of 20 mM CuSO₄ to 12.5 µL of 50 mM THPTA.[12] This creates a 1:5 copper-to-ligand ratio. Let this mixture sit for a minute. c. Add the catalyst premix to the tube containing the azide and alkyne. d. To initiate the reaction, add 25 µL of freshly prepared 100 mM sodium ascorbate.[13] e. Gently mix and allow the reaction to proceed at room temperature. Monitor progress by TLC or LC-MS.[12]
Issue 2: Substrate and Solvent Problems
The nature of your starting materials and the reaction environment can dramatically affect the outcome.
-
Solubility: All components—azide, alkyne, and the copper-ligand complex—must be fully dissolved for the reaction to proceed efficiently in a homogenous solution.[15] Poor solubility leads to slow reaction rates and low yields.[15]
-
Steric Hindrance: Bulky chemical groups near the azide or alkyne can physically block the approach of the catalyst and the other reactant, slowing down the reaction.[12]
-
Competing Functionalities: Other functional groups on your substrates, such as thiols, can chelate the copper catalyst, effectively poisoning it and preventing it from participating in the cycloaddition.[3] Tris buffers can also slow down the reaction by binding to copper.[13]
| Parameter | Problem | Recommended Solution |
| Solvent | Reactants are not fully dissolved. | Switch to a solvent with better solubilizing power like DMSO or DMF, or use a co-solvent system such as t-BuOH/H₂O or THF/H₂O.[7][15] |
| Temperature | The reaction is sluggish at room temperature. | Gentle heating to 40-50°C can increase the reaction rate, especially for sterically hindered substrates.[7] |
| Concentration | Dilute reaction conditions lead to slow rates. | If possible, increase the concentration of the limiting reagent.[12] CuAAC reactions are generally efficient when reactant concentrations are above 10 µM.[13] |
| Stoichiometry | Incomplete conversion of the limiting reagent. | Use a slight excess (1.1 to 2-fold) of one of the reactants, typically the less precious one. |
| pH | Suboptimal pH for catalyst stability or substrate integrity. | For bioconjugations, maintain a pH between 6.5 and 8.0 using buffers like HEPES or phosphate.[16] |
Issue 3: Side Reactions and Product Purification
Even with a high conversion rate, your isolated yield can be low due to side reactions or purification challenges.
-
Oxidative Homocoupling (Glaser Coupling): In the presence of oxygen, two alkyne molecules can couple to form a diyne, consuming your starting material in an unproductive pathway.[3][17] This is often a significant issue when the CuAAC reaction is slow.
-
Biomolecule Degradation: The combination of copper and ascorbate can generate reactive oxygen species (ROS), which can damage sensitive amino acid residues like histidine, methionine, and cysteine in proteins.[5][6][18]
-
Product Inhibition/Copper Chelation: The newly formed triazole product can coordinate with the copper catalyst.[19] While often a reversible interaction, in some cases, it can inhibit the catalyst.
-
Purification Losses: Residual copper can be difficult to remove from the final product due to chelation by the triazole ring.[19] This can complicate purification and lead to lower isolated yields.
-
To Prevent Alkyne Homocoupling: Ensure your reaction is sufficiently deoxygenated and that the CuAAC reaction proceeds at a reasonable rate. Faster CuAAC kinetics will outcompete the slower Glaser coupling pathway.[3]
-
To Protect Biomolecules:
-
Increase the ligand-to-copper ratio to 5:1 or even higher. The excess ligand can act as a sacrificial reductant.[13][16]
-
Add a scavenger like aminoguanidine to intercept reactive byproducts from ascorbate oxidation.[12][16]
-
Keep reaction times as short as possible by optimizing other parameters.[12]
-
-
To Improve Purification:
-
After the reaction, quench by adding a chelating agent like EDTA to sequester the copper.
-
For small molecules, standard purification techniques like column chromatography on silica gel are effective.[12]
-
For biomolecules, size-exclusion chromatography or affinity purification can separate the conjugated product from excess reagents and the catalyst.[12]
-
Caption: Competing reaction pathways in CuAAC experiments.
By systematically evaluating your reaction setup against these common pitfalls, you can effectively troubleshoot and optimize your copper-catalyzed triazole synthesis for higher yields and purer products.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 11. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jenabioscience.com [jenabioscience.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine & Derivatives
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine and its derivatives. This guide provides in-depth technical assistance for troubleshooting common and complex stability issues encountered during experimentation and storage. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your compounds.
Section 1: Frequently Asked Questions (FAQs) - Foundational Stability Concepts
This section addresses the most common initial queries regarding the stability of pyridine-triazole compounds.
Q1: My this compound derivative is showing unexpected degradation during storage and in solution. What are the most likely causes?
A: While the core heterocyclic system is robust, degradation typically stems from a few key environmental and chemical stressors. The primary culprits are oxidation, pH-dependent effects (hydrolysis of substituents), photolytic cleavage, and thermal stress. In many cases, the issue is not the breakdown of the core rings but rather reactions involving the pyridine nitrogen or susceptible functional groups on your specific derivative. A systematic investigation, known as a forced degradation study, is the most effective way to identify the specific vulnerability of your molecule.[1][2]
Q2: How chemically stable is the 2-(1H-1,2,4-triazol-5-yl)pyridine scaffold itself?
A: The fundamental scaffold, composed of linked pyridine and 1,2,4-triazole rings, is exceptionally stable. Both are aromatic heterocyclic systems that do not readily undergo hydrolysis under typical acidic or alkaline conditions.[3][4] The stability of the 1,2,4-triazole ring, in particular, is well-documented.[3] Therefore, when you observe instability, your investigation should pivot away from the core linkage and focus on:
-
Oxidation-prone sites: The pyridine nitrogen is a key site for potential N-oxide formation.
-
Reactive substituents: Functional groups on your derivative (e.g., esters, amides, benzylic protons) are far more likely to be the point of degradation than the core rings.
-
The overall molecular environment: Factors like pH, the presence of atmospheric oxygen, and exposure to light are critical.
Q3: My HPLC chromatogram shows several new, late-eluting peaks after stressing my compound. What might these be?
A: The appearance of new peaks, particularly those that are less polar (late-eluting), often points towards dimerization or oligomerization. One documented degradation pathway for a related triazolopyridine active pharmaceutical ingredient (API) involves the formation of N-oxides as key intermediates.[5] The pyridine nitrogen atom can be oxidized, and this N-oxide can then be protonated and react with another molecule of the parent compound to form pseudodimers.[5] Therefore, you should consider N-oxides and dimeric structures as high-priority candidates for identification via mass spectrometry (LC-MS).
Q4: I have my compound as both a hydrochloride salt and a free base. Does this choice impact its stability?
A: Yes, the form of your compound can significantly impact its stability profile, particularly its susceptibility to oxidation. The free base form, which has a lone pair of electrons readily available on the pyridine nitrogen, is often more prone to oxidation to form N-oxides.[5] In contrast, the hydrochloride salt protonates this nitrogen, making it less nucleophilic and generally less susceptible to this specific degradation pathway. Formulation studies have shown that removing basic excipients (which can generate the free base in situ) or using the salt form of the API can enhance stability.[5]
Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section provides actionable steps to diagnose and resolve stability problems as they occur.
Issue 1: Compound shows rapid degradation in solution, especially in methanol or water.
-
Primary Suspects: Oxidation (accelerated by dissolved oxygen) and/or pH-dependent hydrolysis of sensitive functional groups on your derivative.
-
Causality: Protic solvents can facilitate proton transfer and may contain dissolved oxygen that can initiate oxidative degradation. The inherent pH of your solvent or unbuffered water can also catalyze the breakdown of groups like esters or amides if they are part of your derivative's structure.
-
Troubleshooting Protocol:
-
Control the Atmosphere: Before preparing your solution, sparge the solvent with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen. Prepare and store the solution under an inert atmosphere.
-
Control pH: If your derivative has pH-labile groups, buffer your solution to a pH where the compound is most stable (often slightly acidic, pH 4-6, but this must be determined experimentally).
-
Temperature Management: Prepare solutions at room temperature but store them frozen (-20°C or -80°C) to drastically slow degradation kinetics.
-
Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to prevent photolytic degradation.
-
Issue 2: Solid-state API or formulation appears discolored or shows purity loss over time.
-
Primary Suspects: Ambient oxidation or interaction with formulation excipients.
-
Causality: Solid-state degradation is slower but still significant. Atmospheric oxygen can permeate the solid, leading to gradual oxidation. Furthermore, certain pharmaceutical excipients, such as the lubricant magnesium stearate, are basic and can promote the formation of the more reactive free base from a salt form, leading to degradation.[5]
-
Troubleshooting Protocol:
-
Inert Storage: For long-term storage of the pure API, flush the vial with argon or nitrogen before sealing and store it in a desiccator away from light.
-
Excipient Compatibility Study: If formulating, perform a compatibility study by mixing your API with individual excipients and storing them under stressed conditions (e.g., 40°C/75% relative humidity). Analyze for degradants to identify problematic interactions.
-
Consider Antioxidants: If oxidation is confirmed as the primary pathway, the inclusion of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid in the formulation can be an effective mitigation strategy.[5]
-
Section 3: Standard Protocols for Stability Assessment
For proactive characterization, a forced degradation study is essential. It provides critical insights into the intrinsic stability of your molecule and is a prerequisite for developing a stability-indicating analytical method.[2]
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol outlines the conditions to intentionally degrade a sample of your compound to identify potential degradation products and pathways.
Objective: To generate a degradation profile for your this compound derivative.
Materials:
-
Your compound (API)
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
1 M HCl, 1 M NaOH, 30% H₂O₂
-
Calibrated oven, photostability chamber
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of your compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Set Up Stress Conditions: For each condition, mix your stock solution with the stressor as detailed in the table below. Include a control sample (stock solution with water) that is stored at 5°C protected from light.
-
Execute Stress Tests: Incubate the samples for a defined period (e.g., 24-48 hours). The goal is to achieve 5-20% degradation of the parent compound. Adjust time and temperature if degradation is too fast or slow.
-
Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column. (e.g., add an equimolar amount of NaOH to the acid sample and HCl to the base sample).
-
Analysis: Analyze all samples, including the control, using a suitable HPLC-UV/PDA method (see Protocol 2).
Data Presentation: Forced Degradation Conditions
| Stress Condition | Reagent/Setup | Typical Conditions | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl | 60°C - 80°C | To test for acid-labile groups (e.g., esters, amides).[6] |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temp - 60°C | To test for base-labile groups.[6] |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | To induce oxidative degradation (e.g., N-oxide formation).[5] |
| Thermal Stress | Oven | 80°C (in solution) / 105°C (solid) | To assess intrinsic thermal stability.[7][8] |
| Photostability | Photostability Chamber | ICH Q1B guidelines (UV & Vis light) | To assess sensitivity to light exposure.[9] |
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from all process impurities and degradation products generated during stress testing.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size), which is a versatile choice for this class of compounds.
-
Mobile Phase Screening:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Optimization: Analyze a pooled sample of all your stressed solutions. Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to visualize all peaks. Optimize the gradient to ensure baseline resolution (>1.5) between the parent peak and its closest eluting impurity.
-
Wavelength Selection: Use a PDA detector to monitor across a range of wavelengths (e.g., 210-400 nm). Select a primary wavelength where the parent compound and major degradants show good absorbance.
-
Method Validation (Peak Purity): The hallmark of a stability-indicating method is proof of specificity. Use the PDA detector software to perform peak purity analysis on the parent peak in the chromatograms from the stressed samples. The peak should not show any signs of co-elution, confirming that no degradants are hidden underneath it. This is a critical self-validating step.[2]
Section 4: Visual Guides and Mechanistic Insights
Visual aids can clarify complex degradation pathways and experimental workflows.
Visualization 1: Postulated Oxidative Degradation Pathway
This diagram illustrates a potential degradation mechanism based on published data for related triazolopyridine compounds, involving N-oxidation and subsequent dimerization.[5]
Caption: Postulated pathway of oxidative degradation via N-oxide formation.
Visualization 2: Forced Degradation Experimental Workflow
This diagram outlines the logical flow of a comprehensive forced degradation study.
Caption: Standard workflow for conducting a forced degradation study.
References
- 1. biomedres.us [biomedres.us]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. gsconlinepress.com [gsconlinepress.com]
recrystallization techniques for purifying 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine metal complexes
An advanced guide to the purification of 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine metal complexes through recrystallization techniques. This technical support center provides researchers, scientists, and drug development professionals with in-depth, experience-driven answers to common challenges.
Introduction
The ligand this compound is a versatile building block in coordination chemistry, forming stable complexes with a wide array of transition metals. The purity of these metal complexes is paramount for their application in fields such as catalysis, materials science, and medicinal chemistry, as impurities can significantly alter their chemical, physical, and biological properties. Recrystallization is a powerful and widely used technique for the purification of these solid-state materials. This guide offers a centralized resource for troubleshooting and optimizing recrystallization protocols for this specific class of compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a successful recrystallization strategy.
Q1: What is the critical first step when developing a recrystallization protocol for a novel this compound metal complex?
The foundational step is a systematic solubility assessment. The principle of "like dissolves like" is a useful starting point, but the coordination of solvents to the metal center can introduce complexities.[1][2] Test the solubility of a few milligrams of your crude complex in a range of common solvents (0.5-1.0 mL) at both room temperature and at the solvent's boiling point.
Common Solvents for Initial Screening:
-
High Polarity: Water, Methanol, Ethanol
-
Medium Polarity: Acetonitrile, Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)
-
Low Polarity: Toluene, Hexane, Diethyl Ether
-
Coordinating/High-Boiling: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[2][3][4]
An ideal single solvent for recrystallization will show poor solubility at room temperature but high solubility when heated.[5]
Q2: How should I select an optimal solvent system? My complex is either too soluble or not soluble enough in single solvents.
This is a common scenario where a binary solvent system (a "good" solvent paired with a "poor" or "anti-solvent") is required.[6][7] The complex should be highly soluble in the "good" solvent and poorly soluble in the "anti-solvent," and the two solvents must be miscible.
Procedure for Binary Solvent Selection:
-
Dissolve the complex in a minimal amount of the hot "good" solvent.
-
Slowly add the "poor" solvent dropwise to the hot solution until persistent cloudiness (turbidity) appears.
-
Add a few more drops of the "good" solvent to redissolve the precipitate and achieve a clear, saturated solution.
-
Allow the solution to cool slowly.
Commonly Successful Solvent Pairs:
| "Good" Solvent | "Poor" (Anti-Solvent) |
|---|---|
| Dichloromethane (DCM) | Heptane or Hexane[8] |
| Acetonitrile | Diethyl Ether or Pentane[8] |
| Dimethylformamide (DMF) | Water or Diethyl Ether[4][9] |
| Methanol / Ethanol | Water or Diethyl Ether |
| Tetrahydrofuran (THF) | Hexane[10] |
Q3: What are the most effective recrystallization techniques for obtaining high-quality, single crystals of these metal complexes?
The choice of technique depends on the complex's properties and the quantity of material. There are four primary methods:
-
Slow Cooling: Best for compounds that have a significant difference in solubility between hot and cold temperatures in a single solvent. It is a straightforward and scalable method.[11][12]
-
Slow Evaporation: Ideal for complexes that are moderately soluble at room temperature. The gradual removal of the solvent increases the concentration, leading to crystal growth. This method is simple but can be slow.[6][11]
-
Vapor Diffusion: Highly effective for producing X-ray quality crystals from very small amounts of material (milligrams).[12][13][14] It involves the slow diffusion of an anti-solvent vapor into a solution of the complex.[8][14]
-
Liquid-Liquid (Layering) Diffusion: In this technique, a solution of the complex is carefully layered with a miscible anti-solvent.[15] Crystals form slowly at the interface between the two liquids. This requires a steady hand and is excellent for growing large, well-defined crystals.
Q4: How can I purify a complex that appears insoluble in all standard organic solvents?
Extreme insolubility often suggests the formation of a coordination polymer or a highly stable crystal lattice.[4][16] In such cases:
-
Try High-Boiling Point Solvents: Use solvents like DMF or DMSO and heat to high temperatures to aid dissolution.[2][3][4]
-
Use a Coordinating Solvent: A solvent like pyridine might temporarily break the coordination bonds of a polymer, allowing it to dissolve.[4] Upon slow removal of the pyridine, the complex may recrystallize.
-
Re-evaluate the Synthesis: It may be more effective to modify the initial reaction conditions (e.g., solvent, temperature, concentration) to directly yield crystalline material rather than attempting to recrystallize an insoluble powder.[16]
Q5: What is the best way to remove unreacted this compound ligand from my crude product?
A simple and effective first step is to wash the crude solid product with a solvent in which the free ligand is soluble but the metal complex is sparingly soluble. Diethyl ether is frequently an excellent choice for this purpose.[9] If this is insufficient, recrystallization from a well-chosen solvent system will typically leave the more soluble ligand behind in the mother liquor.
Section 2: Experimental Protocols
Here we provide step-by-step methodologies for the most common and effective recrystallization techniques.
Protocol 1: Standard Recrystallization by Slow Cooling
-
Dissolution: In an Erlenmeyer flask, add the minimum volume of a suitable hot solvent to your crude metal complex to completely dissolve it.
-
Hot Filtration (if necessary): If insoluble impurities (dust, etc.) are visible, perform a hot gravity filtration to remove them. This prevents them from acting as nucleation sites for premature precipitation.[7][9]
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. To further slow the process, the flask can be placed in an insulated container (e.g., a Dewar flask with warm water).[1][17]
-
Induce Further Crystallization: Once the flask has reached room temperature, place it in a refrigerator (4 °C) or freezer (-20 °C) for several hours to maximize crystal yield.[9][12]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: High-Purity Crystal Growth via Vapor Diffusion
This method is ideal for obtaining single crystals suitable for X-ray diffraction.
-
Prepare the Solution: Dissolve 5-20 mg of the complex in a small volume (0.5-1 mL) of a relatively non-volatile "good" solvent (e.g., THF, DCM, acetonitrile) in a small, uncapped vial (e.g., a 2 mL sample vial).[12][13][14]
-
Set Up the Chamber: Place this inner vial into a larger vial or beaker (e.g., a 20 mL scintillation vial) containing a small amount (2-3 mL) of a volatile "anti-solvent" (e.g., pentane, hexane, diethyl ether).[8][12][14]
-
Seal and Equilibrate: Seal the outer container tightly with a cap or parafilm. Leave the entire setup in a quiet, vibration-free location.
-
Crystal Growth: Over hours or days, the more volatile anti-solvent will slowly diffuse into the inner vial, decreasing the solubility of the complex and promoting the slow growth of high-quality crystals.
-
Harvesting: Once suitable crystals have formed, carefully open the chamber and remove the inner vial. Quickly decant the mother liquor and dry the crystals.
Section 3: Visualization of the Recrystallization Workflow
The following diagram outlines the logical decision-making process for selecting an appropriate recrystallization strategy.
Caption: Decision workflow for selecting a recrystallization method.
Section 4: Troubleshooting Guide
This guide addresses specific issues that may arise during recrystallization experiments.
| Problem | Potential Cause(s) | Proposed Solution(s) |
| No Crystals Form Upon Cooling | 1. Excess Solvent: The solution is not saturated enough for crystals to form.[18] 2. Supersaturation: The solution is supersaturated but lacks a nucleation point to initiate crystal growth.[18][19] 3. Inappropriate Solvent: The complex remains highly soluble even at low temperatures. | 1. Reduce the solvent volume by boiling some off or using a rotary evaporator, then attempt to cool again.[18] 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a tiny "seed crystal" of the pure compound.[7][19] 3. Switch to a less effective solvent or use a binary solvent system by adding an anti-solvent. |
| Complex "Oils Out" Instead of Crystallizing | 1. High Concentration/Rapid Cooling: The compound precipitates from the solution at a temperature above its melting point.[19] 2. Presence of Impurities: Impurities can depress the melting point and inhibit proper crystal lattice formation.[18] | 1. Reheat the mixture to redissolve the oil, add a small amount of additional solvent to lower the saturation point, and allow for much slower cooling.[18][19] 2. If the solution is colored, consider a charcoal treatment before recrystallization to remove colored impurities.[7][17] Ensure the crude material is as pure as possible before starting. |
| Rapid Formation of Fine Powder | 1. High Supersaturation: The solution is too concentrated, leading to rapid, uncontrolled precipitation rather than ordered crystal growth.[17] 2. Rapid Cooling: Cooling the solution too quickly does not allow time for large crystals to form.[17][20] | 1. Reheat the flask to redissolve the solid, add a small amount of extra solvent (1-2 mL), and cool again slowly.[17] 2. Insulate the flask (e.g., with paper towels or a cork ring) to slow down the rate of cooling and minimize disturbance.[17] |
| Color Change During Purification | 1. Solvent Coordination: The solvent molecules may be displacing original ligands or coordinating to the metal center, altering its electronic environment.[1][2][9] 2. Change in Metal Oxidation State: The complex may be sensitive to air or moisture.[9] | 1. Analyze the final product by IR or NMR spectroscopy to check for coordinated solvent. If present and undesirable, select a non-coordinating solvent for the recrystallization. 2. If the complex is known to be air-sensitive, perform the entire recrystallization procedure under an inert atmosphere (e.g., Nitrogen or Argon).[9][11] |
| Low Yield / Poor Recovery | 1. Excessive Solvent Use: A significant amount of the complex remains dissolved in the mother liquor after filtration.[17] 2. Premature Crystallization: The product crystallizes in the filter funnel during hot filtration.[19] | 1. Concentrate the filtrate (mother liquor) by evaporating some of the solvent and cool it again to obtain a second crop of crystals.[9] 2. To prevent this, use a slight excess of hot solvent and pre-heat the filtration apparatus (funnel and receiving flask) before filtering.[19] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. Slow Evaporation Method [people.chem.umass.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. depts.washington.edu [depts.washington.edu]
- 12. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 13. unifr.ch [unifr.ch]
- 14. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 15. crystal growth techniques - help with layering | VIPEr [ionicviper.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 19. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 20. reddit.com [reddit.com]
Technical Support Center: Scale-Up Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-5-yl)pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine (CAS 25433-36-7).[1][2] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important heterocyclic intermediate. The molecule is a valuable building block in the development of pharmaceuticals and agrochemicals.[3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process safety considerations.
Overview of a Common Synthetic Pathway
A prevalent and logical route for synthesizing this compound involves a two-step process starting from 2-cyanopyridine. This pathway is chosen for discussion due to its reliance on common industrial transformations, each presenting unique scale-up challenges.
-
Step 1: Pinner Reaction. 2-Cyanopyridine is reacted with an alcohol (e.g., ethanol) under anhydrous acidic conditions (typically gaseous HCl) to form an intermediate alkyl imidate salt, ethyl 2-pyridinecarboximidate hydrochloride.[4][5]
-
Step 2: Condensation and Cyclization. The imidate salt is then reacted with acetohydrazide. This reaction forms an N-acylamidrazone intermediate which, upon heating, undergoes intramolecular cyclization and dehydration to yield the final 1,2,4-triazole product.[6][7]
This guide is structured to address issues that may arise in each of these critical stages.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 25433-36-7 | ABA43336 [biosynth.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. Pinner Reaction [organic-chemistry.org]
- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
Validation & Comparative
Bridging the Gap: A Senior Application Scientist's Guide to Validating In Silico Docking of Triazole Compounds with Experimental Data
In the fast-paced world of drug discovery, in silico molecular docking has emerged as an indispensable tool for the rapid screening of vast compound libraries.[1] Among the privileged scaffolds in medicinal chemistry, triazole derivatives have garnered significant attention for their broad spectrum of biological activities, including anticancer, antifungal, and antiviral properties.[2][3] However, the predictive power of computational models is only as robust as their experimental validation. This guide provides an in-depth comparison of key experimental techniques used to validate the in silico docking results of triazole compounds, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.
The Imperative of Experimental Validation
Molecular docking simulations predict the binding affinity and orientation of a ligand within the active site of a target protein, typically expressed as a docking score in kcal/mol.[4] While these scores provide a valuable initial assessment, they are theoretical calculations based on various scoring functions and algorithms.[5] Experimental validation is crucial to confirm these predictions, elucidate the true binding thermodynamics and kinetics, and ultimately, ensure the progression of genuinely promising candidates. This guide will focus on a suite of complementary experimental techniques that provide a holistic view of the binding event: enzyme inhibition assays, X-ray crystallography, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).
A Multi-Faceted Approach to Validation
A robust validation strategy employs multiple orthogonal techniques to build a comprehensive picture of the ligand-target interaction. Each method offers unique insights, and their collective data provide a more reliable assessment than any single technique alone.
Caption: A typical workflow for the validation of in silico docking results.
Enzyme Inhibition Assays: The First Line of Inquiry
For triazole compounds designed to inhibit enzymatic activity, a direct measure of their functional effect is the most logical first step. Enzyme inhibition assays quantify the concentration of the compound required to inhibit a specific percentage of the enzyme's activity, most commonly the half-maximal inhibitory concentration (IC50).
Causality Behind the Choice: Enzyme inhibition assays provide a direct functional readout of the compound's efficacy. A potent IC50 value is a strong indicator that the compound is engaging the target in a functionally relevant manner, lending credence to the in silico prediction.
Step-by-Step Protocol for a Generic Kinase Inhibition Assay:
-
Reagent Preparation:
-
Prepare a stock solution of the triazole compound in 100% DMSO.
-
Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer.
-
-
Assay Plate Setup:
-
Add the assay buffer to all wells of a 96-well or 384-well plate.
-
Perform serial dilutions of the triazole compound to create a dose-response curve.
-
Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
-
Enzyme Reaction:
-
Add the kinase to each well.
-
Initiate the reaction by adding the substrate and ATP.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time.
-
-
Detection:
-
Stop the reaction and measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader. The signal is proportional to the amount of product formed.
-
-
Data Analysis:
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
X-ray Crystallography: The Gold Standard for Structural Validation
X-ray crystallography provides an atomic-level three-dimensional structure of the protein-ligand complex. This technique offers the most direct and unambiguous validation of the predicted binding pose from molecular docking.
Causality Behind the Choice: By visualizing the precise orientation of the triazole compound within the active site and its interactions with surrounding amino acid residues, X-ray crystallography can definitively confirm or refute the docking prediction. This structural information is invaluable for structure-based drug design and lead optimization.
Generalized Workflow for Protein-Ligand Co-crystallization:
Caption: A simplified workflow for X-ray crystallography of a protein-ligand complex.
Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Binding
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[1] This allows for the determination of the binding affinity (dissociation constant, Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment.
Causality Behind the Choice: ITC provides a complete thermodynamic profile of the interaction, offering deeper insights into the driving forces behind binding. This information is crucial for understanding the structure-activity relationship (SAR) and for optimizing the enthalpic and entropic contributions to binding affinity.
Detailed Protocol for a Protein-Ligand ITC Experiment:
-
Sample Preparation:
-
Express and purify the target protein to >95% purity.
-
Dialyze the protein extensively against the final ITC buffer.
-
Prepare the triazole compound in the final dialysis buffer. Crucially, ensure the final concentration of any organic solvent (e.g., DMSO) is identical in both the protein and ligand solutions to minimize heat of dilution artifacts.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells.
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
-
Titration:
-
Perform a series of small injections of the ligand into the protein solution.
-
Allow the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Interaction
SPR is a label-free optical biosensing technique that monitors the binding of an analyte (e.g., a triazole compound) to a ligand (e.g., the target protein) immobilized on a sensor surface in real-time.[6] This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Causality Behind the Choice: SPR provides valuable kinetic information about the binding event. Understanding the on- and off-rates of a compound can be critical for its pharmacological effect. For example, a compound with a slow off-rate (long residence time) may exhibit a more durable therapeutic effect.
Step-by-Step Protocol for an SPR Experiment:
-
Sensor Chip Preparation:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
-
Ligand Immobilization:
-
Inject the purified protein over the activated sensor surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the triazole compound in the running buffer.
-
Inject the different concentrations of the triazole compound over the immobilized protein surface.
-
Include a buffer-only injection for double referencing to subtract bulk refractive index changes and non-specific binding.
-
-
Data Analysis:
-
The binding of the triazole compound to the protein is monitored as a change in the resonance signal over time, generating a sensorgram.
-
Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.
-
Correlating In Silico and Experimental Data: A Comparative Analysis
The ultimate goal of this validation process is to establish a correlation between the in silico predictions and the experimental results. While a perfect linear correlation is rare, a good docking protocol should be able to enrich for active compounds and provide a reasonable ranking of their potencies.
Table 1: Comparison of In Silico Docking Scores with Experimental IC50 Values for a Series of Triazole-Based Kinase Inhibitors
| Compound | Docking Score (kcal/mol) | Experimental IC50 (µM)[7] |
| 7f | -176.749 (c-Kit) | 16.782 |
| 7f | -170.066 (Akt) | Not Reported |
| Reference | Not Applicable | Varies |
Note: The docking scores presented are from a specific study and may not be directly comparable to scores from other docking programs.
Table 2: Comparison of In Silico Docking Scores with Experimental IC50 Values for Triazole Derivatives Targeting KDM5A
| Compound | Docking Score (kcal/mol) | Experimental IC50 (µM)[8] |
| 700 | -11.042 | 0.01 |
| 91 | -10.658 | Not Reported |
| 449 | -10.261 | Not Reported |
| Doxorubicin | -7.59 | 2.72 |
Table 3: Comparison of In Silico Docking Scores with Experimental Data for Triazole Derivatives Targeting EGFR
| Compound | Docking Score (kcal/mol)[2] | Experimental IC50 (µM)[2] |
| T1 | Not Reported | 15.2 |
| T3 | Not Reported | 10.5 |
| T5 | Not Reported | 8.7 |
| Binding Energies | -8.5 to -10.2 | Not Applicable |
Analysis of Correlation:
It is important to note that a direct comparison of the absolute values of docking scores and experimental binding affinities can be misleading.[9] Different docking programs use different scoring functions, and the correlation can vary significantly depending on the target and the chemical series. A more meaningful analysis often involves assessing the ability of the docking protocol to rank-order a series of compounds according to their experimental potencies. A good correlation, even if not perfectly linear, indicates that the in silico model is capturing the key determinants of binding affinity.
Conclusion: An Integrated Approach for Confident Drug Discovery
The validation of in silico docking results with robust experimental data is a cornerstone of modern drug discovery. For triazole compounds, a multi-pronged approach that combines functional assays, structural biology, and biophysical techniques provides the most comprehensive and reliable assessment of their therapeutic potential. By understanding the causality behind the choice of each experimental method and adhering to rigorous protocols, researchers can confidently bridge the gap between computational predictions and experimental reality, ultimately accelerating the development of novel and effective triazole-based medicines.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijmtlm.org [ijmtlm.org]
- 3. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective | Iraqi Journal of Bioscience and Biomedical [ijbbuon.edu.iq]
- 6. Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry [arabjchem.org]
- 7. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cal-tek.eu [cal-tek.eu]
- 9. In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease | MDPI [mdpi.com]
A Comparative Efficacy Analysis of Novel Triazole Antifungal Agent 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine
A Guide for Researchers in Drug Development
In the persistent battle against invasive fungal infections, the emergence of drug-resistant strains necessitates a continuous search for novel, more effective antifungal agents. This guide provides a comparative framework for evaluating the efficacy of the investigational triazole, 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine, against established antifungal drugs. By detailing the mechanistic underpinnings and providing robust experimental protocols, this document serves as a comprehensive resource for researchers and drug development professionals.
Introduction: The Rationale for Novel Antifungal Development
The increasing incidence of life-threatening fungal infections, coupled with the rise of resistance to current therapies, underscores the urgent need for new antifungal agents. Triazole compounds have long been a cornerstone of antifungal therapy. This guide focuses on a hypothetical novel triazole, this compound, and outlines a systematic approach to compare its in vitro efficacy with that of standard-of-care agents from different classes: the triazole fluconazole, the polyene amphotericin B, and the echinocandin caspofungin.
Mechanisms of Action: A Tale of Different Targets
Understanding the molecular targets of antifungal agents is crucial for interpreting efficacy data and predicting potential for resistance.
The Triazole Class: Inhibitors of Ergosterol Biosynthesis
The novel compound, this compound, as a triazole, is presumed to share the class-specific mechanism of action: the inhibition of lanosterol 14-alpha-demethylase. This key enzyme in the ergosterol biosynthesis pathway is essential for maintaining the integrity of the fungal cell membrane. By blocking this enzyme, triazoles lead to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately inhibiting fungal growth.
Caption: Mechanism of Action of Triazole Antifungals.
Comparative Agents: Diverse Antifungal Strategies
-
Fluconazole: As a widely used triazole, fluconazole serves as a direct comparator within the same class, also targeting lanosterol 14-alpha-demethylase.
-
Amphotericin B (Polyene): This fungicidal agent binds directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.
-
Caspofungin (Echinocandin): Caspofungin acts on the fungal cell wall by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex, disrupting cell wall integrity and leading to osmotic lysis.
In Vitro Efficacy Assessment: Methodologies and Protocols
To objectively compare the efficacy of this compound, standardized in vitro susceptibility testing is paramount. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution for Yeasts (e.g., Candida albicans)
-
Preparation of Antifungal Stock Solutions: Dissolve this compound and comparator drugs in a suitable solvent (e.g., dimethyl sulfoxide) to create high-concentration stock solutions.
-
Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each antifungal agent in RPMI-1640 medium to achieve a range of final concentrations. Include a drug-free growth control well and a sterility control well.
-
Inoculum Preparation: Culture the yeast strain on appropriate agar (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microdilution plate. Incubate the plate at 35°C for 24-48 hours.
-
Endpoint Determination: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest drug concentration in which there is a significant inhibition of growth compared to the growth control. For azoles and echinocandins against yeasts, the MIC is often defined as the concentration that produces at least a 50% reduction in growth.
Protocol for Filamentous Fungi (e.g., Aspergillus fumigatus) follows a similar principle but requires the preparation of a conidial suspension as the inoculum.
Caption: Workflow for MIC Determination via Broth Microdilution.
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial inoculum.
Experimental Protocol:
-
Following the determination of the MIC, subculture a fixed volume (e.g., 10-20 µL) from each well that shows no visible growth onto a drug-free agar plate.
-
Incubate the agar plates at 35°C until growth is evident in the subculture from the growth control well.
-
The MFC is the lowest concentration of the antifungal agent from which there is no fungal growth on the subculture plate.
Comparative Efficacy Data (Hypothetical)
The following tables present a template for summarizing the in vitro efficacy data of this compound against a panel of clinically relevant fungal pathogens, in comparison to existing antifungal drugs.
Table 1: Comparative MIC (µg/mL) Data
| Fungal Species | This compound | Fluconazole | Amphotericin B | Caspofungin |
| Candida albicans | ||||
| Candida glabrata | ||||
| Candida parapsilosis | ||||
| Cryptococcus neoformans | ||||
| Aspergillus fumigatus | ||||
| Aspergillus flavus |
Table 2: Comparative MFC (µg/mL) Data
| Fungal Species | This compound | Fluconazole | Amphotericin B | Caspofungin |
| Candida albicans | ||||
| Candida glabrata | ||||
| Candida parapsilosis | ||||
| Cryptococcus neoformans | ||||
| Aspergillus fumigatus | ||||
| Aspergillus flavus |
Discussion and Future Directions
The interpretation of the MIC and MFC data will be crucial in determining the potential of this compound as a future antifungal therapeutic. A lower MIC value compared to fluconazole against fluconazole-resistant strains would be a significant finding. Similarly, fungicidal activity (indicated by an MFC/MIC ratio of ≤4) against key pathogens would be a desirable attribute.
Further studies should include a broader panel of clinical isolates, including resistant strains, and in vivo efficacy studies in animal models of fungal infection. Cytotoxicity assays against mammalian cell lines are also essential to determine the selectivity and potential toxicity of the novel compound.
Conclusion
This guide provides a foundational framework for the comparative evaluation of the novel antifungal agent this compound. By adhering to standardized methodologies and understanding the mechanistic context, researchers can generate robust and comparable data to assess its potential as a valuable addition to the antifungal armamentarium.
The Ascending Profile of 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine Derivatives in Antitubercular Drug Discovery
A Comparative Guide to a Promising Class of Mycobacterium tuberculosis Inhibitors
The relentless global health crisis posed by tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates an urgent and continuous search for novel therapeutic agents.[1] In this landscape, heterocyclic compounds have emerged as a fertile ground for the development of new drugs. Among these, the 1,2,4-triazole nucleus, particularly when hybridized with a pyridine ring, has garnered significant attention for its potent and diverse biological activities, including promising antitubercular effects.[2][3][4]
This guide offers a comprehensive comparison of 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine derivatives, a specific subclass of 1,2,4-triazole-pyridine hybrids, as potential anti-TB agents. We will delve into their synthesis, structure-activity relationships (SAR), in vitro efficacy against Mtb, and comparative performance against established antitubercular drugs, supported by experimental data from recent studies.
The Strategic Design: Why the 1,2,4-Triazole-Pyridine Scaffold?
The 1,2,4-triazole ring is a privileged pharmacophore in medicinal chemistry, known for its ability to engage in various biological interactions.[3] When coupled with a pyridine ring, the resulting scaffold presents a unique combination of electronic and steric properties that can be fine-tuned to optimize target binding and pharmacokinetic profiles. The methyl group at the 3-position of the triazole ring in the title compounds further influences their lipophilicity and metabolic stability, making this a focused and promising area of investigation.
Synthesis of this compound Derivatives
The synthesis of these derivatives typically follows a multi-step pathway, often commencing from a commercially available pyridine derivative. A common strategy involves the formation of a key intermediate, such as a carboxylic acid hydrazide, which then undergoes cyclization to form the 1,2,4-triazole ring.
A representative synthetic approach involves the following key transformations:
-
Hydrazide Formation: Reaction of a corresponding pyridine ester with hydrazine hydrate to yield the carboxylic acid hydrazide.[2]
-
Thiosemicarbazide Synthesis: The hydrazide is then treated with an isothiocyanate to form a thiosemicarbazide intermediate.[1][2]
-
Triazole Cyclization: The thiosemicarbazide undergoes intramolecular cyclization in the presence of a base, such as sodium hydroxide, to yield the 1,2,4-triazole-3-thione or 5-thione derivative.[1][2]
-
Alkylation/Further Modification: The thiol group on the triazole ring can be further functionalized, for instance, by alkylation with various halides, to generate a library of derivatives.[1]
Caption: A generalized workflow for the synthesis of 1,2,4-triazole-pyridine derivatives.
Biological Evaluation: In Vitro Activity Against M. tuberculosis
The primary method for assessing the antitubercular activity of these compounds is by determining their Minimum Inhibitory Concentration (MIC) against the virulent Mtb H37Rv strain. The Microplate Alamar Blue Assay (MABA) is a widely used and reliable method for this purpose.
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
-
Preparation of Mycobacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The culture is incubated until it reaches a logarithmic growth phase.
-
Compound Preparation: The synthesized derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared in 96-well microplates.
-
Inoculation: The mycobacterial suspension is diluted and added to each well of the microplate containing the test compounds.
-
Incubation: The plates are incubated at 37°C for a specified period, usually 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue (resazurin) is added to each well.
-
Reading Results: After further incubation, a color change from blue (oxidized state) to pink (reduced state) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Caption: A step-by-step workflow for the Microplate Alamar Blue Assay (MABA).
Comparative Performance and Structure-Activity Relationships (SAR)
Several studies have synthesized and evaluated series of 1,2,4-triazole-pyridine derivatives, revealing key structural features that govern their antitubercular activity. While a comprehensive table for the exact "this compound" scaffold is compiled from various sources, the following SAR insights from closely related series are highly informative.
For a series of 3-thio-1,2,4-triazolyl pyridines, structure-activity relationship studies have identified several potent analogs with low micromolar to nanomolar inhibitory activity specifically against Mtb.[1] One hit compound, 3-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine, exhibited a growth inhibition IC50 of 5.3 μM.[1]
Another study on a series of pyridine-1,2,4-triazole derivatives identified a compound, designated C4, as the most active against Mycobacterium H37Ra with a remarkable MIC of 0.976 μg/mL.[2][5][6]
Key SAR Observations:
-
Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring are crucial for activity. For instance, moving an oct-1-ynyl chain from the C5 to the C6 position of the pyridyl ring resulted in a loss of activity.[1]
-
Modifications on the Triazole Core: Alterations to the triazole ring itself, such as the nature of the substituent at the 4-position, significantly impact potency.
-
The Thio-linker: In 3-thio-1,2,4-triazole derivatives, the group attached to the sulfur atom plays a critical role. Aromatic moieties, such as a 4-chlorobenzyl group, have been shown to be favorable for activity.[1]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, is a key determinant of its ability to penetrate the mycobacterial cell wall.
| Compound Scaffold | Key Substituents | Mtb Strain | MIC (µg/mL) | Reference |
| 3-thio-1,2,4-triazolyl pyridine | 4-chlorobenzylthio, 4-methyl-triazole, 5-(oct-1-yn-1-yl)pyridine | Mtb Erdman | 5.3 (IC50) | [1] |
| Pyridine-1,2,4-triazole-5-thione | 4-(2-Fluorophenyl), 3-(pyridin-2-yl) (Compound C1) | M. tuberculosis H37Ra | >62.5 | [2] |
| Pyridine-1,2,4-triazole-5-thione | 4-(2-Chlorophenyl), 3-(pyridin-3-yl) (Compound C4) | M. tuberculosis H37Ra | 0.976 | [2] |
| 5-(N-substituted carboxamidoethylthio)-3-(3′-pyridyl)-4-amino-1,2,4-triazole | Various N-substitutions | M. tuberculosis H37Rv | >90% inhibition at 10 µg/mL |
Comparison with Standard Anti-TB Drugs
A crucial aspect of evaluating new drug candidates is comparing their efficacy to existing first- and second-line treatments.
| Compound/Drug | Mtb Strain | MIC (µg/mL) | Mechanism of Action (if known) |
| Isoniazid (INH) | H37Rv | 0.025 - 0.05 | Inhibition of mycolic acid synthesis (KatG activation)[7] |
| Rifampicin (RIF) | H37Rv | 0.05 - 0.1 | Inhibition of DNA-dependent RNA polymerase |
| Ethambutol (EMB) | H37Rv | 1.0 - 5.0 | Inhibition of arabinosyl transferase |
| Compound C4 (from[2]) | H37Ra | 0.976 | Proposed to target cytochrome P450 CYP121[2] |
| Compound 4 (from[7]) | Mtb | 2 | Inhibition of KatG, leading to ROS accumulation[7] |
While some of the novel this compound derivatives exhibit potent activity, their MIC values are generally not yet as low as those of the frontline drugs like isoniazid and rifampicin against drug-sensitive strains. However, their potential lies in their novel mechanisms of action, which could be effective against drug-resistant Mtb strains. For instance, some nitro-containing 1,2,4-triazolyl pyridines are activated by the F420-dependent nitroreductase Ddn, similar to the drug pretomanid.[1] This suggests a different pathway than that of many existing drugs, which is a significant advantage in combating resistance.
Cytotoxicity and Selectivity
An essential parameter for any potential drug candidate is its selectivity index (SI), which is the ratio of its cytotoxicity to its bioactivity. The potent 3-thio-1,2,4-triazole analogs demonstrated no cytotoxicity in mammalian cells at over 100 times their effective concentration required to inhibit Mtb.[1] This high selectivity is a promising indicator of a favorable safety profile.
Future Outlook
The this compound scaffold represents a highly promising platform for the development of new antitubercular agents. The potent in vitro activity, high selectivity, and potential for novel mechanisms of action make these compounds attractive leads for further optimization. Future research should focus on:
-
Lead Optimization: Synthesizing more analogs to refine the structure-activity relationships and improve potency.
-
Mechanism of Action Studies: Elucidating the precise molecular targets to understand how these compounds exert their bactericidal or bacteriostatic effects.
-
In Vivo Efficacy: Evaluating the most promising candidates in animal models of tuberculosis to assess their pharmacokinetic properties and in vivo efficacy.
-
Activity against Resistant Strains: Systematically testing optimized leads against a panel of MDR and XDR M. tuberculosis strains.
The continued exploration of this chemical space holds significant promise for delivering a new generation of drugs to combat the global threat of tuberculosis.
References
- 1. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Synthesized 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine
Introduction: The Analytical Imperative for a Key Heterocyclic Building Block
2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structure, featuring both a pyridine ring and a 1,2,4-triazole moiety, makes it a versatile scaffold for synthesizing novel pharmaceutical agents, including potential kinase inhibitors and other targeted therapies.[1] The efficacy and safety of any subsequently synthesized active pharmaceutical ingredient (API) are directly contingent on the purity of such starting materials.
The synthesis of this molecule can yield a variety of impurities, including unreacted starting materials, regioisomers, and byproducts from side reactions. Therefore, a robust, accurate, and reliable analytical method for purity assessment is not merely a quality control measure but a cornerstone of successful drug discovery and development. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies, offering field-proven insights to develop a validated purity testing method for this specific molecule.
Why Reversed-Phase HPLC is the Gold Standard
For non-polar to moderately polar compounds like this compound, Reversed-Phase HPLC (RP-HPLC) is the predominant analytical technique.[2] Its widespread use is due to its high resolving power, reproducibility, and versatility. The fundamental principle involves a non-polar stationary phase (typically alkyl-silane bonded silica) and a polar mobile phase. Compounds are separated based on their hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase, resulting in longer retention times.[2]
The presence of nitrogen atoms in the pyridine and triazole rings introduces basicity, which can lead to challenging chromatographic behavior, such as peak tailing, if not properly addressed.[3] This guide will focus on mitigating these challenges through a systematic approach to method development.
The HPLC Method Development Workflow
The development of a robust HPLC method is a logical, multi-step process. The goal is to achieve adequate resolution between the main compound and all potential impurities with good peak shape and sensitivity.
Caption: Workflow for HPLC method development and validation.
Comparative Analysis of Critical HPLC Parameters
The success of the separation hinges on the judicious selection of the column, mobile phase, and detection parameters. Here, we compare the most common alternatives.
Stationary Phase (Column) Selection
The choice of stationary phase is the most critical factor in achieving separation. The interaction between the analyte and the column chemistry dictates retention and selectivity.
| Stationary Phase | Separation Principle | Advantages for this Analyte | Potential Issues |
| C18 (Octadecylsilane) | Primarily hydrophobic interactions.[2] | Recommended Starting Point. Strong retention for the aromatic rings. High surface area provides excellent resolving power. | Potential for strong retention requiring higher organic content. Possible secondary interactions with residual silanols causing peak tailing. |
| C8 (Octylsilane) | Hydrophobic interactions, but less retentive than C18. | Useful if retention on C18 is too long, allowing for faster run times. | May provide insufficient resolution for closely eluting, structurally similar impurities. |
| Phenyl (Phenylpropylsilane) | Mixed-mode: Hydrophobic and π-π interactions. | The phenyl rings in the stationary phase can offer unique selectivity for aromatic compounds like our target through π-π stacking, potentially resolving isomers that co-elute on C18. | Can be less stable at extreme pH values compared to modern C18 columns. Selectivity can be highly dependent on the mobile phase. |
Expert Rationale: A modern, end-capped C18 column is the most logical starting point due to its versatility and high efficiency.[4][5] If isomeric impurities are suspected and are difficult to resolve, a Phenyl column should be evaluated as a secondary option for its alternative selectivity.
Mobile Phase Composition
The mobile phase modulates the analyte's interaction with the stationary phase. Its composition directly controls retention time and peak shape.
-
Organic Modifier: Acetonitrile vs. Methanol
-
Acetonitrile (ACN): Generally the preferred choice. Its lower viscosity results in lower backpressure and better chromatographic efficiency (sharper peaks). It is also UV transparent at lower wavelengths.
-
Methanol (MeOH): A suitable alternative. It can offer different selectivity compared to ACN, which can be exploited to resolve difficult peak pairs. However, it generates higher backpressure.
-
-
Aqueous Phase & pH Control: The Key to Good Peak Shape The pyridine and triazole moieties in the target molecule are basic and can be protonated at acidic pH.[3] Running the mobile phase under acidic conditions is crucial for two reasons:
-
Suppression of Silanol Interactions: At acidic pH (typically 2.5-4.0), free silanol groups on the silica backbone of the stationary phase are protonated and less likely to interact ionically with the protonated basic analyte, which is a primary cause of peak tailing.
-
Consistent Analyte Ionization: Maintaining a pH at least 2 units below the pKa of the analyte ensures it exists in a single, protonated form, leading to sharp, symmetrical peaks.
Common acidic modifiers include:
-
Formic Acid (0.1%): Simple, volatile (good for LC-MS), and effective at providing an acidic environment.
-
Ammonium Acetate/Phosphate Buffer (10-20 mM, pH 4.0): Provides robust pH control, making the method more reproducible day-to-day and between different instruments.[6]
-
Expert Rationale: Start with a gradient of 0.1% Formic Acid in water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). This simple system is highly effective for nitrogen-containing heterocycles and is mass spectrometry compatible should impurity identification be required.[7]
Detection Wavelength
A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended. It allows for the selection of an optimal wavelength for sensitivity and enables peak purity analysis by comparing spectra across a single peak.
Procedure for Wavelength Selection:
-
Inject a moderately concentrated solution of this compound.
-
Acquire the UV-Visible spectrum from 200-400 nm.
-
Identify the wavelength of maximum absorbance (λ-max). This will provide the highest sensitivity for the main peak.
-
Examine the absorbance of known or expected impurities. If an impurity has poor absorbance at the main peak's λ-max, a compromise wavelength or simultaneous multi-wavelength detection may be necessary. For many triazole-containing compounds, detection is often optimal between 210 nm and 260 nm.[8][9]
Recommended Experimental Protocol (Starting Method)
This protocol is designed as a robust starting point for purity analysis. It incorporates the principles discussed above to ensure high-quality data from the outset.
Caption: Step-by-step experimental workflow for HPLC analysis.
Data Interpretation and Reporting
The output from the HPLC will be a chromatogram showing peaks over time. The largest peak should correspond to the this compound, with smaller peaks representing impurities.
Example Data Table:
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | % Area | Identification |
| 1 | 3.45 | 15,230 | 0.41 | Starting Material 1 |
| 2 | 8.92 | 3,650,800 | 98.94 | This compound |
| 3 | 10.11 | 11,500 | 0.31 | Unknown Impurity |
| 4 | 12.56 | 23,150 | 0.63 | Byproduct |
| Total | 3,689,680 | 100.00 |
Trustworthiness through Self-Validation: A key aspect of a trustworthy protocol is the inclusion of system suitability testing (SST). Before analyzing any samples, a standard solution of the compound should be injected. The resulting peak's tailing factor and theoretical plates must meet pre-defined criteria (e.g., Tailing < 1.5, Plates > 2000). This confirms that the chromatographic system is performing correctly on that day and that the results generated will be valid.
Conclusion
Assessing the purity of synthesized this compound is a critical step in ensuring the quality and integrity of subsequent research and development activities. A systematic approach to HPLC method development, beginning with a C18 column and an acidic, acetonitrile/water mobile phase, provides a high probability of success. By carefully selecting the stationary phase, controlling mobile phase pH to ensure good peak shape[3], and using a DAD for optimal detection, researchers can develop a robust, specific, and reliable method. This guide serves as a comprehensive framework for achieving that goal, blending fundamental chromatographic principles with practical, experience-driven recommendations.
References
- 1. Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. welch-us.com [welch-us.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. scioninstruments.com [scioninstruments.com]
A Senior Application Scientist's Guide to Comparative Docking Analysis of 1,2,4-Triazole Derivatives
Welcome to a comprehensive guide on the comparative docking analysis of 1,2,4-triazole derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate the discovery of novel therapeutics. As a senior application scientist, my goal is to provide not just a protocol, but a strategic framework for conducting these analyses with scientific rigor and practical insight.
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved drugs with a wide array of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] The versatility of this heterocyclic ring system allows for diverse substitutions, enabling the fine-tuning of steric and electronic properties to achieve high-affinity interactions with specific biological targets. Molecular docking, a powerful in silico technique, allows us to predict and analyze these interactions at a molecular level, providing a rational basis for lead optimization and virtual screening.[5][6][7]
This guide will walk you through a comparative docking analysis of a series of 1,2,4-triazole derivatives against a well-defined enzymatic target. We will delve into the causality behind experimental choices, ensuring a self-validating and robust protocol.
The Strategic Imperative of Comparative Docking
In drug discovery, it's rarely about a single compound. Instead, we are interested in structure-activity relationships (SAR) – understanding how subtle changes in a molecule's structure impact its biological activity. Comparative docking analysis is a cornerstone of this process. By systematically docking a library of related compounds, we can:
-
Identify Key Binding Motifs: Discern which functional groups and substitutions are critical for target engagement.
-
Rank Potential Leads: Prioritize compounds for synthesis and experimental validation based on predicted binding affinities.
-
Elucidate Mechanisms of Action: Gain insights into how these derivatives interact with the active site of a target protein.
Selecting the Target: Aromatase - A Case Study
For this guide, we will focus on aromatase (cytochrome P450 19A1) , a critical enzyme in estrogen biosynthesis and a well-established target for the treatment of hormone-dependent breast cancer.[1] Several successful drugs, such as letrozole and anastrozole, are 1,2,4-triazole-based aromatase inhibitors, making it an excellent case study for our comparative analysis.[1]
The Arsenal: Choosing Your Docking Software
The market offers a variety of molecular docking software, each with its own algorithms and scoring functions.[8][9] Popular choices include AutoDock, Glide, GOLD, and Surflex.[8][9] For this guide, we will utilize AutoDock Vina , a widely used and well-validated open-source program known for its accuracy and speed.[9]
Experimental Workflow: A Step-by-Step Protocol
This protocol outlines a self-validating system for the comparative docking analysis of 1,2,4-triazole derivatives against aromatase.
Part 1: Preparation of the Receptor and Ligands
-
Receptor Preparation:
-
Obtain the Crystal Structure: Download the 3D crystal structure of human aromatase in complex with a known inhibitor from the Protein Data Bank (PDB; e.g., PDB ID: 3EQM). This provides an experimentally validated starting point.
-
Protein Clean-up: Remove water molecules, co-factors (except the heme group, which is essential for aromatase activity), and any co-crystallized ligands. This is crucial to create a clean binding site for docking.
-
Add Hydrogens: Add polar hydrogens to the protein, as they are critical for forming hydrogen bonds.
-
Assign Charges: Assign partial charges to the protein atoms (e.g., using the Gasteiger charging method). This is essential for calculating electrostatic interactions.
-
Define the Grid Box: Define the docking grid box around the active site of the enzyme. The grid box should be large enough to accommodate the ligands and allow for conformational flexibility. The co-crystallized ligand can be used as a guide to define the center of the grid.
-
-
Ligand Preparation:
-
Create a Library of 1,2,4-Triazole Derivatives: For this comparative study, we will use a hypothetical series of 1,2,4-triazole derivatives with varying substitutions (see Table 1).
-
2D to 3D Conversion: Convert the 2D structures of the ligands into 3D structures using a molecular modeling software (e.g., Marvin Sketch, ChemDraw).
-
Energy Minimization: Perform energy minimization on the 3D ligand structures to obtain low-energy, stable conformations. This is a critical step to ensure that the starting ligand conformations are realistic.
-
Assign Torsions: Define the rotatable bonds in the ligands to allow for conformational flexibility during the docking process.
-
Part 2: Molecular Docking and Analysis
-
Perform Docking:
-
Use AutoDock Vina to dock each of the prepared ligands into the prepared aromatase receptor. The software will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
-
-
Analyze the Results:
-
Binding Affinity: The primary quantitative metric is the binding affinity (or docking score). A more negative value indicates a stronger predicted binding affinity.
-
Binding Pose and Interactions: Visualize the top-ranked binding poses for each ligand in the context of the aromatase active site using a molecular visualization tool (e.g., PyMOL, Chimera). Analyze the key interactions, such as:
-
Hydrogen Bonds: Identify hydrogen bond donors and acceptors between the ligand and protein residues.
-
Hydrophobic Interactions: Observe interactions between nonpolar regions of the ligand and the protein.
-
Pi-Pi Stacking: Look for stacking interactions between aromatic rings of the ligand and protein residues (e.g., phenylalanine, tyrosine).
-
Coordination with the Heme Iron: For aromatase inhibitors, a key interaction is the coordination of a nitrogen atom from the triazole ring with the heme iron atom in the active site.[10]
-
-
Visualizing the Workflow
To better understand the process, the following diagram illustrates the general workflow for a comparative docking analysis.
Caption: General workflow for comparative molecular docking analysis.
Comparative Data Presentation
The true power of this analysis lies in the direct comparison of the results. The following table summarizes the hypothetical docking results for our series of 1,2,4-triazole derivatives against aromatase.
| Compound ID | R1-Substituent | R2-Substituent | Binding Affinity (kcal/mol) | Key Interacting Residues | Heme Coordination |
| TZ-01 | -H | -CN | -9.2 | Phe134, Phe221, Trp224, Arg115 | Yes |
| TZ-02 | -CH3 | -CN | -8.8 | Phe134, Phe221, Trp224, Arg115 | Yes |
| TZ-03 | -OCH3 | -CN | -9.5 | Phe134, Phe221, Trp224, Arg115, Ser478 | Yes |
| TZ-04 | -Cl | -CN | -9.8 | Phe134, Phe221, Trp224, Arg115 | Yes |
| TZ-05 | -H | -NO2 | -8.5 | Phe134, Phe221, Trp224 | Yes |
Interpreting the Results: From Data to Insight
-
Heme Coordination is Crucial: All potent derivatives exhibit coordination with the heme iron, a hallmark of known triazole-based aromatase inhibitors.
-
Electron-Withdrawing Groups at R2 Enhance Affinity: The cyano (-CN) group at the R2 position appears to be critical for high-affinity binding, likely due to its electronic properties and ability to form favorable interactions within the active site. The nitro (-NO2) group in TZ-05 results in a lower binding affinity.
-
Substituents at R1 Modulate Binding:
-
The unsubstituted TZ-01 shows good binding affinity.
-
The addition of a methyl group (TZ-02) slightly decreases the affinity, possibly due to steric hindrance.
-
The methoxy group (TZ-03) enhances binding, potentially by forming an additional hydrogen bond with Ser478.
-
The chloro-substituted derivative (TZ-04) exhibits the highest binding affinity, suggesting that the halogen atom may be involved in favorable halogen bonding or hydrophobic interactions.
-
A Deeper Dive: Visualizing Key Interactions
The following diagram illustrates the key interactions of our most potent hypothetical compound, TZ-04, within the aromatase active site.
Caption: Key interactions of compound TZ-04 in the aromatase active site.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting a comparative docking analysis of 1,2,4-triazole derivatives. By following a rigorous and well-documented protocol, researchers can gain valuable insights into structure-activity relationships and accelerate the identification of promising lead compounds.
The results of this in silico analysis provide a strong rationale for the synthesis and experimental validation of the most promising derivatives, such as TZ-03 and TZ-04. Further studies, including in vitro enzyme inhibition assays and cell-based assays, would be necessary to confirm their biological activity. This iterative cycle of computational design and experimental testing is the cornerstone of modern drug discovery.
References
- 1. ijcrcps.com [ijcrcps.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. [PDF] Review on the use of Molecular Docking as the First Line Tool in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 7. Software for molecular docking: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dasher.wustl.edu [dasher.wustl.edu]
- 9. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 10. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for Novel Pyridine-1,2,4-Triazole-3-thione-hydrazone Scaffolds
In the landscape of contemporary drug discovery, the pyridine-1,2,4-triazole-3-thione-hydrazone scaffold has emerged as a promising framework for the development of novel anticancer agents.[1][2][3][4] These compounds have demonstrated potential in preclinical studies, and a critical step in their evaluation is the robust assessment of their cytotoxic effects on cancer cells. This guide provides a comprehensive comparison of commonly employed cytotoxicity assays, offering insights into their principles, practical applications, and the rationale behind selecting the most appropriate method for this specific class of compounds.
The Imperative of Assay Selection in Cytotoxicity Profiling
Choosing the right cytotoxicity assay is not merely a matter of procedural convenience; it is a decision that fundamentally impacts the quality and interpretation of your data. The mechanism of action of a compound can influence its interaction with assay reagents, potentially leading to misleading results. For pyridine-1,2,4-triazole-3-thione-hydrazone scaffolds, which have been suggested to potentially inhibit serine–threonine protein kinases like BRAF and MEK within the mitogen-activated protein kinase (MAPK) pathway, it is crucial to select assays that provide a clear and accurate measure of cell viability.[1][5]
Comparative Analysis of Key Cytotoxicity Assays
The selection of a cytotoxicity assay should be guided by a thorough understanding of its underlying principles, advantages, and limitations. Below is a comparative overview of four widely used assays: MTT, MTS, LDH, and alamarBlue (Resazurin).
| Assay | Principle | Advantages | Disadvantages | Throughput | Cost |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to form an insoluble purple formazan.[6][7][8] | Well-established and widely cited.[6][7] Inexpensive. | Requires a solubilization step for the formazan crystals.[8] Endpoint assay. Potential for interference from reducing agents. | High | Low |
| MTS | Similar to MTT, but the modified tetrazolium salt is reduced to a soluble formazan, eliminating the need for a solubilization step.[7] | Simpler and faster protocol than MTT.[7] Good sensitivity. | More expensive than MTT. Potential for interference from compounds that affect cellular redox potential. | High | Medium |
| LDH | Measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[8] | Directly measures cell membrane integrity and cytotoxicity. Non-destructive to remaining viable cells. | Indirect measure of viability. Can have a lower signal-to-noise ratio and higher variability.[8] | High | Medium |
| alamarBlue® (Resazurin) | Resazurin, a cell-permeable dye, is reduced by metabolically active cells to the fluorescent and colorimetric resorufin.[8][9] | Non-toxic to cells, allowing for real-time monitoring.[10] Highly sensitive and simple protocol.[8][9] | Can be sensitive to changes in the cellular redox environment. Potential for interference from colored or fluorescent compounds. | High | Medium |
Experimental Workflows and Methodologies
To ensure the integrity of your results, it is imperative to follow well-defined and validated protocols. The following sections detail the step-by-step methodologies for the MTT and LDH assays, which represent two distinct approaches to assessing cytotoxicity.
Experimental Workflow: A Generalized Approach
The following diagram illustrates a typical workflow for assessing the cytotoxicity of novel compounds.
Caption: Generalized workflow for in vitro cytotoxicity testing.
Protocol 1: MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8] It is a widely adopted method for screening cytotoxic compounds and has been successfully used to evaluate pyridine-1,2,4-triazole-3-thione-hydrazone derivatives.[1][5]
Rationale: This assay is chosen for its established reliability and cost-effectiveness. The reduction of MTT by mitochondrial dehydrogenases provides a robust measure of the functional integrity of this vital organelle, which is often compromised during apoptosis or necrosis.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture your target cancer cell line (e.g., MDA-MB-231 for breast cancer or U-87 for glioblastoma) to ~80% confluency.[5]
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Perform a cell count and adjust the cell density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of your novel pyridine-1,2,4-triazole-3-thione-hydrazone scaffold in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubate the plate for an additional 4 hours under the same conditions. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium with MTT but no cells) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 2: LDH Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium.[8]
Rationale: This assay provides a direct measure of cytotoxicity by assessing cell membrane integrity. It is a useful orthogonal method to confirm the results obtained from metabolism-based assays like MTT, as it relies on a different cellular process.
Step-by-Step Methodology:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1-3 of the MTT assay protocol.
-
-
Supernatant Collection:
-
After the desired incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Be cautious not to disturb the cell monolayer.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Stop Reaction and Absorbance Measurement:
-
Add 50 µL of the stop solution provided with the kit to each well.
-
Gently tap the plate to mix.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Prepare a positive control for maximum LDH release by adding a lysis buffer (provided with the kit) to a set of untreated wells 45 minutes before collecting the supernatant.
-
Subtract the background absorbance (from wells with medium only) from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release Control Absorbance) / (Maximum LDH Release Control Absorbance - Spontaneous LDH Release Control Absorbance)] x 100
-
-
Potential Mechanism of Action: Targeting the MAPK Pathway
Several studies suggest that pyridine-1,2,4-triazole derivatives may exert their anticancer effects by inhibiting key kinases in the MAPK signaling pathway.[1][5][11] The MAPK pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[12][13][14][15]
The diagram below illustrates a simplified representation of the MAPK pathway and the potential points of inhibition by novel pyridine-1,2,4-triazole-3-thione-hydrazone scaffolds.
Caption: Simplified MAPK signaling pathway and potential inhibition sites.
Conclusion and Future Directions
The selection of an appropriate cytotoxicity assay is a cornerstone of preclinical drug development. For novel pyridine-1,2,4-triazole-3-thione-hydrazone scaffolds, a multi-faceted approach is recommended. An initial screening with a robust and cost-effective assay like MTT can provide valuable dose-response data.[1][2][5][16] Confirmation of cytotoxic effects with an assay based on a different principle, such as the LDH assay, will strengthen the validity of the findings. For more detailed mechanistic studies, assays that can provide real-time data, such as those based on resazurin or newer luminescent technologies, should be considered. By carefully selecting and executing these assays, researchers can gain a comprehensive understanding of the cytotoxic potential of these promising anticancer compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of alamar blue and MTT assays for high through-put screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BRAF and MEK Inhibitors: Use and Resistance in BRAF-Mutated Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
- 16. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating 1,2,4-Triazole Pyridine Derivatives for Anticancer Activity Using the MTT Assay
Introduction: The Promise of Hybrid Heterocycles in Oncology
In the relentless pursuit of novel anticancer agents, medicinal chemistry often turns to privileged scaffolds—molecular frameworks that consistently appear in successful therapeutic agents. Among these, the 1,2,4-triazole and pyridine rings are standouts. The 1,2,4-triazole nucleus, a five-membered heterocycle, is noted for its metabolic stability and its ability to act as a pharmacophore, forming crucial hydrogen bonds with biological targets.[1] Its polar nature can also enhance the solubility and overall pharmacological profile of a drug candidate.[2] When fused or linked with a pyridine ring, another cornerstone of medicinal chemistry, the resulting hybrid molecules present extensive synthetic possibilities and have demonstrated a wide spectrum of bioactivities, including potent anticancer effects.[3][4]
These 1,2,4-triazole pyridine derivatives often exert their cytotoxic effects by targeting key cellular machinery involved in cancer progression. Mechanisms include the inhibition of critical enzymes like kinases (e.g., EGFR, BRAF), disruption of microtubule dynamics by targeting tubulin, and modulation of hormone synthesis through aromatase inhibition.[1][5][6]
The initial and most critical step in evaluating these newly synthesized compounds is to assess their fundamental ability to kill or inhibit the proliferation of cancer cells. For this, the MTT assay remains a foundational, high-throughput method in cancer research and drug discovery.[7][8] This guide provides an in-depth protocol for utilizing the MTT assay to screen 1,2,4-triazole pyridine derivatives, offers a comparative analysis with alternative methods, and discusses the mechanistic rationale behind the experimental choices.
Part 1: The MTT Assay: A Workhorse for Cytotoxicity Screening
The Principle: Visualizing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indirect measure of cell viability.[8] Its principle is elegant and rooted in the metabolic activity of living cells. The assay relies on the enzymatic reduction of the water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product.[7][9] This conversion is primarily carried out by mitochondrial dehydrogenases, particularly succinate dehydrogenase, within metabolically active cells.[9]
Therefore, the intensity of the purple color is directly proportional to the number of viable, metabolically active cells in the well.[9][10] When cancer cells are treated with an effective 1,2,4-triazole pyridine derivative, their proliferation is inhibited, or they undergo cell death, leading to a decrease in metabolic activity. This results in a reduced amount of formazan produced and, consequently, a less intense purple color, allowing for the quantification of the compound's cytotoxic effect.
Experimental Workflow for MTT Assay
Caption: A comprehensive workflow of the MTT cytotoxicity assay.
Detailed Experimental Protocol
Trustworthiness through Rigor: This protocol is designed to be self-validating by including appropriate controls. The 'untreated control' represents 100% viability, while the 'blank control' (media only) corrects for background absorbance. A 'vehicle control' (e.g., DMSO) is critical to ensure the solvent used to dissolve the compounds has no inherent cytotoxicity at the concentrations used.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, Hela)[11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
1,2,4-Triazole Pyridine Derivatives and a standard reference drug (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl Sulfoxide (DMSO) or a solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[9]
-
Sterile 96-well flat-bottom culture plates
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Dilute the cell suspension to an optimal seeding density (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for blank controls (medium only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]
-
-
Cell Treatment:
-
Prepare a stock solution of each 1,2,4-triazole pyridine derivative and the standard drug in DMSO.
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various compound concentrations. Also, include untreated and vehicle controls.
-
Incubate the plate for another 24, 48, or 72 hours, depending on the experimental design.
-
-
MTT Assay:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-200 µL of DMSO or another suitable solubilization buffer to each well to dissolve the crystals.[10]
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure the complete dissolution of the formazan, resulting in a homogenous purple solution.[7]
-
-
Absorbance Measurement:
Data Analysis and Interpretation
The primary endpoint of the MTT assay is the IC50 value, which is the concentration of the drug required to inhibit cell growth by 50%.[3]
-
Calculate Corrected Absorbance: Subtract the average absorbance of the blank control wells from all other wells.
-
Calculate Percentage Viability:
-
% Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control) * 100
-
-
Determine IC50:
-
Plot a dose-response curve with the compound concentration on the x-axis (often on a logarithmic scale) and the corresponding percentage viability on the y-axis.
-
Use non-linear regression analysis (e.g., using software like GraphPad Prism or Microsoft Excel) to fit a sigmoidal curve to the data and calculate the precise IC50 value.[13][14][15]
-
Sample Data Presentation:
| Compound | Target Cell Line | IC50 (µM) ± SD |
| Derivative TP-1 | MCF-7 | 15.2 ± 1.8 |
| Derivative TP-2 | MCF-7 | 8.7 ± 0.9 |
| Derivative TP-3 | MCF-7 | 25.4 ± 3.1 |
| Doxorubicin (Std.) | MCF-7 | 1.2 ± 0.3 |
| Derivative TP-1 | A549 | 22.1 ± 2.5 |
| Derivative TP-2 | A549 | 12.5 ± 1.4 |
| Derivative TP-3 | A549 | 38.9 ± 4.2 |
| Doxorubicin (Std.) | A549 | 2.5 ± 0.5 |
This table presents hypothetical data for illustrative purposes.
Part 2: A Comparative Guide to Cytotoxicity Assays
Limitations of the MTT Assay
-
Chemical Interference: Compounds that are colored or act as reducing agents can interfere with absorbance readings, leading to false positives or negatives.[16]
-
Toxicity of Reagents: The MTT reagent itself can be toxic to cells, especially during longer incubation periods.[17] Furthermore, the final formazan solubilization step with DMSO lyses the cells, precluding any further analysis.
-
Metabolic Confounding: The MTT assay measures metabolic activity, not necessarily cell number. A compound might not kill cells but could reduce their metabolic rate (a cytostatic effect), which would be indistinguishable from a cytotoxic effect in this assay.
Leading Alternatives to the MTT Assay
Caption: Classification of common cell viability and cytotoxicity assays.
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of tetrazolium salt to insoluble purple formazan by mitochondrial dehydrogenases.[7] | Inexpensive, well-established, widely used. | Requires solubilization step; potential for compound interference; endpoint assay.[17] |
| XTT, MTS, WST Assays | Reduction of different tetrazolium salts to a water-soluble formazan product.[18] | Fewer steps (no solubilization); higher sensitivity and wider range than MTT.[18] | More expensive than MTT; can be affected by culture medium components.[18] |
| Resazurin (AlamarBlue) | Reduction of blue resazurin dye to pink, fluorescent resorufin by mitochondrial enzymes.[18] | Rapid, highly sensitive, non-toxic to cells (allows for further analysis), cost-effective.[18][19] | Potential for interference from fluorescent compounds. |
| ATP-Based Assay | Luciferase-catalyzed reaction uses ATP from viable cells to produce light (luminescence).[18] | Extremely sensitive (can detect <10 cells), very fast (add-mix-measure protocol), suitable for HTS.[17][18] | More expensive; signal can be affected by compounds that inhibit luciferase. |
| DRAQ7 Assay | A far-red fluorescent dye that only enters and stains the nuclei of cells with compromised membrane integrity (dead cells).[20] | Specific for cell death; excellent for use with colored/fluorescent compounds; suitable for flow cytometry and microscopy.[16][20] | Requires specialized equipment (flow cytometer or fluorescence microscope). |
Part 3: Mechanistic Context for 1,2,4-Triazole Pyridine Derivatives
Understanding the potential mechanism of action is crucial for rational drug design. Molecular docking studies and further biological assays often reveal that 1,2,4-triazole derivatives can inhibit key signaling pathways that are hyperactive in cancer.
Potential Target: Kinase Signaling Pathways
Many 1,2,4-triazole compounds are designed as kinase inhibitors.[1] They can compete with ATP at the enzyme's active site, blocking downstream signaling that promotes cell proliferation and survival.
Caption: Simplified kinase signaling pathway inhibited by 1,2,4-triazole derivatives.
Conclusion
The evaluation of novel 1,2,4-triazole pyridine derivatives is a promising avenue in anticancer drug discovery.[3] The MTT assay serves as an indispensable primary screening tool, offering a reliable and high-throughput method to quantify the cytotoxic potential of these compounds. However, scientific integrity demands an awareness of its limitations. For robust and publishable data, it is crucial to validate initial findings with orthogonal assays, such as the ATP-based or Resazurin assays, which rely on different biological endpoints. This multi-assay approach ensures that the observed activity is a true reflection of the compound's effect on cell viability and not an artifact of a specific detection method. By combining rigorous in vitro screening with mechanistic studies, researchers can effectively identify and advance the most promising 1,2,4-triazole pyridine derivatives toward preclinical development.
References
- 1. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents | Semantic Scholar [semanticscholar.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. clyte.tech [clyte.tech]
- 16. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 18. blog.quartzy.com [blog.quartzy.com]
- 19. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 20. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols | Anticancer Research [ar.iiarjournals.org]
A Senior Application Scientist's Guide to Assessing the Coordination Ability of Pyridyl-Conjugated 1,2,3-Triazole Ligands
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern coordination chemistry and metallodrug development, the rational design of ligands is paramount. Among the plethora of options, pyridyl-conjugated 1,2,3-triazole ligands have emerged as exceptionally versatile building blocks.[1][2] Their facile synthesis via "click" chemistry, coupled with the combined coordinating prowess of the pyridine and triazole moieties, offers a tunable platform for creating metal complexes with diverse applications, from catalysis to medicinal chemistry.[3][4]
This guide provides an in-depth, objective comparison of the coordination ability of various pyridyl-conjugated 1,2,3-triazole ligands. Moving beyond a mere recitation of facts, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your findings.
The Structural Basis of Coordination: Why Pyridyl-Triazoles are Exceptional Ligands
The remarkable coordination ability of these ligands stems from the synergistic interplay of the pyridine and 1,2,3-triazole rings. The pyridine ring offers a classic N-donor site, while the triazole ring presents multiple potential nitrogen donor atoms (N2 and N3), leading to a variety of possible coordination modes.[1][5] This versatility allows for the formation of stable chelate rings with transition metal ions.[6]
The specific linkage of the pyridyl group to the triazole ring (e.g., at the 1- or 4-position of the triazole) and the nature of the substituents on both rings significantly influence the ligand's electronic properties and steric profile, thereby dictating its coordination behavior with different metal centers.[1] For instance, a 1-(2-picolyl)-1,2,3-triazole can act as a bidentate ligand, coordinating through the pyridine nitrogen and the N2 of the triazole.[6] The stability of such complexes is often enhanced by π-back-donation from the metal to the pyridine ring.[6]
Experimental Assessment of Coordination Ability: A Multi-faceted Approach
A thorough assessment of a ligand's coordination ability requires a combination of spectroscopic and structural techniques. Each method provides a unique piece of the puzzle, and together they offer a comprehensive picture of the metal-ligand interaction.
UV-Visible (UV-Vis) Spectroscopy: Probing Binding Stoichiometry and Affinity
UV-Vis spectroscopy is a powerful initial tool for investigating the formation of metal-ligand complexes in solution.[7][8] The binding of a metal ion to a pyridyl-triazole ligand often results in a shift in the ligand's absorption spectrum, providing a direct handle to monitor the complexation process.
Experimental Protocol: UV-Vis Titration
-
Preparation of Stock Solutions: Prepare a stock solution of the pyridyl-triazole ligand in a suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution). Prepare a stock solution of the metal salt (e.g., CuCl₂, Zn(NO₃)₂, PdCl₂) in the same solvent.
-
Titration Setup: In a quartz cuvette, place a fixed concentration of the ligand solution.
-
Incremental Addition of Metal Ion: Add small aliquots of the metal salt solution to the cuvette.
-
Spectral Acquisition: After each addition, gently mix the solution and record the UV-Vis spectrum.
-
Data Analysis: Plot the change in absorbance at a specific wavelength (where the change is most significant) as a function of the metal ion concentration. The resulting binding isotherm can be fitted to various binding models (e.g., 1:1, 1:2) to determine the binding constant (Kₐ) and the stoichiometry of the complex.[7] A Job's plot analysis can also be employed to confirm the stoichiometry.[9]
Causality Behind the Choices: The choice of solvent is critical to ensure the solubility of both the ligand and the metal salt and to minimize solvent-metal interactions that could compete with the ligand. The incremental addition of the metal allows for the gradual formation of the complex and the precise determination of the binding affinity.
Fluorescence Spectroscopy: A Sensitive Probe for Coordination Events
For ligands that are fluorescent, coordination to a metal ion can lead to either quenching or enhancement of the fluorescence signal.[10][11] This phenomenon, often due to mechanisms like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET), provides a highly sensitive method for studying metal-ligand interactions.[10]
Experimental Protocol: Fluorescence Titration
-
Instrument Setup: Use a spectrofluorometer to determine the optimal excitation and emission wavelengths of the free ligand.
-
Titration: Similar to the UV-Vis titration, add incremental amounts of the metal salt solution to a fixed concentration of the ligand in a quartz cuvette.
-
Fluorescence Measurement: After each addition, record the fluorescence emission spectrum.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the metal ion concentration. The data can be analyzed using the Stern-Volmer equation for quenching studies or fitted to a binding isotherm to calculate the binding constant.
Causality Behind the Choices: The high sensitivity of fluorescence spectroscopy allows for the use of very low ligand concentrations, which can be advantageous when dealing with sparingly soluble compounds or when trying to mimic biological conditions.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Coordination Site
NMR spectroscopy is an indispensable tool for identifying the specific atoms of the ligand that are involved in coordination.[13][14] Upon complexation, the chemical environment of the nuclei near the binding site is altered, leading to changes in their chemical shifts.[15]
Experimental Protocol: ¹H NMR Titration
-
Sample Preparation: Prepare a solution of the ligand in a suitable deuterated solvent (e.g., CD₃CN, DMSO-d₆).
-
Initial Spectrum: Record the ¹H NMR spectrum of the free ligand.
-
Titration with Metal: Add incremental amounts of a concentrated solution of the metal salt to the NMR tube.
-
Spectral Monitoring: Acquire a ¹H NMR spectrum after each addition.
-
Data Interpretation: Monitor the changes in the chemical shifts of the ligand's protons. Protons on the pyridine and triazole rings that show significant downfield or upfield shifts are likely in close proximity to the metal coordination site.[15][16] For paramagnetic metal ions, significant broadening of proton signals can also indicate proximity to the metal center.[17]
Causality Behind the Choices: The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the ligand's proton signals. Monitoring the chemical shift perturbations provides direct evidence of the binding site at an atomic level.[14]
Single-Crystal X-ray Diffraction: The Definitive Structural Proof
While spectroscopic methods provide valuable information about coordination in solution, single-crystal X-ray diffraction provides unambiguous, high-resolution structural data of the metal-ligand complex in the solid state.[18][19] This technique reveals precise bond lengths, bond angles, and the overall coordination geometry.[20]
Experimental Protocol: Crystallization and Structure Determination
-
Synthesis of the Complex: Synthesize the metal complex by reacting the ligand and the metal salt in an appropriate solvent.
-
Crystallization: Grow single crystals of the complex suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the complex.
Causality Behind the Choices: The quality of the single crystal is paramount for obtaining high-quality diffraction data and an accurate structure. The choice of crystallization method is often empirical and requires patience and experimentation.
Comparative Analysis of Coordination Behavior
The coordination ability of pyridyl-conjugated 1,2,3-triazole ligands can be compared based on several key parameters obtained from the aforementioned experimental techniques.
| Ligand Architecture | Metal Ion | Coordination Mode | Key Spectroscopic Signature | Binding Constant (Kₐ) | Reference |
| 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)pyridine | Rh(II) | Monodentate (pyridyl N) | - | Not Reported | [5] |
| 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)pyridine | Pd(II) | Monodentate (triazole N3) | - | Not Reported | [5] |
| 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)pyridine | Hg(II) | Tridentate (pyridyl N, triazole N2, N3) | - | Not Reported | [5] |
| 1-(2-picolyl)-4-phenyl-1H-1,2,3-triazole | Pt(II) | Bidentate (pyridyl N, triazole N2) | Downfield shift of triazole proton in ¹H NMR | Not Reported | [6] |
| 1-(2-picolyl)-4-phenyl-1H-1,2,3-triazole | Pd(II) | Bidentate (pyridyl N, triazole N2) | Downfield shift of triazole proton in ¹H NMR | Not Reported | [6] |
| 2-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine | Cu(I)/Cu(II) | Bidentate | Changes in UV-Vis and fluorescence spectra | Not Reported | [3][4] |
| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | Bidentate (S and amine N) | Shifts in IR and UV-Vis spectra | Not Reported | [21] |
Note: The binding constants are often highly dependent on the experimental conditions (solvent, temperature, pH) and should be compared with caution.
Computational Modeling: A Predictive and Complementary Tool
In addition to experimental techniques, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the electronic structure, stability, and preferred coordination geometries of metal-triazole complexes.[22][23] These theoretical calculations can help rationalize experimental observations and guide the design of new ligands with tailored coordination properties.
Conclusion
The assessment of the coordination ability of pyridyl-conjugated 1,2,3-triazole ligands is a multifaceted process that requires the judicious application of a suite of experimental and theoretical techniques. By systematically employing UV-Vis and fluorescence spectroscopy, NMR, and X-ray crystallography, researchers can gain a comprehensive understanding of the binding affinity, stoichiometry, coordination sites, and precise 3D structure of the resulting metal complexes. This detailed characterization is crucial for the rational design of novel catalysts, functional materials, and therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Review on Design and Development of Pyridyl Triazole Derivatives (2024) | Gauri B. Phadtare [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Can 2-Pyridyl-1,2,3-triazole “Click” Ligands be Used to Develop Cu(I)/Cu(II) Molecular Switches? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Click-triazole N2 coordination to transition-metal ions is assisted by a pendant pyridine substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A Soluble Porous Coordination Polymer for Fluorescence Sensing of Explosives and Toxic Anions under Homogeneous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. is.muni.cz [is.muni.cz]
- 14. Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Contributions of NMR to the Understanding of the Coordination Chemistry and DNA Interactions of Metallo-Bleomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management of chemical compounds is paramount, extending from initial synthesis to final disposal. This guide provides essential safety and logistical information for the proper disposal of 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine (CAS RN: 25433-36-7), a heterocyclic compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Understanding the Hazard Profile
Structurally similar compounds, such as other pyridine and triazole derivatives, are often classified as irritants to the skin, eyes, and respiratory system. For instance, 2-Chloro-5-(1H-1,2,4-triazol-1-ylmethyl)pyridine is noted to cause skin and serious eye irritation, and may cause respiratory irritation[2]. Therefore, it is prudent to handle this compound with a high degree of caution, assuming a similar hazard profile.
Key Assumed Hazards:
-
Acute oral toxicity
-
Potential for skin, eye, and respiratory irritation
A thorough risk assessment should be conducted before handling this compound, and appropriate personal protective equipment (PPE) must be worn at all times.
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including this compound, is governed by stringent regulations set forth by bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The fundamental principle is to manage hazardous waste from its point of generation to its final disposal in a manner that protects human health and the environment.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. This is the first line of defense against potential exposure.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider additional protective clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a dust respirator or a respirator with an appropriate cartridge for organic vapors should be used.
Step 2: Waste Segregation and Containerization
Proper segregation prevents dangerous chemical reactions and ensures that waste is treated and disposed of correctly.
-
Solid Waste:
-
Collect un- or minimally-contaminated solid waste, such as weighing paper or disposable spatulas, in a designated, labeled container.
-
For pure or significantly contaminated solid this compound, use a dedicated, sealable, and chemically compatible waste container.
-
-
Liquid Waste:
-
If the compound is in solution, collect it in a separate, leak-proof container designated for hazardous liquid waste.
-
Do not mix with other waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions.
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, vials) that has come into contact with the compound should be collected in a designated hazardous waste container.
-
Non-disposable glassware should be decontaminated using an appropriate solvent before washing. The solvent used for rinsing should be collected as hazardous waste.
-
Step 3: Labeling of Waste Containers
Accurate and clear labeling is a critical regulatory requirement and essential for the safety of everyone handling the waste.
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number (25433-36-7).
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
-
Attach the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritation).
Step 4: Storage of Hazardous Waste
Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) while awaiting pickup for disposal.
-
Store waste containers in a cool, dry, and well-ventilated area.
-
Ensure containers are kept tightly closed except when adding waste.
-
Store away from incompatible materials, particularly strong oxidizing agents and acids.
-
Secondary containment (e.g., a spill tray) is highly recommended to contain any potential leaks.
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash. This is illegal and environmentally harmful.
-
The ultimate disposal method will likely be high-temperature incineration at a permitted hazardous waste facility. This method is effective for the destruction of organic compounds.
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
| Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Collect the absorbed material and any contaminated soil into a labeled hazardous waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste. |
| Large Spill | Evacuate the area and contact your institution's emergency response team or EHS office immediately. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By understanding the potential hazards, adhering to regulatory guidelines, and following a systematic disposal protocol, researchers can minimize risks and ensure that this compound is managed safely and effectively throughout its lifecycle. Always consult your institution's specific policies and EHS office for guidance.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
